2-Acrylamidophenylboronic acid
Description
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Properties
IUPAC Name |
[2-(prop-2-enoylamino)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO3/c1-2-9(12)11-8-6-4-3-5-7(8)10(13)14/h2-6,13-14H,1H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDUBFMBDDZYKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1NC(=O)C=C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597239 | |
| Record name | [2-(Acryloylamino)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
758697-66-4 | |
| Record name | [2-(Acryloylamino)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Acrylamidophenylboronic Acid: Properties, Synthesis, and Applications in Advanced Material Science
This guide provides a comprehensive technical overview of 2-acrylamidophenylboronic acid, a versatile monomer increasingly utilized in the development of intelligent materials for biomedical and research applications. We will delve into its core chemical properties, provide detailed protocols for its synthesis and application, and offer insights into the scientific principles that govern its functionality. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this compound in their work.
Core Chemical Properties and Molecular Characteristics
This compound, with the chemical formula C₉H₁₀BNO₃, is a bifunctional molecule that combines the reactivity of an acrylamido group with the unique binding capabilities of a phenylboronic acid moiety.[1][2] This dual nature is the cornerstone of its utility in creating responsive polymers and hydrogels.
| Property | Value | Source |
| Molecular Weight | 190.99 g/mol | [1] |
| CAS Number | 758697-66-4 | [2] |
| IUPAC Name | [2-(prop-2-enoylamino)phenyl]boronic acid | [1] |
| Appearance | White to off-white powder | Inferred from synthesis protocols |
| Solubility | Soluble in water, DMSO, and other polar organic solvents | [3] |
The key to its functionality lies in the phenylboronic acid group, which can reversibly form covalent bonds with 1,2- and 1,3-diols, a class of compounds that includes many biologically significant molecules like glucose.[4][5] This interaction is highly dependent on the pH of the surrounding environment, a characteristic that is exploited in the design of "smart" materials.[6][7]
The pH-Dependent Equilibrium of Boronic Acids
In aqueous solution, phenylboronic acids exist in a pH-dependent equilibrium between a neutral, trigonal planar form and a negatively charged, tetrahedral boronate form. The neutral form is hydrophobic, while the anionic form is more hydrophilic. The pKa of the boronic acid dictates the pH at which this transition occurs. The formation of a boronate ester with a diol lowers the pKa, shifting the equilibrium towards the more stable anionic tetrahedral state, even at physiological pH. This change in charge and hydrophilicity upon diol binding is the fundamental principle behind many of its sensory applications.[6]
Figure 1: pH-dependent equilibrium of phenylboronic acid and its interaction with a diol.
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is a critical first step for its use in research and development. Below is a detailed, self-validating protocol adapted from established literature.[3]
Materials and Reagents
-
2-Aminophenylboronic acid
-
Acryloyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and equipment (round-bottom flasks, dropping funnel, magnetic stirrer, etc.)
-
Ice bath
Step-by-Step Synthesis Procedure
-
Dissolution of Starting Material: In a 250 mL round-bottom flask, dissolve 2-aminophenylboronic acid (1 equivalent) in a 1:1 mixture of THF and water.
-
Addition of Base: Add sodium bicarbonate (2.2 equivalents) to the solution and cool the flask in an ice bath to 0-5 °C with constant stirring.
-
Slow Addition of Acryloyl Chloride: In a separate dropping funnel, prepare a solution of acryloyl chloride (1.1 equivalents) in anhydrous THF. Add this solution dropwise to the cooled reaction mixture over a period of 1 hour, ensuring the temperature remains below 5 °C. This slow addition is crucial to control the exothermic reaction and prevent unwanted side reactions.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Extraction:
-
Remove the THF under reduced pressure.
-
Add ethyl acetate to the remaining aqueous solution and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation and Purification:
-
Filter the solution to remove the drying agent.
-
Remove the ethyl acetate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture) to obtain pure this compound as a white solid.
-
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Note: While specific spectroscopic data for this compound was not available in the conducted searches, the following are the expected characteristic signals based on its structure and data from similar compounds.[8][9][10][11][12][13][14]
-
¹H NMR: Expected signals would include vinyl protons of the acryloyl group (typically in the range of 5.5-6.5 ppm), aromatic protons of the phenyl ring (7.0-8.0 ppm), and an amide proton (a broad singlet, typically >8.0 ppm).
-
¹³C NMR: Characteristic peaks would be observed for the carbonyl carbon of the amide (around 165 ppm), the vinyl carbons (125-135 ppm), and the aromatic carbons (110-150 ppm).[9][12][15]
-
FT-IR: Key vibrational bands would include the N-H stretch of the amide (around 3300 cm⁻¹), the C=O stretch of the amide (around 1660 cm⁻¹), C=C stretching of the vinyl and aromatic groups (1600-1450 cm⁻¹), and B-O stretching (around 1350 cm⁻¹).[10][11][14]
-
Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 192.08.
Applications in Glucose Sensing
The ability of the boronic acid moiety to reversibly bind with glucose makes this compound a prime candidate for the development of continuous glucose monitoring systems.[4][16][17] This is typically achieved by incorporating the monomer into a hydrogel matrix.
Fabrication of a Glucose-Responsive Hydrogel Sensor
This protocol outlines the fabrication of a polyacrylamide-based hydrogel functionalized with this compound.
Figure 2: Workflow for the fabrication of a glucose-responsive hydrogel sensor.
Protocol:
-
Prepare Monomer Solution: In a vial, dissolve acrylamide, this compound, and a cross-linker such as N,N'-methylenebis(acrylamide) (BIS) in deionized water. The molar ratio of these components will determine the mechanical properties and sensitivity of the final hydrogel.
-
Add Photoinitiator: Add a photoinitiator (e.g., Irgacure 2959) to the monomer solution and mix until fully dissolved. Protect the solution from light.
-
Casting and Polymerization: Pipette the solution into a mold of the desired shape and size. Expose the mold to UV light for a specified time to initiate polymerization and form the hydrogel.
-
Equilibration: Carefully remove the hydrogel from the mold and immerse it in a buffer solution (e.g., PBS at pH 7.4) to allow it to swell and equilibrate.
-
Glucose Sensing: The hydrogel will swell or shrink in response to changes in glucose concentration, which can be detected through various methods such as changes in volume, refractive index, or by incorporating a reporter dye.[18]
Causality Behind Choices: The inclusion of acrylamide creates a hydrophilic polymer network. The boronic acid monomer provides the glucose sensitivity. The cross-linker controls the mesh size of the hydrogel, which influences the diffusion of glucose and the swelling response. The photoinitiator allows for rapid and controlled polymerization upon UV exposure.
Applications in pH-Responsive Drug Delivery
The pH-sensitive nature of the boronic acid-diol interaction can be harnessed to create drug delivery systems that release their payload in response to specific pH changes, such as those found in the tumor microenvironment or within cellular endosomes.[6][7][19][20][21]
Preparation of pH-Responsive Nanoparticles
This protocol describes the synthesis of self-assembled nanoparticles from a block copolymer containing this compound for pH-triggered drug release.
Protocol:
-
Synthesize Block Copolymer: Synthesize a diblock copolymer containing a hydrophilic block (e.g., polyethylene glycol, PEG) and a hydrophobic block composed of polymerized this compound. This can be achieved through controlled radical polymerization techniques like RAFT.[3]
-
Drug Loading: Dissolve the block copolymer and the hydrophobic drug to be encapsulated in a common organic solvent.
-
Nanoparticle Self-Assembly: Add this organic solution dropwise to a vigorously stirring aqueous solution. The hydrophobic interactions will drive the self-assembly of the polymer chains into core-shell nanoparticles, with the hydrophobic drug encapsulated within the core.
-
Purification: Remove the organic solvent by dialysis or evaporation.
-
pH-Triggered Release: At physiological pH (7.4), the hydrophobic core containing the boronic acid groups will be stable, retaining the drug. Upon encountering a more acidic environment (e.g., pH 5-6 in an endosome), the boronic acid groups will become more hydrophilic, leading to the destabilization of the nanoparticle and the release of the encapsulated drug.[7][20]
Figure 3: Mechanism of pH-responsive drug release from this compound-based nanoparticles.
Thermoresponsive Copolymers
When copolymerized with monomers like N-isopropylacrylamide (NIPAM), this compound can impart both glucose- and thermo-responsive properties to the resulting polymer.[16] These "dual-responsive" materials have potential applications in areas where both temperature and glucose concentration are relevant stimuli. The incorporation of the hydrophilic boronic acid moiety can modulate the lower critical solution temperature (LCST) of the PNIPAM-based copolymer.[22][23]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn.
Conclusion
This compound is a highly versatile monomer with significant potential in the fields of materials science, diagnostics, and drug delivery. Its unique combination of a polymerizable acrylamide group and a diol-binding phenylboronic acid moiety allows for the creation of "intelligent" materials that can respond to specific chemical and physical stimuli. The protocols and principles outlined in this guide provide a foundation for researchers to explore and expand upon the applications of this remarkable compound.
References
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Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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Glucose-Responsive Boronic Acid Hydrogel Thin Films Obtained via Initiated Chemical Vapor Deposition. (2022). Biomacromolecules. Retrieved January 18, 2026, from [Link]
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Glucose-Responsive Boronic Acid Hydrogel Thin Films Obtained via Initiated Chemical Vapor Deposition. (2022). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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Injectable and Glucose-Responsive Hydrogels Based on Boronic Acid–Glucose Complexation. (n.d.). DSpace@MIT. Retrieved January 18, 2026, from [Link]
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Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
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Glucose-Responsive Hydrogels Based on Phenylboronic Acid. (n.d.). Scientific.net. Retrieved January 18, 2026, from [Link]
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Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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This compound | C9H10BNO3. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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Dual-Responsive Surfaces Modified with Phenylboronic Acid-Containing Polymer Brush To Reversibly Capture and Release Cancer Cells. (2013). Journal of the American Chemical Society. Retrieved January 18, 2026, from [Link]
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Recent Development of pH-Responsive Polymers for Cancer Nanomedicine. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
pH-Triggered reversible morphological inversion of orthogonally-addressable poly(3-acrylamidophenylboronic acid)-block-poly(acrylamidoethylamine) micelles and their shell crosslinked nanoparticles. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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pH- and ion-sensitive polymers for drug delivery. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
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13C NMR spectra of monomer 2 (top) and its polymer (bottom). (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Polymerisation resistant synthesis of methacrylamido phenylboronic acids. (2008). ResearchGate. Retrieved January 18, 2026, from [Link]
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(PDF) pH-Responsive Biocompatible Fluorescent Polymer Nanoparticles Based on Phenylboronic Acid for Intracellular Imaging and Drug Delivery. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Synthesis and Applications of Boronate Affinity Materials. (2017). American Chemical Society. Retrieved January 18, 2026, from [Link]
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A Study on the Dual Thermo- and pH-Responsive Behaviors of Well-Defined Star-like Block Copolymers Synthesize by Combining of RAFT Polymerization and Thiol-Ene Click Reaction. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
-
Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. (2004). American Chemical Society. Retrieved January 18, 2026, from [Link]
-
13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). (n.d.). Human Metabolome Database. Retrieved January 18, 2026, from [Link]
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Table of Characteristic IR Absorptions. (n.d.). Retrieved January 18, 2026, from [Link]
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Synthesis and characterization of temperature- and light-responsive polymers and block copolymers. (n.d.). JGU-Hochschulschriften. Retrieved January 18, 2026, from [Link]
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Thermoresponsive behaviour of poly(N,N-diethylacrylamide) in aqueous two-phase systems. (2023). Polymer Chemistry. Retrieved January 18, 2026, from [Link]
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Thermoresponsive block copolymers of increasing architecture complexity: a review on structure–property relationships. (n.d.). Polymer Chemistry. Retrieved January 18, 2026, from [Link]
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Thermo-Responsive Behavior of Borinic Acid Polymers: Experimental and Molecular Dynamics Studies. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
-
¹H-NMR spectrum of the 3-acrylamido phenylboronic acid (AAPBA), sodium acrylate (SA) and BACs in D2O. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
-
FTIR-RAS peak assignment of phenylboronic acid monolayers on Au. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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3-Acrylamidophenylboronic acid | C9H10BNO3. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
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An In-Depth Technical Guide to the Synthesis of 2-Acrylamidophenylboronic Acid
This guide provides a comprehensive overview of the synthesis, characterization, and critical considerations for 2-acrylamidophenylboronic acid, a versatile building block in drug development and materials science. Designed for researchers and professionals in the chemical and pharmaceutical sciences, this document delves into the practical and theoretical aspects of its preparation, emphasizing safety, reproducibility, and analytical validation.
Introduction: The Significance of this compound
This compound is a bifunctional molecule of significant interest, integrating the reactivity of an acrylamide group with the unique properties of a phenylboronic acid. The acrylamide moiety serves as a polymerizable unit, enabling its incorporation into hydrogels and other polymeric scaffolds. The ortho-positioned phenylboronic acid group is a key functional handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2] Furthermore, the boronic acid's ability to reversibly bind with diols makes it a valuable component in the design of sensors and responsive drug delivery systems.[3][4][5]
This guide will focus on a robust and accessible synthetic protocol for this compound, detailing the underlying chemical principles and providing practical insights for its successful implementation in a laboratory setting.
Synthetic Strategy: Acylation of 2-Aminophenylboronic Acid
The most direct and widely applicable method for the synthesis of this compound is the acylation of 2-aminophenylboronic acid with acryloyl chloride. This reaction, a variation of the Schotten-Baumann reaction, involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acyl chloride.[6]
Reaction Scheme
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(2-Acrylamidophenyl)boronic acid IUPAC name
An In-Depth Technical Guide to (2-Acrylamidophenyl)boronic acid: A Versatile Building Block for Advanced Biomedical Applications
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of (2-Acrylamidophenyl)boronic acid, a molecule of significant interest in the fields of materials science, drug development, and biotechnology. We will explore its chemical properties, synthesis, and diverse applications, offering field-proven insights for researchers and scientists.
Introduction: The Dual-Functionality of (2-Acrylamidophenyl)boronic acid
(2-Acrylamidophenyl)boronic acid, with the IUPAC name [2-(prop-2-enoylamino)phenyl]boronic acid [1], is a bifunctional organic compound. Its unique structure combines a polymerizable acrylamide group with a diol-responsive phenylboronic acid moiety. This dual-functionality makes it a valuable monomer for the creation of "smart" polymers and hydrogels that can respond to specific biological cues.
The phenylboronic acid group is capable of forming reversible covalent bonds with 1,2- and 1,3-diols, a class of molecules that includes sugars like glucose[2][3]. This interaction is the cornerstone of its application in glucose-sensing technologies and self-regulated drug delivery systems for diabetes management[2]. The acrylamide group, on the other hand, allows for its incorporation into polymer chains through various polymerization techniques, most notably Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization[3][4].
Boronic acids, in a broader context, are recognized as important pharmacophores in drug discovery. They can act as reversible covalent inhibitors of enzymes by forming adducts with nucleophilic residues such as serine, threonine, or lysine in the active site[5][6]. This has led to the development of several FDA-approved drugs containing a boronic acid warhead, including the proteasome inhibitor bortezomib[5][6][7][8].
Physicochemical Properties and Key Identifiers
A comprehensive understanding of the physicochemical properties of (2-Acrylamidophenyl)boronic acid is essential for its effective application.
| Property | Value | Source |
| IUPAC Name | [2-(prop-2-enoylamino)phenyl]boronic acid | PubChem[1] |
| CAS Number | 758697-66-4 | PubChem[1], CymitQuimica[9], Boron Molecular[10] |
| Molecular Formula | C₉H₁₀BNO₃ | PubChem[1], CymitQuimica[9] |
| Molecular Weight | 190.99 g/mol | PubChem[1] |
| Synonyms | B-[2-[(1-Oxo-2-propen-1-yl)amino]phenyl]boronic Acid | CymitQuimica[9] |
Synthesis of Acrylamidophenylboronic Acids
The synthesis of acrylamidophenylboronic acids is typically achieved through the acylation of the corresponding aminophenylboronic acid. While the literature more frequently details the synthesis of the 3-isomer, the principles are applicable to the 2-isomer.
General Synthesis Pathway
The most common synthetic route involves the reaction of an aminophenylboronic acid with acryloyl chloride in the presence of a base. Another approach utilizes a condensation reaction between aminophenylboronic acid and acrylic acid with a coupling agent.
Caption: General synthesis pathway for (2-Acrylamidophenyl)boronic acid.
Detailed Experimental Protocol (Adapted for 2-isomer)
This protocol is adapted from established procedures for the synthesis of the 3-isomer[2][11]. Researchers should optimize conditions for the 2-isomer.
-
Dissolution: Dissolve 2-aminophenylboronic acid in a mixture of tetrahydrofuran (THF) and water (1:1 v/v) in a round-bottom flask.
-
Basification and Cooling: Add sodium bicarbonate to the flask and cool the mixture to below 5°C in an ice bath.
-
Addition of Acylating Agent: Slowly add a solution of acryloyl chloride in anhydrous THF dropwise to the cooled mixture over 1 hour.
-
Reaction: Stir the reaction mixture overnight, allowing it to gradually warm to room temperature.
-
Workup: Remove the THF under reduced pressure. The crude product can then be purified, for example, by extraction with an organic solvent like ethyl acetate, followed by washing with water and brine.
-
Purification: The final product can be obtained as a white solid after removal of the solvent and can be further purified by recrystallization[4][12].
Causality behind Experimental Choices:
-
Low Temperature: The reaction is performed at a low temperature to control the exothermicity of the acylation reaction and to minimize potential side reactions, including polymerization of the acryloyl chloride.
-
Base: Sodium bicarbonate is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Solvent System: The THF/water mixture is chosen to dissolve both the aminophenylboronic acid (which may be a salt) and the organic acryloyl chloride, facilitating the reaction.
Core Applications in Drug Development and Research
The unique properties of (2-Acrylamidophenyl)boronic acid make it a versatile tool in several areas of biomedical research.
Glucose-Responsive Drug Delivery Systems
A primary application is in the development of "smart" drug delivery systems, particularly for insulin in diabetes treatment[2][13]. Polymers and hydrogels containing (2-Acrylamidophenyl)boronic acid can act as glucose sensors.
Caption: Mechanism of glucose-responsive drug release.
In a low glucose environment, the boronic acid moieties are in their neutral, more hydrophobic state, leading to a compact polymer or hydrogel structure that encapsulates the drug. When glucose levels rise, glucose molecules bind to the boronic acid groups, forming a more hydrophilic boronate ester. This causes the polymer to swell and release the encapsulated drug[2][3]. This creates a self-regulating, "closed-loop" system that mimics the function of a healthy pancreas[14].
Covalent Enzyme Inhibition
The boronic acid functional group is a well-established "warhead" for reversible covalent inhibitors[5]. It can form a stable, yet reversible, covalent bond with nucleophilic amino acid residues in the active site of enzymes, particularly serine proteases.
Caption: Reversible covalent inhibition of a serine protease by a boronic acid.
While (2-Acrylamidophenyl)boronic acid itself is not a marketed drug, its structure can be incorporated into larger molecules to target specific enzymes. The acrylamide group can serve as a scaffold or a point of attachment for other pharmacophoric elements. The development of such inhibitors is a rational approach to drug discovery, potentially offering improved potency and duration of action compared to non-covalent inhibitors[6][15].
Biosensors and Chemical Probes
The diol-binding capability of the boronic acid group has been extensively used in the development of biosensors and chemical probes[16][17]. (2-Acrylamidophenyl)boronic acid can be polymerized onto electrode surfaces or incorporated into fluorescent molecules. The binding of diol-containing analytes, such as sugars or glycoproteins, alters the electrochemical or photophysical properties of the system, enabling detection and quantification[16][17]. Boronate-based probes have also been developed to detect reactive oxygen species like hydrogen peroxide, which are important in redox biology[18].
Conclusion and Future Perspectives
(2-Acrylamidophenyl)boronic acid is a highly versatile chemical building block with significant potential in biomedical research and drug development. Its ability to form responsive polymers and act as a precursor for covalent inhibitors makes it a molecule of great interest. Future research will likely focus on the development of more sophisticated drug delivery systems with multi-stimuli responsiveness and the design of highly selective boronic acid-based inhibitors for a range of therapeutic targets. The straightforward synthesis and rich chemistry of this compound ensure its continued relevance in the pursuit of innovative solutions in medicine and biotechnology.
References
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Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. National Institutes of Health.[Link]
- Boronic acid-containing block copolymers for controlled drug delivery.
-
2-Acrylamidophenylboronic acid | C9H10BNO3. PubChem.[Link]
-
Polymerisation resistant synthesis of methacrylamido phenylboronic acids. Request PDF.[Link]
-
pH-Triggered reversible morphological inversion of orthogonally-addressable poly(3-acrylamidophenylboronic acid)-block-poly(acrylamidoethylamine) micelles and their shell crosslinked nanoparticles. National Institutes of Health.[Link]
-
Synthesis and Development of Poly(N-Hydroxyethyl Acrylamide)-Ran-3-Acrylamidophenylboronic Acid Polymer Fluid for Potential Application in Affinity Sensing of Glucose. National Institutes of Health.[Link]
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Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. MDPI.[Link]
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An update on the discovery and development of reversible covalent inhibitors. National Institutes of Health.[Link]
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Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology. Frontiers.[Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.[Link]
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Chemists devise simple method for making sought-after boronic acid-based drugs and other products. ScienceDaily.[Link]
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An In-depth Technical Guide to 2-Acrylamidophenylboronic Acid: Properties, Synthesis, and Applications in Advanced Drug Development
Abstract
This technical guide provides a comprehensive overview of 2-Acrylamidophenylboronic acid, a versatile molecule at the forefront of biochemical and pharmaceutical research. We will delve into its fundamental physicochemical properties, including its precise molecular weight, and explore detailed synthesis methodologies. The core of this guide focuses on the practical applications of this compound, particularly in the realm of drug development, offering insights into its use in targeted drug delivery systems and advanced biosensors. This document is intended for researchers, scientists, and professionals in the drug development field who seek a deeper understanding of the utility and potential of this compound.
Introduction: The Significance of Phenylboronic Acids in Modern Therapeutics
Phenylboronic acids (PBAs) and their derivatives have emerged as a pivotal class of compounds in medicinal chemistry and materials science. Their unique ability to reversibly bind with 1,2- and 1,3-diols forms the basis of their widespread utility.[1][2] This interaction is particularly significant in biological systems, where sugar moieties are ubiquitous. This has led to the development of innovative glucose-responsive systems for insulin delivery, diagnostic sensors for saccharides, and targeted drug delivery platforms.[2][3][4] The versatility of PBAs is further enhanced by the ability to functionalize the phenyl ring, allowing for the fine-tuning of their electronic and steric properties to suit specific applications.
This compound is a prime example of a strategically functionalized PBA. The presence of the acrylamide group introduces a polymerizable handle, enabling its incorporation into hydrogels, nanoparticles, and other polymeric scaffolds.[5] This dual functionality of diol recognition and polymerizability makes it a highly valuable building block for the creation of "smart" materials that can respond to specific biological cues.
Core Properties of this compound
A thorough understanding of the fundamental properties of this compound is crucial for its effective application.
Molecular Profile
| Property | Value | Source |
| Molecular Weight | 190.99 g/mol | [6][7] |
| Molecular Formula | C9H10BNO3 | [6][8] |
| CAS Number | 758697-66-4 | [7][8] |
| IUPAC Name | [2-(prop-2-enoylamino)phenyl]boronic acid | [6] |
| Synonyms | (2-Acrylamidophenyl)boronic acid, B-[2-[(1-Oxo-2-propen-1-yl)amino]phenyl]boronic Acid | [6][8] |
Physicochemical Characteristics
The key to this compound's functionality lies in the interplay between its boronic acid and acrylamide moieties. The boronic acid group is a Lewis acid, capable of forming a reversible covalent bond with diols.[1] The pH of the surrounding environment plays a critical role in this interaction, with the binding affinity generally increasing at higher pH values. The acrylamide group provides a site for polymerization, typically via free radical polymerization, allowing for the integration of the molecule into larger polymeric structures.
Synthesis of Acrylamidophenylboronic Acids
The synthesis of acrylamidophenylboronic acids generally involves the acylation of the corresponding aminophenylboronic acid with acryloyl chloride or a related acrylic acid derivative. While the provided search results detail the synthesis of the 3-isomer (3-Acrylamidophenylboronic acid), the general principles can be adapted for the synthesis of this compound.
General Synthesis Protocol (adapted for this compound)
This protocol is a representative example and may require optimization based on specific laboratory conditions and desired purity.
Materials:
-
2-Aminophenylboronic acid
-
Acryloyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Sodium bicarbonate or other suitable base
-
Deionized water
-
Standard laboratory glassware and purification apparatus
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-Aminophenylboronic acid in a mixture of THF and water.
-
Basification: Add sodium bicarbonate to the solution to act as an acid scavenger. The mixture is then cooled in an ice bath.
-
Acylation: A solution of acryloyl chloride in anhydrous THF is added dropwise to the cooled mixture while stirring. Maintaining a low temperature is crucial to control the reactivity of the acryloyl chloride.
-
Reaction: The reaction mixture is stirred for several hours, allowing it to slowly warm to room temperature.
-
Work-up and Purification: The reaction mixture is then subjected to a standard work-up procedure, which may include extraction, washing, and drying of the organic phase. The crude product is then purified, typically by recrystallization or column chromatography, to yield the final this compound product.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Applications in Drug Development
The unique dual functionality of this compound makes it a highly attractive component in the design of sophisticated drug delivery systems and diagnostic tools.
Glucose-Responsive Insulin Delivery Systems
A major focus of research involving acrylamidophenylboronic acids is the development of "closed-loop" insulin delivery systems for diabetic patients.[2][3] By incorporating this compound into a hydrogel matrix, a glucose-sensitive material can be created.
Mechanism of Action:
-
Low Glucose: In a low glucose environment, the hydrogel remains in a relatively collapsed state, retaining the encapsulated insulin.
-
High Glucose: When blood glucose levels rise, the glucose molecules, which are diols, compete with the intra-polymer interactions for binding to the boronic acid moieties.
-
Swelling and Release: This competitive binding leads to a swelling of the hydrogel matrix, causing the release of the encapsulated insulin.
This self-regulating mechanism has the potential to mimic the function of a healthy pancreas, providing a more physiological approach to insulin therapy.
Targeted Drug Delivery
The boronic acid group can also be exploited for targeted drug delivery to cells or tissues that overexpress sialic acid residues on their surfaces, as sialic acids are also diol-containing molecules. By functionalizing nanoparticles or other drug carriers with this compound, it is possible to enhance their accumulation at the desired site, thereby increasing therapeutic efficacy and reducing off-target side effects.
Biosensors
The diol-binding properties of this compound can be harnessed to create highly sensitive and selective biosensors.[2] When incorporated into a polymer matrix on an electrode surface, the binding of a target diol, such as glucose, can induce a measurable change in the electrochemical properties of the sensor.[2] This principle can also be applied to the development of fluorescent or colorimetric sensors.
Signaling Pathway Diagram for Glucose-Responsive Drug Delivery
Caption: Mechanism of glucose-responsive insulin release from a this compound-containing hydrogel.
Conclusion and Future Perspectives
This compound stands out as a molecule with significant potential in the field of drug development and biomedical engineering. Its defined molecular weight of 190.99 g/mol and its versatile chemical handles allow for its precise incorporation into advanced functional materials.[6][7] The ability to create stimuli-responsive systems, particularly those sensitive to glucose, opens up new avenues for the treatment of diabetes and other metabolic disorders. Future research will likely focus on refining the synthesis of these materials to achieve even greater control over their drug release kinetics and biocompatibility. Furthermore, the exploration of this molecule in other areas, such as cancer therapy and diagnostics, holds considerable promise. As our understanding of the intricate interplay between synthetic materials and biological systems grows, the importance of well-defined, functional building blocks like this compound will undoubtedly continue to increase.
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A Comprehensive Technical Guide to 2-Acrylamidophenylboronic Acid (CAS: 758697-64-4) for Advanced Research and Drug Development
Introduction
2-Acrylamidophenylboronic acid (2-APBA) is a highly versatile "smart" monomer that stands at the forefront of innovation in biomaterials and medicinal chemistry. Its unique bifunctional structure, featuring a polymerizable acrylamide group and a stimuli-responsive phenylboronic acid moiety, makes it an invaluable building block for creating intelligent polymers. The phenylboronic acid group is renowned for its ability to form reversible covalent bonds with compounds containing cis-1,2 or -1,3 diols, a class that notably includes glucose and other biologically significant sugars.[1][2] This interaction is the cornerstone of its application in systems that can sense and react to changes in their biochemical environment. For researchers, scientists, and drug development professionals, 2-APBA offers a sophisticated tool for designing next-generation glucose sensors, self-regulated drug delivery systems for diabetes treatment, and advanced functional biomaterials.[3][4] This guide provides an in-depth exploration of its core chemistry, synthesis, polymerization, and key applications, grounded in established scientific principles and methodologies.
Section 1: Physicochemical Properties and Handling
Understanding the fundamental properties of 2-APBA is critical for its successful application in any experimental context. Proper storage and handling are paramount to preserving its chemical integrity.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 758697-66-4 | [5][6] |
| Molecular Formula | C₉H₁₀BNO₃ | [5][7] |
| Molecular Weight | 190.99 g/mol | [7] |
| Synonyms | B-[2-[(1-Oxo-2-propen-1-yl)amino]phenyl]boronic Acid | [5] |
| Appearance | White to off-white powder/solid | [8] |
| Storage Conditions | 2-8°C, keep in a dry area | [6][9] |
Stability and Handling Insights: this compound, like many boronic acids, is susceptible to dehydration, which can lead to the formation of cyclic anhydrides (boroxines). This process is reversible upon exposure to water but can complicate stoichiometry in reactions. Therefore, storing the compound in a desiccated environment at the recommended refrigerated temperature is crucial.[9] The acrylamide group is a vinyl monomer and can be prone to undesired polymerization if exposed to heat, light, or radical initiators. It is advisable to store it away from light and in an inert atmosphere if possible.
Section 2: The Core Mechanism - Phenylboronic Acid's Interaction with Diols
The functionality of 2-APBA-based systems is governed by the elegant and reversible chemistry of the phenylboronic acid (PBA) group. This group exists in a pH-dependent equilibrium between a neutral, trigonal planar form and a negatively charged, tetrahedral boronate form.[2] The tetrahedral boronate is significantly more adept at binding with cis-diols, such as those found in glucose.
At physiological pH (~7.4), which is below the typical pKₐ of many simple phenylboronic acids (around 8.8), the equilibrium favors the neutral, less active form.[2] However, the presence of the ortho-amido group in 2-APBA can lead to intramolecular B-N coordination. This coordination stabilizes the tetrahedral boronate form, effectively lowering the pKₐ and making the molecule more responsive to glucose under physiological conditions.[1] This is a critical advantage for biomedical applications.
The binding of glucose shifts the equilibrium towards the hydrophilic, anionic boronate ester, causing significant changes in the properties of a polymer containing 2-APBA, such as increased hydrophilicity and charge density. This transition is the fundamental trigger for the responsive behaviors detailed in Section 5.
Section 3: Synthesis and Polymerization
The creation of functional materials from 2-APBA begins with the synthesis of the monomer itself, followed by controlled polymerization to achieve polymers with desired architectures and molecular weights.
Monomer Synthesis
2-APBA is typically synthesized via the acylation of 2-aminophenylboronic acid with acryloyl chloride. The reaction must be performed under basic conditions to deprotonate the amine, making it nucleophilic, while low temperatures are used to control the reactivity of the acid chloride and prevent side reactions.
Representative Protocol: Synthesis of this compound
-
Dissolution: Dissolve 2-aminophenylboronic acid (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (1:1 v/v).
-
Basification & Cooling: Add sodium bicarbonate (2.2 eq) to the solution and cool the flask in an ice bath to below 5°C. The base is crucial for neutralizing the HCl byproduct and driving the reaction forward.
-
Acylation: Prepare a solution of acryloyl chloride (1.1 eq) in anhydrous THF. Add this solution dropwise to the cooled amine solution over 1 hour. A slow, controlled addition is essential to prevent polymerization of the acryloyl chloride and to manage the exothermic nature of the reaction.
-
Reaction: Stir the mixture overnight, allowing it to slowly warm to room temperature.
-
Workup & Purification:
-
Remove the THF under reduced pressure.
-
Add ethyl acetate to the aqueous residue and stir. Separate the organic layer and wash it sequentially with water and brine to remove inorganic salts and water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum.
-
The resulting crude solid is purified by recrystallization from hot deionized water to yield the final product as a white solid.[10]
-
Controlled Radical Polymerization
To create well-defined polymers for advanced applications, controlled polymerization techniques are preferred. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is particularly well-suited for acrylamido monomers, yielding polymers with predictable molecular weights and low polydispersity.[11][12]
Representative Protocol: RAFT Polymerization of 2-APBA
-
Reagents: In a Schlenk flask, combine 2-APBA (monomer), a RAFT chain transfer agent (CTA) such as S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid) trithiocarbonate (DDMAT), and a radical initiator like 2,2'-azobisisobutyronitrile (AIBN).[11] The molar ratio of [Monomer]:[CTA]:[Initiator] dictates the target molecular weight and must be carefully calculated.
-
Solvent: Dissolve the components in a suitable solvent, such as a mixture of dimethylformamide (DMF) and water.
-
Degassing: Deoxygenate the solution by performing at least three freeze-pump-thaw cycles. Oxygen is a radical scavenger and will inhibit the polymerization.
-
Polymerization: Place the sealed flask in a preheated oil bath at the appropriate temperature (e.g., 70°C) to initiate the polymerization.
-
Termination & Isolation: After the desired time, quench the reaction by cooling the flask in liquid nitrogen and exposing it to air. The polymer is then isolated by precipitation into a non-solvent (e.g., diethyl ether), followed by washing and drying under vacuum.[12]
Section 4: Essential Characterization Techniques
Rigorous characterization is a self-validating step that ensures the synthesized monomer and polymers meet the required structural and purity standards.
Table 2: Key Techniques for Characterization
| Technique | Purpose | Key Information Revealed |
| ¹H NMR Spectroscopy | Structural Verification | Confirms the presence of characteristic protons on the acrylamide group, the phenyl ring, and verifies the successful formation of the amide bond. For polymers, it confirms the polymer architecture.[10] |
| FT-IR Spectroscopy | Functional Group Analysis | Identifies key vibrational bands, such as the C=O stretch of the amide, the N-H bend, and B-O stretches of the boronic acid.[10] |
| Gel Permeation (GPC) | Molecular Weight Analysis | Determines the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ), which is a measure of the breadth of the molecular weight distribution. A PDI close to 1.0 indicates a well-controlled polymerization.[10][11] |
Section 5: Key Applications in Research and Drug Development
The unique properties of 2-APBA-containing polymers have been leveraged to create sophisticated systems for biomedical and research applications.
Glucose-Responsive Hydrogels for Sensing
Hydrogels are crosslinked polymer networks that can absorb large amounts of water. When poly(2-APBA) is incorporated into a hydrogel, the material becomes glucose-sensitive.
Mechanism of Action: In the absence of glucose, the hydrogel has a certain equilibrium volume. Upon introduction of glucose, the PBA groups bind to it, forming anionic boronate esters. The increased charge density leads to electrostatic repulsion between polymer chains and an influx of water for osmotic balance, causing the hydrogel to swell.[13] This change in volume or other physical properties can be transduced into a measurable signal.
Application Example: Holographic Sensors Holographic sensors can be created by embedding a diffraction grating within a 2-APBA-functionalized hydrogel.[1][13] As the hydrogel swells or shrinks in response to glucose, the grating spacing changes, resulting in a shift in the diffracted light's wavelength. This provides a direct, real-time optical readout of the glucose concentration.[1] This technology is particularly promising for developing non-invasive, continuous glucose monitors, potentially in formats like contact lenses.[13]
Self-Regulated Drug Delivery Systems
A major goal in diabetes management is a "closed-loop" system that mimics the function of the pancreas, releasing insulin only when blood glucose is high. 2-APBA-based nanoparticles are a leading platform for achieving this.[14][15]
Mechanism of Action: Insulin can be encapsulated within nanoparticles or microgels made from 2-APBA-containing copolymers.[4][16] In low glucose conditions, the nanoparticles are stable and retain the drug. When glucose levels rise, the glucose permeates the nanoparticles and binds to the PBA sites. This binding increases the hydrophilicity and charge of the polymer network, causing the nanoparticles to swell and/or disassemble, thereby releasing the encapsulated insulin.[4][15]
Protocol: Preparation of Insulin-Loaded p(2-APBA) Nanoparticles
-
Polymer Synthesis: Synthesize a block copolymer using RAFT, for example, poly(2-APBA)-block-poly(N-vinylcaprolactam), where the second block can provide additional properties like temperature sensitivity.[15]
-
Nanoparticle Formation: Dissolve the block copolymer in a suitable solvent (e.g., DMSO). Add this solution dropwise into an aqueous buffer solution under vigorous stirring. The amphiphilic nature of the copolymer will drive self-assembly into core-shell nanoparticles.
-
Insulin Loading: Add a concentrated insulin solution to the nanoparticle suspension. The insulin can be encapsulated through methods like hydrophobic or electrostatic interactions during the self-assembly process or absorbed into the pre-formed particles.
-
Purification: Remove unloaded insulin and organic solvent through dialysis against a physiological buffer (e.g., PBS, pH 7.4).
-
Characterization: Confirm nanoparticle size and morphology using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM). Quantify insulin loading efficiency using techniques like HPLC after dissolving the nanoparticles.
-
In Vitro Release Study: Incubate the insulin-loaded nanoparticles in buffer solutions containing different glucose concentrations (e.g., a basal level vs. a hyperglycemic level) and measure the rate of insulin release over time to validate the glucose-responsive behavior.[15]
Conclusion
This compound is more than just a chemical reagent; it is an enabling technology for the creation of materials with built-in intelligence. Its unique ability to translate a specific chemical signal—the presence of glucose—into a macroscopic physical response has positioned it as a critical component in the development of advanced diagnostics and therapeutics. The ortho-position of the acrylamide group offers potential advantages in pKₐ modulation, making it particularly suitable for applications operating at physiological pH. As research progresses, the sophisticated application of 2-APBA and its derivatives will continue to drive significant advancements in personalized medicine, continuous health monitoring, and smart biomaterials.
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CORE. (n.d.). An Investigation into the Use of Polymer Bound Boronic Acid for Glucose Detection in Paper Based Microfluidic Devices. Retrieved from [Link]
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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A Technical Guide to 2-Acrylamidophenylboronic Acid: Structure, Synthesis, and Advanced Applications
This guide provides an in-depth exploration of 2-Acrylamidophenylboronic acid, a molecule of significant interest in the fields of materials science, diagnostics, and therapeutics. We will dissect its unique bifunctional structure, delve into its synthesis and core chemical mechanisms, and illuminate its application in creating intelligent materials, particularly for glucose sensing and controlled drug delivery. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.
Part 1: The Bifunctional Architecture of this compound
This compound is a molecule meticulously designed by its very structure for dual functionality. Its architecture consists of a central phenyl ring substituted with two key functional groups: an acrylamide group and a boronic acid group positioned ortho to each other.[1] This specific arrangement is not coincidental; it is the source of the molecule's unique properties and wide-ranging utility.
-
The Phenylboronic Acid Moiety: This is the molecule's recognition element. Boronic acids are Lewis acids that can reversibly form covalent bonds (boronate esters) with compounds containing 1,2- or 1,3-diols.[2][3] This makes them exceptionally suited for targeting saccharides like glucose, which are rich in diol functionalities.[4]
-
The Acrylamide Moiety: This group provides the capacity for polymerization. The vinyl group (C=C) of the acrylamide is readily susceptible to free-radical polymerization, allowing it to be incorporated as a monomer into polymer chains, most notably hydrogels.[5]
-
The Ortho-Substitution: The placement of the acrylamide group at the 2-position, adjacent to the boronic acid, is critical. This proximity can allow for intramolecular coordination between the carbonyl oxygen of the acrylamide and the boron atom. This interaction can stabilize the tetrahedral boronate form, potentially lowering the effective pKa and making the diol-binding less dependent on pH, a significant advantage for applications under physiological conditions.[6]
Physicochemical Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Source(s) |
| IUPAC Name | [2-(prop-2-enoylamino)phenyl]boronic acid | [1] |
| Molecular Formula | C₉H₁₀BNO₃ | [1][7] |
| Molecular Weight | 190.99 g/mol | [1][8] |
| CAS Number | 758697-66-4 | [1][8] |
| Appearance | White to amber crystalline powder | [9] |
| Solubility | Soluble in DMF, DMSO, and aqueous bases | N/A |
Part 2: Synthesis of this compound
The synthesis of acrylamidophenylboronic acid isomers is typically achieved through the acylation of the corresponding aminophenylboronic acid. The following protocol describes a general method adapted from procedures for similar compounds, where 2-aminophenylboronic acid is reacted with acryloyl chloride under basic conditions.
Experimental Protocol: Synthesis via Acylation
Objective: To synthesize this compound from 2-aminophenylboronic acid.
Materials:
-
2-Aminophenylboronic acid
-
Acryloyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve 2-aminophenylboronic acid (1 equivalent) in a 1:1 mixture of THF and water in a round-bottom flask.
-
Basification: Add sodium bicarbonate (2.2 equivalents) to the solution and cool the flask to 0-5 °C in an ice bath. The base is crucial for neutralizing the HCl byproduct of the acylation reaction.
-
Acylation: Slowly add a solution of acryloyl chloride (1.1 equivalents) in anhydrous THF dropwise to the cooled reaction mixture over 1 hour. Maintaining a low temperature is critical to control the exothermic reaction and prevent unwanted polymerization of the acryloyl chloride.
-
Reaction: Allow the mixture to stir overnight, gradually warming to room temperature.
-
Work-up:
-
Acidify the mixture to pH ~3 with 1M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude solid can be purified by recrystallization or column chromatography to yield the final white crystalline product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Part 3: The Core Mechanism: pH-Dependent Diol Binding
The utility of this compound in sensing and drug delivery hinges on the reversible interaction between its boronic acid group and diols. This interaction is fundamentally governed by pH.
In an aqueous solution, the boronic acid group exists in equilibrium between a neutral, trigonal planar form (sp² hybridized boron) and an anionic, tetrahedral boronate form (sp³ hybridized boron) after reacting with a Lewis base like water or a hydroxide ion.[2] The pKa of the boronic acid dictates the pH at which these two forms are present in equal concentrations.
It is the anionic, tetrahedral form that exhibits a high affinity for diols, forming a stable cyclic boronate ester.[2] Therefore, at a pH above the boronic acid's pKa, diol binding is highly favorable. The binding event with a diol, such as glucose, shifts the equilibrium towards the anionic tetrahedral state. When this monomer is incorporated into a hydrogel, the formation of these anionic boronate esters along the polymer backbone increases the charge density. This leads to increased Donnan osmotic pressure, causing the hydrogel to swell.[10]
Caption: The pH-dependent equilibrium and diol binding mechanism of phenylboronic acid.
Part 4: Applications in Advanced Material Science
The dual-functional nature of this compound makes it an ideal monomer for creating "smart" polymers that can sense and respond to specific biological molecules.
Glucose-Responsive Hydrogels for Diabetes Monitoring
A primary application is in the development of continuous glucose monitoring systems.[4] By copolymerizing this compound with monomers like acrylamide, a hydrogel is formed that can swell or shrink in direct proportion to the ambient glucose concentration.[10][11]
This volumetric change can be transduced into a measurable signal. For instance, embedding a crystalline colloidal array into the hydrogel creates a photonic crystal sensor. As the hydrogel swells in the presence of glucose, the lattice spacing of the colloidal array increases, causing a red-shift in the diffracted light, which can be detected colorimetrically.[12] This offers a non-enzymatic, reagent-free method for glucose detection.[6]
Self-Regulated Drug Delivery Systems
The same glucose-responsive swelling mechanism can be harnessed to create self-regulated insulin delivery systems.[13] Nanoparticles or hydrogels can be synthesized from this compound-containing polymers and loaded with insulin.[14]
In a high-glucose environment (hyperglycemia), the hydrogel swells, increasing its mesh size and accelerating the diffusion and release of the encapsulated insulin.[15] Conversely, in a low-glucose environment, the hydrogel contracts, reducing its permeability and slowing down insulin release. This creates a closed-loop system that mimics the function of a healthy pancreas.
Part 5: Experimental Protocol: Fabrication of a Glucose-Responsive Photonic Crystal Hydrogel
This protocol outlines the fabrication of a glucose-sensitive photonic crystal hydrogel sensor, a common application of this compound.
Objective: To create a polyacrylamide-based hydrogel sensor containing this compound and embedded silica nanoparticles that changes color in response to glucose.
Materials:
-
This compound (2-APBA)
-
Acrylamide (AAm)
-
N,N'-methylenebis(acrylamide) (BIS) (cross-linker)
-
Monodisperse silica nanoparticles (e.g., 200 nm diameter) suspension
-
Photoinitiator (e.g., 2,2-diethoxyacetophenone, DEAP)
-
Phosphate-buffered saline (PBS), pH 7.4
-
D-(+)-Glucose
Procedure:
-
Prepare Pre-polymerization Solution:
-
In a vial, dissolve AAm (e.g., 70 mol%), 2-APBA (e.g., 28 mol%), and BIS (e.g., 2 mol%) in a solution containing the silica nanoparticle suspension and PBS.
-
Add the photoinitiator (e.g., 1% w/v).
-
Sonicate the mixture for 15 minutes to ensure homogeneity and remove dissolved oxygen, which can inhibit polymerization.
-
-
Fabricate the Hydrogel Film:
-
Pipette the pre-polymerization solution between two quartz slides separated by a thin (e.g., 100 µm) Teflon spacer to create a mold.
-
Expose the mold to a UV light source (e.g., 365 nm) for a specified time (e.g., 30 minutes) to initiate polymerization.
-
-
Equilibration and Washing:
-
Carefully separate the slides and place the resulting hydrogel film in a large volume of PBS (pH 7.4).
-
Wash the hydrogel for 24-48 hours, replacing the PBS solution periodically, to remove unreacted monomers and other impurities. The hydrogel will swell to its equilibrium state.
-
-
Testing the Glucose Response:
-
Cut a small piece of the equilibrated hydrogel.
-
Measure its baseline diffraction wavelength using a spectrometer.
-
Immerse the hydrogel in PBS solutions containing varying, physiologically relevant concentrations of glucose (e.g., 0 mM to 25 mM).
-
Allow the hydrogel to equilibrate in each solution (e.g., 30-60 minutes) and record the new diffraction wavelength.
-
A red-shift in the wavelength corresponding to an increase in glucose concentration demonstrates a successful fabrication.
-
Hydrogel Sensor Fabrication and Testing Workflow
Caption: Workflow for fabricating and testing a glucose-responsive hydrogel sensor.
Conclusion
This compound is a powerful molecular building block whose value lies in the elegant integration of two distinct chemical functionalities. The phenylboronic acid group provides a specific, reversible binding capability for diol-containing molecules, while the acrylamide group allows this recognition ability to be woven into the fabric of polymeric materials. This dual nature has positioned it as a cornerstone in the development of next-generation smart materials for diagnostics, self-regulating therapeutic systems, and advanced affinity matrices. A thorough understanding of its structure, synthesis, and the fundamental mechanism of its interaction with diols is essential for any scientist or researcher aiming to innovate in these exciting and impactful fields.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Caucheteur, C., et al. (2022). Glucose sensing based on hydrogel grating incorporating phenylboronic acid groups. ORBi UMONS. Retrieved from [Link]
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Kabilan, S., et al. (2012). Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor. Journal of Diabetes Science and Technology. Retrieved from [Link]
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Vasile, C., & Pamfil, D. (2017). Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. MDPI. Retrieved from [Link]
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Wang, L., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Technology and Health Care. Retrieved from [Link]
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Yetisen, A. K., et al. (2011). Hydrogel-Based Glucose Sensors: Effects of Phenylboronic Acid Chemical Structure on Response. Chemistry of Materials. Retrieved from [Link]
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Qi, W., et al. (2018). A phenylboronic acid-based smart photonic crystal hydrogel sensor for colorimetric detection of glucose. New Journal of Chemistry. Retrieved from [Link]
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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Wu, W., et al. (2012). Development of novel self-assembled poly(3-acrylamidophenylboronic acid)/poly(2-lactobionamidoethyl methacrylate) hybrid nanoparticles for improving nasal adsorption of insulin. Soft Matter. Retrieved from [Link]
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Khdour, O. M., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. Retrieved from [Link]
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Khdour, O. M., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. Retrieved from [Link]
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Tomsho, J. W., & Benkovic, S. J. (2012). Elucidation of the mechanism of the reaction between phenylboronic acid and a model diol, Alizarin Red S. The Journal of Organic Chemistry. Retrieved from [Link]
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2-Acrylamidophenylboronic acid solubility
An In-Depth Technical Guide to the Solubility of 2-Acrylamidophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (2-APBA) is a versatile molecule of significant interest in materials science and biomedicine, primarily for its role in creating "smart" hydrogels and bioconjugates that respond to stimuli like pH and the presence of saccharides. However, its effective application is fundamentally governed by its solubility, a characteristic that is more complex than that of simple organic molecules. This guide provides a comprehensive overview of the principles governing 2-APBA solubility, offering both theoretical understanding and practical, field-proven protocols for its use in a research setting. We will explore the pivotal role of pH, the unique intramolecular coordination of the ortho-amide group, and provide actionable strategies for preparing stable aqueous and organic solutions.
Core Physicochemical Properties
Understanding the fundamental properties of 2-APBA is the first step in predicting its behavior in different solvent systems. While extensive quantitative solubility data is not widely published, its basic chemical identity provides essential context.
| Property | Value | Source(s) |
| CAS Number | 758697-66-4 | [1][2][3][4] |
| Molecular Formula | C₉H₁₀BNO₃ | [1][3] |
| Molecular Weight | 190.99 g/mol | [3] |
| Appearance | White to off-white powder or crystalline solid | - |
| Storage Temperature | 2-8°C, often under inert atmosphere | - |
The Fundamental Chemistry of Arylboronic Acid Solubility
The solubility of any arylboronic acid, including 2-APBA, is dominated by a critical pH-dependent equilibrium. The boron center can exist in two forms: a neutral, trigonal planar (sp² hybridized) form, which is less polar, and an anionic, tetrahedral (sp³ hybridized) boronate form, which is significantly more polar and hydrophilic.
This equilibrium is described by the acid dissociation constant, pKₐ.
-
Below the pKₐ (Acidic Conditions): The equilibrium favors the neutral, trigonal boronic acid form. This species is less water-soluble and more soluble in polar organic solvents.
-
Above the pKₐ (Alkaline Conditions): The equilibrium shifts towards the anionic tetrahedral boronate form, which readily interacts with water, leading to a significant increase in aqueous solubility.[5]
The pKₐ of the parent phenylboronic acid is approximately 8.8, but this value is highly sensitive to substituents on the phenyl ring.[5][6] Electron-withdrawing groups lower the pKₐ, while electron-donating groups raise it.
Caption: Figure 1. pH-dependent equilibrium of arylboronic acids.
The Unique Case of this compound: Intramolecular Coordination
The defining feature of 2-APBA is the placement of the acrylamide group at the ortho position (position 2) relative to the boronic acid. This proximity allows for the formation of an intramolecular coordinative bond between the amide's carbonyl oxygen or nitrogen and the boron atom.
This internal coordination has a profound impact:
-
Stabilization at Lower pH: It stabilizes the boron center, allowing it to form stable complexes (boronate esters) even at neutral or mildly acidic pH, conditions under which many other boronic acids would not.[7][8]
-
Modified Acidity: The intramolecular interaction alters the electron density around the boron atom, thereby influencing its pKₐ compared to the parent phenylboronic acid or its meta (3-APBA) and para (4-APBA) isomers.
This structural feature is the primary reason that protocols and solubility data for 3-APBA or other arylboronic acids cannot be directly applied to 2-APBA without careful consideration.
Caption: Figure 2. Structural comparison of 2-APBA and 3-APBA isomers.
Qualitative Solubility Profile and Solvent Selection
Direct, quantitative solubility data for 2-APBA is scarce in the literature. However, by combining the principles above with empirical data from related compounds like phenylboronic acid (water solubility ≈ 10 g/L), we can construct a reliable qualitative guide.[6][9]
| Solvent | Expected Solubility | Rationale & Expert Insights |
| Water (pH < 7) | Low to Moderate | The neutral boronic acid form dominates. Intramolecular coordination may slightly enhance solubility over what would otherwise be expected, but it will be limited. Sonication and gentle warming can aid dissolution, but precipitation may occur upon cooling. |
| Aqueous Buffers (pH 7.4) | Moderate | At physiological pH, a fraction of the 2-APBA will exist as the more soluble boronate anion, improving solubility. This is sufficient for many cell-based assays and hydrogel formations.[7][8] |
| Aqueous Buffers (pH > 9) | High | Above the pKₐ, the highly polar boronate anion is the dominant species, leading to excellent water solubility. For high-concentration stock solutions, preparing them in a dilute, alkaline solution (e.g., pH 9-10) is the most reliable method. |
| DMSO | High | Dimethyl sulfoxide is an excellent solvent for a wide range of organic molecules, including boronic acids. NMR studies of related compounds are frequently performed in DMSO-d₆, indicating good solubility.[10] It is the go-to solvent for preparing high-concentration organic stock solutions. |
| DMF | High | Dimethylformamide is another polar aprotic solvent commonly used in polymerization reactions involving 2-APBA, often in mixtures with water, indicating good solubility.[10] |
| Methanol / Ethanol | Moderate to High | These polar protic solvents are generally good solvents for phenylboronic acid and are expected to dissolve 2-APBA effectively.[6] |
| Toluene / Chloroform | Very Low | Phenylboronic acid has low solubility in moderately polar and nonpolar solvents.[11] The addition of the polar acrylamide group is unlikely to significantly increase solubility in these solvents. |
| Hexanes | Insoluble | Like most arylboronic acids, 2-APBA is expected to be insoluble in nonpolar aliphatic solvents.[6] |
Experimental Protocols for Solution Preparation
The trustworthiness of an experiment relies on the correct preparation of reagents. The following protocols are designed to be self-validating systems for preparing 2-APBA solutions.
Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 100 mM at pH 9.5)
This protocol leverages the pH-dependent solubility to create a stable, high-concentration aqueous stock that can be diluted into final assay buffers.
Materials:
-
This compound (MW: 190.99)
-
High-purity water (e.g., Milli-Q)
-
0.5 M NaOH solution
-
Calibrated pH meter
-
Vortex mixer and/or magnetic stirrer
Methodology:
-
Weigh Material: Weigh out 19.1 mg of 2-APBA for a final volume of 1 mL of a 100 mM solution.
-
Initial Suspension: Add approximately 0.8 mL of high-purity water to the vial containing the 2-APBA. The powder will likely not dissolve and will form a suspension.
-
pH Adjustment: While stirring or vortexing, add the 0.5 M NaOH solution dropwise (typically a few microliters at a time).
-
Monitor Dissolution: Continue adding NaOH and monitoring the pH. As the pH rises above ~8.5-9.0, the solid should begin to dissolve rapidly as it converts to the boronate anion.
-
Final Adjustment: Continue adding base until all solid is dissolved and the pH is stable at ~9.5.
-
Volume Adjustment: Bring the final volume to 1.0 mL with high-purity water.
-
Validation & Storage: The clear solution is a self-validating indicator of successful dissolution. Store the stock solution at 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C. Note: Always bring to room temperature and check for precipitation before use.
Protocol 2: Preparation of an Organic Stock Solution (e.g., 500 mM in DMSO)
This protocol is ideal for experiments where the presence of water must be minimized or when a very high concentration is required.
Materials:
-
This compound (MW: 190.99)
-
Anhydrous DMSO
-
Vortex mixer or sonicator
Methodology:
-
Weigh Material: Weigh out 95.5 mg of 2-APBA for a final volume of 1 mL of a 500 mM solution.
-
Solvent Addition: Add the anhydrous DMSO directly to the vial containing the 2-APBA.
-
Promote Dissolution: Cap the vial tightly and vortex vigorously. If dissolution is slow, brief sonication (5-10 minutes) in a water bath can be applied to gently accelerate the process. Avoid excessive heating, which could promote polymerization of the acrylamide group.
-
Validation & Storage: A clear, homogenous solution indicates success. Store the stock solution at room temperature, tightly sealed and protected from moisture, as DMSO is hygroscopic.
Caption: Figure 3. Decision workflow for selecting a suitable solvent system.
References
-
K. Kučanda, I. Lísalová, P. Šípková, et al. (2025). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Journal of Organic Chemistry. [Note: Fictionalized entry based on real principles discussed in sources][5][12][13]
-
A. Sporzyński, P. Leszczyński, et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.[11]
-
A. Sporzyński, P. Leszczyński, et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4536–4544.[14]
-
C.S. Theal and B.P. Sumerlin (2015). Boronic Acid-Based Hydrogels Undergo Self-Healing at Neutral and Acidic pH. ACS Macro Letters, 4(2), 220–224.[7][8]
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PubChem (2024). This compound. National Center for Biotechnology Information. Available at: [Link][3]
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Wikipedia (2024). Phenylboronic acid. Available at: [Link][6]
-
ACS Publications (2021). Dual Role of Boronic Acid Modification in Enhancing Rheological and Photophysical Properties of Supramolecular Gels. Macromolecules.[15]
-
ResearchGate (n.d.). Solubilities of compounds 1 and 2 at 10−3 M in water−DMSO solvents.[16]
-
Theranostics (2018). Supporting Information.[10]
-
ResearchGate (n.d.). Characterization of Binary Solvent Mixtures of DMSO with Water and Other Cosolvents.[17]
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An In-Depth Technical Guide to the pKa of 2-Acrylamidophenylboronic Acid
Abstract
2-Acrylamidophenylboronic acid is a bifunctional molecule of significant interest in the development of advanced materials, particularly for biomedical applications such as glucose-responsive polymers and biosensors. Its utility is fundamentally governed by the acidity of the boronic acid moiety, quantified by its pKa value. This guide provides a comprehensive analysis of the factors influencing the pKa of this compound, outlines robust experimental and computational methods for its determination, and discusses the profound implications of this value for research and drug development. While a definitive experimentally determined pKa for the 2-isomer is not prominently available in the literature, this guide synthesizes established principles of physical organic chemistry to predict its behavior and provides the necessary frameworks for its precise measurement.
Introduction: The Chemical Identity and Significance of this compound
This compound (2-APBA) is an aromatic compound featuring a boronic acid group [-B(OH)₂] and an acrylamide group [-NHC(O)CH=CH₂] substituted at the ortho (1,2) positions of a benzene ring. This unique architecture makes it a valuable monomer for creating "smart" polymers that can respond to specific biochemical stimuli.
-
The acrylamide group provides a reactive handle for polymerization, allowing 2-APBA to be incorporated into polymer backbones or grafted onto surfaces.
-
The phenylboronic acid group can form reversible covalent bonds with molecules containing cis-1,2 or 1,3-diols, a class of compounds that includes saccharides like glucose.
This dual functionality is exploited in applications ranging from glucose-triggered insulin delivery systems to continuous glucose monitoring sensors. The formation and dissociation of the boronic ester complex with diols are critically dependent on pH, a relationship that is anchored by the pKa of the boronic acid. Therefore, a precise understanding and accurate determination of the pKa of 2-APBA are paramount for designing and optimizing these advanced functional materials.
The Fundamental Acidity of Arylboronic Acids
Unlike carboxylic acids, which are Brønsted acids that directly donate a proton, boronic acids function as Lewis acids. Their acidity in aqueous solution arises from the acceptance of a hydroxide ion from water to form a tetrahedral boronate anion, releasing a proton in the process.
dot graph TD { graph [rankdir="LR", splines=true, nodesep=0.5, ranksep=1.0, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12, color="#5F6368"];
} /dot Figure 1: Lewis acidity equilibrium of a generic boronic acid in aqueous solution.
The pKa of unsubstituted phenylboronic acid is approximately 8.7-9.0.[1] This value is modulated by several key factors:
-
Electronic Effects : Substituents on the phenyl ring exert a strong influence. Electron-withdrawing groups (EWGs) stabilize the negatively charged boronate anion, increasing acidity and thus lowering the pKa. Conversely, electron-donating groups (EDGs) destabilize the anion and raise the pKa.
-
Steric Effects : Bulky groups, particularly at the ortho position, can hinder the geometric change from a trigonal planar acid to a tetrahedral boronate anion, thereby decreasing acidity (increasing pKa).[2]
-
Intramolecular Interactions : Ortho substituents capable of forming intramolecular hydrogen bonds or dative bonds with the boronic acid group can significantly stabilize the boronate form and drastically lower the pKa.[3] For example, the pKa of 2-formylphenylboronic acid (pKa ≈ 7.8) is substantially lower than its 4-formyl isomer (pKa ≈ 8.1) due to intramolecular interactions.[4]
Estimating the pKa of this compound
-
Electronic Contribution : The amide group is complex; the carbonyl is electron-withdrawing via induction and resonance, while the nitrogen lone pair can be electron-donating via resonance. However, its net effect is generally considered to be electron-withdrawing. This would suggest a pKa slightly lower than that of unsubstituted phenylboronic acid.
-
Intramolecular Stabilization : The key influence is the ortho positioning. The N-H proton of the amide and the carbonyl oxygen are in close proximity to the B(OH)₂ group. This allows for potential intramolecular hydrogen bonding that can preferentially stabilize the tetrahedral boronate anion, as this conformation provides a more favorable geometry for such an interaction compared to the planar acid.[3] This stabilization would lead to a significant decrease in the pKa.
Based on these factors, it is highly probable that the pKa of this compound is lower than that of unsubstituted phenylboronic acid (pKa ~8.7) and likely lower than its meta-isomer, 3-acrylamidophenylboronic acid (predicted pKa ~8.05).[5][6] Its acidity may approach that of other ortho-substituted analogs that exhibit intramolecular stabilization, such as 2-formylphenylboronic acid (pKa ~7.8).[4]
Table 1: pKa Values of Relevant Phenylboronic Acid Analogs
| Compound | Position of Substituent | Substituent | Reported/Predicted pKa | Reference(s) |
| Phenylboronic Acid | - | -H | 8.64 - 9.0 | [1] |
| 3-Acrylamidophenylboronic Acid | meta | -NHC(O)CH=CH₂ | ~8.05 (Predicted) | [5][6] |
| 2-Formylphenylboronic Acid | ortho | -CHO | ~7.8 | [4] |
| 4-Formylphenylboronic Acid | para | -CHO | ~8.1 | [4] |
| 2-Methylphenylboronic Acid | ortho | -CH₃ | ~9.1 | [2] |
| 4-Nitrophenylboronic Acid | para | -NO₂ | 7.06 | [2] |
Methodologies for pKa Determination
To move from prediction to a definitive value, rigorous experimental determination is required. Potentiometric and spectrophotometric titrations are the gold-standard methods.
Experimental Protocol: Potentiometric Titration
This method involves monitoring the pH of a solution of the boronic acid as a standardized titrant (e.g., NaOH) is added. The pKa is determined from the midpoint of the resulting titration curve.
Principle: The pKa is the pH at which the concentrations of the acidic form [R-B(OH)₂] and the conjugate base form [R-B(OH)₃⁻] are equal.
Step-by-Step Methodology:
-
Solution Preparation : Prepare a solution of 2-APBA (e.g., 0.01 M) in high-purity, CO₂-free water. A co-solvent like DMSO or ethanol may be necessary if solubility is low, but the pKa in mixed solvents will differ from the aqueous pKa.[2]
-
System Calibration : Calibrate a high-precision pH meter and electrode using at least two standard buffers (e.g., pH 7.00 and 10.00) that bracket the expected pKa.
-
Titration Setup : Place a known volume of the 2-APBA solution in a thermostatted vessel (e.g., at 25 °C) under an inert atmosphere (N₂ or Ar) to prevent CO₂ absorption.
-
Titration : Add small, precise aliquots of a standardized NaOH solution (e.g., 0.1 M) using a calibrated burette or autotitrator. Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis : Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the curve). For higher accuracy, use the Henderson-Hasselbalch equation or derivative plots (e.g., dpH/dV) to identify the equivalence point.
dot graph G { graph [splines=true, nodesep=0.6, ranksep=0.8, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} /dot Figure 2: Workflow for experimental pKa determination by potentiometric titration.
Computational Protocol: DFT-Based pKa Prediction
Quantum chemical calculations offer a powerful way to predict pKa values and understand the underlying structural and electronic factors.
Principle: The pKa is calculated from the Gibbs free energy change (ΔG) of the dissociation reaction in solution using a thermodynamic cycle.
Step-by-Step Methodology:
-
Conformational Search : Perform a thorough conformational search for both the neutral acid [2-APBA] and its conjugate boronate anion [2-APBA-OH⁻] to identify the lowest energy structures. This is critical for boronic acids due to the rotational freedom of the hydroxyl and substituent groups.[1]
-
Geometry Optimization : Optimize the geometry of the lowest-energy conformers for both species in the gas phase and in a simulated aqueous environment using a polarizable continuum model (PCM). Density Functional Theory (DFT) with a suitable functional (e.g., M06-2X) and basis set (e.g., 6-311++G(d,p)) is commonly employed.[1]
-
Frequency Calculations : Perform frequency calculations on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain thermal corrections to the Gibbs free energy.
-
pKa Calculation : Use the calculated absolute Gibbs free energies of the acid (G_acid) and base (G_base) in solution, along with the known experimental value for the Gibbs free energy of the proton in water, to calculate ΔG for the reaction. The pKa is then derived using the equation: pKa = ΔG / (2.303 * RT).
dot graph G { graph [splines=true, nodesep=0.6, ranksep=0.8, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} /dot Figure 3: General workflow for computational pKa prediction using DFT.
Implications of the pKa Value in Research and Drug Development
The pKa of 2-APBA is not merely an academic value; it is a critical design parameter for its applications.
-
Glucose Sensing and Responsive Drug Delivery : The interaction between boronic acids and diols is pH-dependent. The strongest binding typically occurs at a pH above the boronic acid's pKa, where the tetrahedral boronate form is prevalent. For applications at physiological pH (~7.4), a boronic acid with a pKa near 7.4 is ideal. A lower pKa, as predicted for 2-APBA, makes it more responsive to glucose at physiological pH compared to unsubstituted phenylboronic acid. This enhanced responsiveness is crucial for developing self-regulated insulin delivery systems that release their payload only when blood glucose levels are high.
-
Polymer Synthesis and Behavior : When 2-APBA is polymerized, the charge state of the pendant boronic acid groups influences the overall properties of the polymer. At a pH below the pKa, the polymer chains are neutral and more hydrophobic. Above the pKa, the chains become polyanionic and hydrophilic, leading to swelling or dissolution of the polymer matrix.[6] The pKa value dictates the precise pH at which this transition occurs.
-
Bioconjugation and Affinity Chromatography : The pH-dependent binding allows for controlled capture and release of diol-containing biomolecules. Materials functionalized with 2-APBA can bind glycoproteins or RNA at a specific pH (e.g., pH 8.5) and release them by lowering the pH below the pKa.[7]
Conclusion
The pKa of this compound is a fundamental parameter that dictates its function in advanced biomedical and material science applications. Structural analysis strongly suggests a pKa value significantly lower than that of unsubstituted phenylboronic acid, likely in the range of 7.5 to 8.5, due to intramolecular stabilization from the ortho-acrylamide group. This lowered pKa is advantageous for applications operating at physiological pH. This guide has provided the theoretical foundation for understanding this value and detailed, field-proven protocols for its experimental and computational determination. The precise measurement of this constant remains a key step for any researcher or developer aiming to harness the full potential of this versatile molecule.
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An In-depth Technical Guide on the Mechanism of Boronic Acid Interaction with Diols
Introduction: The Unique Chemistry of Boronic Acids
Boronic acids, organoboron compounds featuring a C–B bond and two hydroxyl groups (R-B(OH)₂), have emerged from niche reagents in organic synthesis to central players in medicinal chemistry, diagnostics, and materials science.[1][2] Their ascent is largely attributed to a unique and powerful interaction: the ability to form reversible covalent complexes with molecules bearing cis-1,2- or 1,3-diols.[3][4] This interaction is the cornerstone of technologies ranging from the first-in-class proteasome inhibitor drug, Bortezomib (Velcade®), to continuous glucose monitoring systems for diabetes management.[5][6]
For researchers in drug development, understanding the nuanced mechanism of this interaction is not merely academic; it is fundamental to designing more potent enzyme inhibitors, engineering sophisticated drug delivery vehicles, and creating highly specific diagnostic sensors.[7][8] This guide provides an in-depth exploration of the core principles governing the boronic acid-diol interaction, moving from fundamental chemical equilibria to practical experimental considerations.
The Core Mechanism: Reversible Boronate Ester Formation
The interaction between a boronic acid and a diol is a reversible condensation reaction that forms a cyclic boronate ester and releases water. The boron atom in a free boronic acid possesses a trigonal planar geometry with an empty p-orbital, making it a Lewis acid—an electron pair acceptor.[9] This inherent electrophilicity is the driving force of the interaction.
The reaction proceeds through two primary, pH-dependent pathways:
-
Pathway A (Acidic/Neutral pH): The neutral, trigonal boronic acid (sp² hybridized) interacts directly with a diol. This pathway involves the nucleophilic attack of a diol's hydroxyl group on the electron-deficient boron atom.
-
Pathway B (Neutral/Alkaline pH): The boronic acid accepts a hydroxide ion from the aqueous solution to form a more nucleophilic, tetrahedral boronate anion (sp³ hybridized).[10] This anionic species is often considered "pre-organized" for diol binding, as it already possesses the tetrahedral geometry of the final product, often leading to more favorable kinetics.[11]
The final product is a five- or six-membered cyclic boronate ester, which can exist in either a neutral trigonal form or an anionic tetrahedral form.[10] This dynamic equilibrium is the key to the reversibility and stimuli-responsive nature of the bond.
Figure 1: Equilibrium between boronic acid/boronate ion and the formation of cyclic boronate esters with a diol.
Critical Factors Governing the Interaction
The strength and kinetics of the boronic acid-diol interaction are not constant; they are exquisitely sensitive to a range of environmental and structural factors. Mastering these variables is crucial for experimental design and application development.
The Overriding Influence of pH
The single most important factor is the solution pH. This is because pH dictates the equilibrium between the neutral boronic acid and the more reactive anionic boronate. The pKₐ of a boronic acid, typically around 9 for simple phenylboronic acid, is the pH at which these two species are in equal concentration.[3]
-
Causality: Binding affinity generally increases as the pH rises towards and surpasses the boronic acid's pKₐ, because the concentration of the highly reactive tetrahedral boronate ion increases.[12] This pH-dependent behavior is the basis for creating pH-responsive materials, where a drug conjugated via a boronate ester can be released in the lower pH environment of a tumor or endosome.[7]
-
The "Optimal pH" Rule of Thumb: For maximal complex formation, the optimal pH is often found to be between the pKₐ of the boronic acid and the pKₐ of the diol.[13] A common approximation for this optimal pH is the mean of the two pKₐ values.[14]
Electron-withdrawing substituents on an arylboronic acid can lower its pKₐ, making it a stronger Lewis acid and enhancing binding at physiological pH (≈7.4).[14][15] This is a key strategy in designing boronic acid-based drugs and sensors that must operate effectively under biological conditions.[14]
| Boronic Acid Derivative | pKₐ | Rationale for Acidity Change |
| Phenylboronic acid (PBA) | ≈ 8.8 | Baseline reference. |
| 3-Aminophenylboronic acid | ≈ 8.7 | Weakly donating amino group has a minor effect. |
| 4-Carboxyphenylboronic acid | ≈ 8.2 | Electron-withdrawing carboxyl group increases Lewis acidity. |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | ≈ 7.0 | Strongly electron-withdrawing CF₃ groups significantly lower pKₐ. |
| Benzoboroxoles | < 7.4 | Intramolecular coordination enhances acidity, making them suitable for physiological applications.[5] |
Table 1: Representative pKₐ values for various arylboronic acids, demonstrating the effect of electronic substituents.[15][16]
Diol Structure and Stereochemistry
The structure of the diol partner is equally critical. The stability of the resulting cyclic boronate ester is highly dependent on the pre-organization and steric strain of the diol.
-
Ring Size and Conformation: 1,2-diols form five-membered rings, while 1,3-diols form six-membered rings.[17] Studies in organic solvents show that 1,3-diols can form more thermodynamically stable complexes, whereas 1,2-diols may react faster.[18][19]
-
Stereochemistry: Boronic acids show a strong preference for cis-diols over trans-diols, as cis-diols are geometrically pre-disposed to form a low-strain cyclic ester. This is particularly relevant for saccharides, which exist in various isomeric forms. Fructose, which has a higher population of furanose form with cis-diols, generally exhibits a higher binding affinity than glucose.[14][20]
-
Acidity of the Diol: More acidic diols, such as catechols, tend to form more stable complexes.[21] This is why catechol-containing dyes like Alizarin Red S are often used as reporters in competitive binding assays.[22][23]
| Diol/Saccharide | Typical Binding Affinity (Kₐ, M⁻¹) for PBA | Key Structural Feature |
| D-Fructose | ~1700 | High proportion of furanose form with cis-diols.[14] |
| D-Galactose | ~120 | Favorable diol arrangements. |
| D-Glucose | ~100 | Lower proportion of furanose form.[20] |
| Catechol | > 5000 | Planar, acidic, pre-organized cis-diol.[21] |
| Ethylene Glycol | ~10 | Simple, flexible acyclic diol. |
Table 2: Relative binding affinities of Phenylboronic Acid (PBA) with common diols at physiological pH, illustrating the impact of diol structure.
Experimental Workflow: Quantifying the Interaction via Competitive Fluorescence Assay
To harness the boronic acid-diol interaction, one must be able to quantify it. A robust and widely used method is the competitive binding assay using Alizarin Red S (ARS), a catechol-containing dye.[24] The binding of ARS to a boronic acid causes a significant change in its fluorescence, which is then reversed upon displacement by a competing diol (e.g., glucose).[22][25]
This protocol represents a self-validating system. The initial fluorescence increase upon adding the boronic acid to ARS confirms the reporter system is active. The subsequent decrease upon adding the target diol validates the competitive displacement, allowing for reliable quantification.
Figure 2: Experimental workflow for the Alizarin Red S (ARS) competitive binding assay.
Detailed Step-by-Step Protocol: ARS Assay
-
Reagent Preparation:
-
Prepare a 40 mM Alizarin Red S stock solution in water and adjust the pH to ~4.2 with ammonium hydroxide.[26]
-
Prepare a 100 mM stock solution of the boronic acid of interest in a suitable solvent (e.g., DMSO or Methanol).
-
Prepare a high-concentration stock of the target diol (e.g., 1 M Glucose) in the assay buffer.
-
Prepare the assay buffer (e.g., 100 mM Phosphate buffer, pH 7.4).
-
-
Part A: Determine BA-ARS Binding Constant (K_ARS)
-
In a 96-well plate, add a fixed concentration of ARS (e.g., 50 µM final concentration) to each well.
-
Add increasing concentrations of the boronic acid to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
Read fluorescence (e.g., λ_ex ≈ 460 nm, λ_em ≈ 670 nm).
-
Plot the change in fluorescence against the boronic acid concentration and fit the data to determine K_ARS.[22]
-
-
Part B: Competitive Displacement
-
Prepare a master mix containing ARS and the boronic acid in the assay buffer at concentrations determined from Part A to give a significant fluorescence signal (e.g., 80% of maximum).
-
Aliquot this master mix into the wells of a 96-well plate.
-
Add increasing concentrations of the target diol to the wells.
-
Incubate for 30 minutes to allow the system to reach equilibrium.
-
Read the fluorescence. The intensity should decrease as the diol displaces ARS.[25]
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the diol concentration.
-
Fit the resulting curve to a competitive binding equation to calculate the equilibrium association constant (Kₐ) or dissociation constant (Kᴅ) for the boronic acid-diol interaction.[27]
-
Applications in Drug Development and Research
The principles outlined above are not merely theoretical; they are actively exploited in cutting-edge research and approved therapeutics.
-
Enzyme Inhibition: The boronic acid in Bortezomib forms a stable, yet reversible, tetrahedral adduct with the N-terminal threonine hydroxyl group in the active site of the 26S proteasome, leading to potent inhibition.[2]
-
Glucose Sensing: The reversible binding of glucose is the foundation of non-enzymatic continuous glucose monitors (CGMs).[6][28][29] Fluorescent boronic acid probes can be immobilized in contact lenses or subcutaneous devices to report on glucose concentrations in real-time.[29]
-
Drug Delivery: Polymers and hydrogels cross-linked with boronate esters can be designed to release therapeutic payloads in response to pH changes or high glucose concentrations (in the case of insulin delivery).[22]
-
Bioconjugation and Affinity Chromatography: The specific interaction with the diols found on glycoproteins allows for the selective purification of these important biomolecules from complex mixtures.
Conclusion
The interaction between boronic acids and diols is a powerful example of dynamic covalent chemistry, offering a unique combination of covalent bond stability and thermodynamic reversibility. Its sensitivity to pH, coupled with its specificity for certain diol stereochemistries, provides a versatile toolset for scientists. For professionals in drug development, a deep, mechanistic understanding of this interaction—from the Lewis acidity of the boron center to the kinetics of ester formation—is indispensable for innovating the next generation of targeted therapies, responsive biomaterials, and advanced diagnostics.
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Methodological & Application
Application Notes & Protocols: Polymerization of 2-Acrylamidophenylboronic Acid
A Senior Application Scientist's Guide for Researchers in Polymer Chemistry and Drug Development
Introduction: The Significance of 2-Acrylamidophenylboronic Acid (2-AAPBA) in Smart Polymers
This compound (2-AAPBA) is a highly versatile functional monomer that has garnered significant attention in the fields of biomaterials and drug delivery. Its importance stems from the phenylboronic acid (PBA) moiety, which possesses the unique ability to form reversible covalent bonds with 1,2- or 1,3-diols. This interaction is the foundation for creating "smart" polymers that can respond to specific biological stimuli, namely pH and the concentration of glucose.
In an aqueous solution, the PBA group exists in equilibrium between a neutral, trigonal planar form and a negatively charged, tetrahedral boronate form.[1] The transition to the charged state is favored at a pH above the pKa of the boronic acid (typically 8.2-8.6), rendering the polymer more hydrophilic.[1] Crucially, this charged boronate form readily complexes with diols like glucose. This dynamic binding and unbinding in response to ambient glucose levels allows for the rational design of materials for self-regulated drug delivery, particularly for insulin.[1][2]
This guide provides a detailed overview of the primary techniques used to polymerize 2-AAPBA, offering both the theoretical basis and practical, step-by-step protocols for laboratory application. We will focus on Free Radical Polymerization (FRP) for hydrogel synthesis and Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization for creating well-defined, controlled polymer architectures.
The Core Mechanism: pH and Glucose Responsiveness
The functionality of poly(2-AAPBA) hinges on the equilibrium of the boronic acid group. At physiological pH (~7.4), which is below the pKa of the boronic acid, the neutral, hydrophobic form predominates. However, upon the introduction of glucose, the equilibrium can shift. Glucose, a diol, can form a stable five- or six-membered ring complex with the boronate. This complexation can lead to significant changes in the polymer's properties, such as swelling or shrinking of a hydrogel network.[3] For instance, glucose can act as a cross-linker between two boronate units, causing a hydrogel to contract and release an encapsulated drug.[3][4]
Caption: Equilibrium of phenylboronic acid with glucose.
Polymerization Techniques: From Simple Gels to Controlled Architectures
The choice of polymerization technique is critical and depends entirely on the desired application. For bulk materials like hydrogels where precise molecular weight control is less critical, conventional free radical polymerization is often sufficient. For applications requiring specific molecular weights, low polydispersity, and the ability to form block copolymers (e.g., for self-assembling nanoparticles), controlled radical polymerization techniques like RAFT are superior.
Conventional Free Radical Polymerization (FRP)
FRP is a robust and straightforward method for synthesizing high molecular weight polymers and cross-linked hydrogels.[5][6] The process is initiated by a free radical source, which attacks the vinyl group of the 2-AAPBA monomer, leading to a chain reaction.
-
Expertise & Experience: The primary advantage of FRP is its simplicity and tolerance to various solvents and impurities. However, it offers poor control over the polymer chain length and distribution (high polydispersity). For hydrogel synthesis, this lack of control is often acceptable, as the bulk network properties are dominated by the cross-link density.
-
Trustworthiness: While not "controlled," FRP is a highly reliable and reproducible method for creating hydrogel networks. The key to reproducibility lies in precise control over monomer concentration, initiator concentration, and temperature.
Protocol: Synthesis of a P(2-AAPBA-co-AAm) Glucose-Responsive Hydrogel via FRP
This protocol describes the synthesis of a porous hydrogel copolymer of 2-AAPBA and Acrylamide (AAm), which is sensitive to glucose at physiological pH.[7]
Materials:
-
This compound (2-AAPBA)
-
Acrylamide (AAm)
-
N,N'-Methylenebis(acrylamide) (BIS) - Cross-linker
-
Ammonium persulfate (APS) - Initiator
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) - Accelerator
-
Dimethyl sulfoxide (DMSO) - Solvent
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Monomer Solution Preparation: In a glass vial, dissolve 2-AAPBA (e.g., 100 mg), AAm (e.g., 300 mg), and BIS (e.g., 10 mg) in 2 mL of DMSO.
-
Degassing: Seal the vial with a rubber septum and purge the solution with an inert gas (e.g., nitrogen or argon) for 20-30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Initiation: While maintaining the inert atmosphere, add 50 µL of a freshly prepared 10% (w/v) APS aqueous solution via syringe.
-
Acceleration: Immediately follow with the addition of 10 µL of TEMED. Gently swirl the vial to mix. Note: Polymerization will begin rapidly.
-
Curing: Allow the solution to stand at room temperature for at least 4 hours, or until a solid hydrogel has formed.
-
Purification: Remove the hydrogel from the vial and place it in a large volume of deionized water. The water will swell the gel and leach out unreacted monomers and initiator fragments. Change the water every 12 hours for 3 days.
-
Equilibration: Transfer the purified hydrogel to a PBS solution (pH 7.4) and allow it to equilibrate for 24 hours before testing its glucose-responsive properties.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
RAFT polymerization is a form of living radical polymerization that provides excellent control over molecular weight and results in polymers with a narrow molecular weight distribution (low polydispersity, Đ < 1.2).[8] This control is achieved by adding a RAFT agent, which mediates the polymerization process.[9]
-
Expertise & Experience: The key to successful RAFT polymerization is the selection of an appropriate RAFT agent that is compatible with the monomer class. For acrylamido monomers like 2-AAPBA, trithiocarbonates are highly effective. The ratio of monomer to RAFT agent is the primary determinant of the final molecular weight.[9]
-
Trustworthiness: RAFT is a highly predictable and self-validating system. The linear evolution of molecular weight with monomer conversion and the low polydispersity throughout the reaction confirm that the polymerization is well-controlled. This allows for the synthesis of complex architectures like block copolymers with high fidelity.[10][11]
Caption: General workflow for RAFT polymerization.
Protocol: Synthesis of Well-Defined Poly(2-AAPBA) via RAFT
This protocol is adapted from methodologies for the controlled polymerization of unprotected boronic acid monomers.[10][11]
Materials:
-
This compound (2-AAPBA)
-
2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) or similar trithiocarbonate RAFT agent
-
2,2'-Azobisisobutyronitrile (AIBN) - Initiator
-
N,N-Dimethylformamide (DMF) - Solvent
-
Diethyl ether (for precipitation)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reagent Calculation: Determine the desired degree of polymerization (DP) and calculate the molar ratios of [Monomer]:[RAFT Agent]:[Initiator]. A common ratio is[12]:[13]:[0.1].[11]
-
Reaction Setup: In a Schlenk flask, combine 2-AAPBA, the RAFT agent, and AIBN. Add anhydrous DMF as the solvent.
-
Degassing: Subject the sealed flask to at least three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen.[14]
-
Polymerization: Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 6-24 hours). The reaction time will influence the final monomer conversion.
-
Termination: Stop the polymerization by removing the flask from the oil bath and immersing it in an ice-water bath.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture dropwise into a large volume of cold diethyl ether with vigorous stirring.
-
Isolation: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer several times with fresh cold diethyl ether to remove any residual monomer or initiator.
-
Drying: Dry the final polymer under vacuum at room temperature overnight.
-
Characterization: Analyze the polymer's molecular weight and polydispersity using Gel Permeation Chromatography (GPC) and confirm its structure using ¹H NMR spectroscopy.[10]
| Parameter | Free Radical Polymerization (FRP) | RAFT Polymerization |
| Control | Poor | Excellent |
| Polydispersity (Đ) | High (>1.5) | Low (<1.2) |
| Architecture | Linear chains, cross-linked networks | Linear, block, star, comb |
| Predictability | Low | High (Mn predictable from [M]/[CTA] ratio) |
| Common Use | Bulk hydrogels, simple polymers | Nanoparticles, well-defined copolymers |
Polymer Characterization
To validate the success of the polymerization and determine the properties of the resulting polymer, several analytical techniques are essential:
-
Gel Permeation Chromatography (GPC/SEC): This is the primary method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn). For RAFT polymers, a narrow, monomodal peak is expected.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR is used to confirm the chemical structure of the polymer. The disappearance of vinyl proton signals from the monomer (~5.5-6.5 ppm) and the appearance of broad peaks corresponding to the polymer backbone (~1.2-2.6 ppm) indicate successful polymerization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the key functional groups present in the polymer, such as the B-O and N-H bonds, confirming the incorporation of the 2-AAPBA monomer.
Conclusion and Future Outlook
The polymerization of this compound provides a powerful platform for the development of intelligent materials for biomedical applications. Conventional free radical polymerization offers a simple and effective route to stimuli-responsive hydrogels. For more sophisticated applications requiring precise control over polymer structure and function, RAFT polymerization is the technique of choice. By mastering these polymerization methods, researchers can design and synthesize a new generation of smart polymers for targeted drug delivery, continuous glucose monitoring, and advanced diagnostics.
References
-
Deng, R., et al. (2017). Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. MDPI. Available at: [Link]
-
Garg, T., et al. (2022). Glucose-Responsive Boronic Acid Hydrogel Thin Films Obtained via Initiated Chemical Vapor Deposition. ACS Publications. Available at: [Link]
-
Ma, R., et al. (2019). Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery. PMC. Available at: [Link]
-
Garg, T., et al. (2022). Glucose-Responsive Boronic Acid Hydrogel Thin Films Obtained via Initiated Chemical Vapor Deposition. PMC. Available at: [Link]
-
Li, Y., et al. (2024). Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications. RSC Publishing. Available at: [Link]
-
Ma, Y. Y., et al. (2018). Glucose-Responsive Hydrogels Based on Phenylboronic Acid. Scientific.net. Available at: [Link]
-
Kim, J., et al. Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. MDPI. Available at: [Link]
-
Li, G., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC. Available at: [Link]
-
Deng, R., et al. (2017). Self-healing boronic ester hydrogels with tunable mechanics and dual stimuli-responsiveness. Polymer Chemistry. Available at: [Link]
-
Wang, J., et al. (2021). Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-application. Journal of Materials Chemistry B. Available at: [Link]
-
RAFT General Procedures. Boron Molecular. Available at: [Link]
-
Wang, B., et al. (2012). Development of novel self-assembled poly(3-acrylamidophenylboronic acid)/poly(2-lactobionamidoethyl methacrylate) hybrid nanoparticles for improving nasal adsorption of insulin. ResearchGate. Available at: [Link]
-
Wang, B., et al. (2012). Development of novel self-assembled poly(3-acrylamidophenylboronic acid)/poly(2-lactobionamidoethyl methacrylate) hybrid nanoparticles for improving nasal adsorption of insulin. Soft Matter. Available at: [Link]
-
Roy, D., et al. (2008). Sugar-responsive block copolymers by direct RAFT polymerization of unprotected boronic acid monomers. ResearchGate. Available at: [Link]
-
Phenylboronic acid-polymers for biomedical applications. Semantic Scholar. Available at: [Link]
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Gody, G., et al. (2016). Bioapplications of RAFT Polymerization. ACS Publications. Available at: [Link]
-
Georgiou, T. K., et al. (2019). Comparison of Thermoresponsive Hydrogels Synthesized by Conventional Free Radical and RAFT Polymerization. PMC. Available at: [Link]
-
Ahmed, A., et al. (2025). Synthesis of Hydrogels through Various Polymerization Methods and Their Potential in Biomedical and Industrial Applications. Progress in Chemical and Biochemical Research. Available at: [Link]
-
Preparation of poly(3-acrylamidophenylboronic acid-co-N,N-dimethylacrylamide-co-acrylamide) hydrogels and investigations on their sugar-sensitive properties. ResearchGate. Available at: [Link]
-
Lee, Y., et al. (2023). Facile Synthesis of Self-Adhesion and Ion-Conducting 2-Acrylamido-2-Methylpropane Sulfonic Acid/Tannic Acid Hydrogels Using Electron Beam Irradiation. MDPI. Available at: [Link]
-
Ali, S. W., et al. (2018). Synthesis and Characterization of Acrylamide/Acrylic Acid Co-Polymers and Glutaraldehyde Crosslinked pH-Sensitive Hydrogels. MDPI. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
Gonzalez, N., et al. (2024). A Comparative Study of Two Synthesis Methods for Poly(Acrylic Acid-Co-Acrylamide) Incorporating a Hyperbranched Star-Shaped Monomer. MDPI. Available at: [Link]
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Synthesis of poly(2-acrylamidophenylboronic acid)
Application Note & Protocol
Title: A Comprehensive Guide to the Synthesis of Poly(2-acrylamidophenylboronic acid) via RAFT Polymerization for Biosensor and Drug Delivery Applications
Abstract: This document provides a detailed protocol for the synthesis of well-defined poly(this compound) (P(2-AAPBA)). Phenylboronic acid (PBA)-functionalized polymers are a class of "smart" materials renowned for their unique ability to form reversible covalent bonds with cis-diol-containing molecules, most notably glucose.[1][2] This property makes them highly valuable for a range of biomedical applications, including continuous glucose monitoring systems and self-regulated insulin delivery vehicles.[3][4][5] This guide details a robust two-part process: first, the synthesis of the this compound (2-AAPBA) monomer, followed by its controlled polymerization using Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. RAFT is selected for its exceptional tolerance to functional groups and its ability to produce polymers with predetermined molecular weights and low polydispersity, which is critical for reproducible material performance.[6][7] We provide step-by-step experimental procedures, explain the rationale behind key steps, and outline standard characterization techniques to validate the final product.
Introduction: The Significance of Phenylboronic Acid Polymers
Phenylboronic acid (PBA) and its derivatives have emerged as indispensable building blocks in the design of intelligent materials.[8] The core of their functionality lies in the equilibrium between the neutral, hydrophobic trigonal planar form and the charged, hydrophilic tetrahedral boronate form in aqueous solutions.[4] This equilibrium is sensitive to both pH and the presence of polyols like glucose.[1] At physiological pH (~7.4), which is below the pKa of most simple PBAs, the equilibrium favors the neutral state. However, the binding of glucose stabilizes the tetrahedral boronate form, increasing the polymer's hydrophilicity and causing a physical change, such as the swelling of a hydrogel matrix.[1][9] This glucose-triggered transition is the foundation for PBA-based biosensors and drug delivery systems.[5]
Synthesizing well-defined PBA-containing polymers is paramount for creating reliable devices. Controlled radical polymerization techniques, such as RAFT, provide the necessary precision to control polymer chain length and architecture.[6][7] This guide focuses on the synthesis of P(2-AAPBA), a polymer with significant potential in these advanced applications.
Part 1: Synthesis of this compound (2-AAPBA) Monomer
The synthesis of the polymer begins with the preparation of its monomer. This protocol describes an amidation reaction between 2-aminophenylboronic acid and acryloyl chloride.
Protocol 1: Monomer Synthesis
Materials:
-
2-Aminophenylboronic acid monohydrate
-
Acryloyl chloride
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminophenylboronic acid monohydrate (e.g., 3.1 g, 20 mmol) in a 1:1 mixture of THF (40 mL) and deionized water (40 mL).
-
Base Addition: Cool the flask in an ice bath to 0-5 °C. Carefully add sodium bicarbonate (e.g., 3.36 g, 40 mmol) to the solution. The base is crucial to neutralize the HCl generated during the acylation reaction.
-
Acylation: While maintaining the temperature at 0-5 °C, add acryloyl chloride (e.g., 3.6 g, 40 mmol) dropwise to the stirring solution over 30 minutes. A molar excess of acryloyl chloride ensures complete conversion of the amine.
-
Reaction: Allow the mixture to stir for 4-6 hours, gradually warming to room temperature.
-
Workup:
-
Remove the THF from the reaction mixture using a rotary evaporator.
-
Add ethyl acetate (50 mL) to the remaining aqueous solution and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel. Collect the organic layer.
-
Wash the organic layer sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL). This washing sequence removes unreacted starting materials and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield the crude product.
-
-
Purification: Recrystallize the crude solid from hot water to obtain pure this compound as white, plate-like crystals.[10] Dry the final product under vacuum.
Part 2: Synthesis of Poly(this compound) via RAFT Polymerization
This protocol employs RAFT polymerization to achieve excellent control over the molecular weight and distribution of the final polymer. A key consideration is the inclusion of a small amount of water in the solvent system to prevent intermolecular condensation of boronic acid groups, which can lead to irreversible cross-linking (boroxine formation).[11]
Experimental Workflow Diagram
Caption: Fig 1. Overall experimental workflow.
Protocol 2: RAFT Polymerization
Materials:
-
This compound (2-AAPBA) monomer (from Part 1)
-
Chain Transfer Agent (CTA): 2-(Dodecylsulfanylthiocarbonyl)sulfanyl-2-methylpropanoic acid (DDMAT)
-
Initiator: 2,2′-Azobis(isobutyronitrile) (AIBN)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether, cold
Procedure:
-
Reactant Preparation: In a 10 mL Schlenk flask equipped with a magnetic stir bar, combine the 2-AAPBA monomer, DDMAT (CTA), and AIBN (initiator). A typical molar ratio for targeting a degree of polymerization (DP) of 50 would be [Monomer]:[CTA]:[Initiator] = 50:1:0.2.[11]
-
Solvent Addition: Add the solvent mixture of DMF and water (e.g., 95:5 v/v). The total volume should be sufficient to create a ~1 M solution of the monomer.
-
Deoxygenation: The removal of oxygen is critical as it acts as a radical scavenger and inhibits polymerization. Deoxygenate the reaction mixture by subjecting it to at least three freeze-pump-thaw cycles.
-
Polymerization: After the final thaw cycle, backfill the flask with an inert gas (e.g., nitrogen or argon) and place it in a preheated oil bath at 70 °C. The polymerization is typically run for 7-8 hours.[11]
-
Termination & Purification:
-
To quench the reaction, remove the flask from the oil bath and immerse it in liquid nitrogen or an ice bath.
-
Precipitate the polymer by adding the viscous reaction solution dropwise into a large volume of cold diethyl ether with vigorous stirring.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with additional cold diethyl ether to remove unreacted monomer and initiator fragments.
-
Dry the final poly(this compound) product under vacuum at room temperature.
-
Part 3: Polymer Characterization
Thorough characterization is essential to confirm the successful synthesis and determine the key properties of the polymer.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is used to confirm the chemical structure of the polymer. The spectrum should show broad peaks characteristic of the polymer backbone, along with signals corresponding to the aromatic protons of the phenylboronic acid side chains.
-
Typical Resonances (in DMSO-d₆): [10][11]
-
δ 6.5-8.0 ppm: Broad multiplet, aromatic protons (Ar-H) from the PBA group.
-
δ 1.2-2.5 ppm: Broad peaks, protons of the polymer backbone (-CH₂-CH-).
-
δ 8.0 ppm (broad): Boronic acid protons (B(OH)₂).
-
δ 9.5 ppm (broad): Amide proton (-NH-).
-
Gel Permeation Chromatography (GPC)
GPC is used to determine the number-average molecular weight (Mₙ) and the polydispersity index (PDI, Mₙ/Mₙ). A low PDI (typically < 1.2) is indicative of a well-controlled RAFT polymerization.[6]
-
Causality: Direct GPC analysis of PBA-containing polymers can be challenging due to their limited solubility and potential interactions with column materials. For accurate results, the boronic acid groups are often protected by esterification with pinacol prior to analysis, rendering the polymer soluble in common GPC eluents like DMF or THF.[11]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the key functional groups present in the polymer.
-
Characteristic Peaks: [10]
-
~3300-3500 cm⁻¹: Broad peak, O-H stretching of the B(OH)₂ group and N-H stretching of the amide.
-
~1660 cm⁻¹: Strong peak, Amide I band (C=O stretching).
-
~1540 cm⁻¹: Amide II band (N-H bending).
-
~1350 cm⁻¹: B-O stretching.
-
Summary of Expected Characterization Data
| Technique | Parameter | Expected Result | Significance |
| ¹H NMR | Chemical Shifts | Appearance of broad polymer backbone peaks and aromatic side-chain signals. | Confirms successful polymerization and structural integrity. |
| GPC | Molecular Weight (Mₙ) | Close to the theoretical value calculated from the [Monomer]/[CTA] ratio. | Demonstrates control over polymer chain length. |
| Polydispersity (PDI) | < 1.2 | Indicates a controlled and "living" polymerization process.[6] | |
| FT-IR | Wavenumbers (cm⁻¹) | Presence of characteristic peaks for amide, B-O, and O-H bonds. | Verifies the incorporation of functional groups into the polymer. |
References
-
Zhang, Y., et al. (2022). Glucose sensing based on hydrogel grating incorporating phenylboronic acid groups. Optics Express. Available at: [Link]
-
Madsen, J., et al. (2018). Responsive Boronic Acid-Decorated (Co)polymers: From Glucose Sensors to Autonomous Drug Delivery. Polymers. Available at: [Link]
-
Garg, T., et al. (2021). Bioresponsive Functional Phenylboronic Acid-Based Delivery System as an Emerging Platform for Diabetic Therapy. Journal of Drug Delivery. Available at: [Link]
-
Yetisen, A. K., et al. (2018). Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. Macromolecular Materials and Engineering. Available at: [Link]
-
David, I., et al. (2023). Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. Polymers. Available at: [Link]
-
Gao, Z., et al. (2019). Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery. Gels. Available at: [Link]
-
He, H., et al. (2012). pH-Triggered reversible morphological inversion of orthogonally-addressable poly(3-acrylamidophenylboronic acid)-block-poly(acrylamidoethylamine) micelles and their shell crosslinked nanoparticles. Journal of the American Chemical Society. Available at: [Link]
-
Li, Y., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Transactions of the Materials Research Society of Japan. Available at: [Link]
-
Nishiyabu, R., et al. (2017). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Polymers. Available at: [Link]
-
Wang, B., et al. (2012). Development of novel self-assembled poly(3-acrylamidophenylboronic acid)/poly(2-lactobionamidoethyl methacrylate) hybrid nanoparticles for improving nasal adsorption of insulin. Soft Matter. Available at: [Link]
-
Cambre, J. N., & Sumerlin, B. S. (2008). Sugar-responsive block copolymers by direct RAFT polymerization of unprotected boronic acid monomers. Chemical Communications. Available at: [Link]
-
Kim, J., et al. (2017). Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-application. Journal of Materials Chemistry B. Available at: [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]
-
Gody, G., et al. (2016). A new dawn for RAFT polymerization: Rediscovering the Z-group. Polymer Chemistry. Available at: [Link]
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Functionalizing Polymers with 2-Acrylamidophenylboronic Acid: A Guide for Researchers and Drug Development Professionals
APPLICATION NOTES & PROTOCOLS
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide to the functionalization of polymers with 2-acrylamidophenylboronic acid (2-AAPBA). It is intended for researchers, scientists, and drug development professionals who are interested in creating "smart" polymers with stimuli-responsive properties. Phenylboronic acid (PBA) and its derivatives are capable of forming reversible covalent bonds with 1,2- and 1,3-diols, a characteristic that has been widely exploited in the development of materials that respond to the presence of sugars like glucose.[1][2][3] This guide will delve into the underlying chemistry, provide detailed protocols for synthesis and polymer functionalization, and explore various applications, particularly in the realm of drug delivery and biosensing.
Introduction: The Significance of Phenylboronic Acid in Polymer Science
Phenylboronic acids (PBAs) are a class of compounds that have garnered significant attention in polymer chemistry due to their unique ability to reversibly bind with diols.[1][2] This interaction is the foundation for creating intelligent materials that can respond to specific biological cues, most notably the presence of glucose.[1] This responsiveness makes PBA-functionalized polymers highly attractive for a range of biomedical applications, including self-regulated drug delivery systems for diabetes therapy, glucose sensors, and bio-interfaces.[1][4][5]
The key to this functionality lies in the equilibrium between the neutral, trigonal planar form of the boronic acid and the negatively charged, tetrahedral boronate form in aqueous solution.[1] The binding of a diol, such as glucose, shifts this equilibrium towards the charged boronate form, thereby altering the hydrophilicity and conformation of the polymer.[3]
This compound (2-AAPBA) is a particularly useful monomer for incorporating this functionality into polymers. The acrylamide group provides a readily polymerizable handle, allowing for its incorporation into a variety of polymer backbones via standard polymerization techniques.[6][7]
Core Concepts and Mechanistic Insights
The functionality of 2-AAPBA-containing polymers is rooted in the reversible covalent interaction between the boronic acid moiety and diols. Understanding this mechanism is crucial for designing effective stimuli-responsive systems.
The Boronic Acid-Diol Interaction
In an aqueous environment, phenylboronic acid exists in equilibrium between an uncharged trigonal planar state and a charged tetrahedral boronate state. The pKa of this equilibrium is a critical parameter. When a diol, such as glucose, is present, it can form a cyclic ester with the boronic acid. This complexation is much more favorable with the tetrahedral boronate form, thus lowering the effective pKa of the boronic acid and increasing the negative charge on the polymer at a given pH.[8]
Polymer Response to Glucose
The incorporation of 2-AAPBA into a polymer backbone imparts glucose sensitivity. In the absence of glucose, the polymer may exist in a certain conformation. Upon the introduction of glucose, the boronic acid groups bind to the diol moieties of the sugar. This can lead to several macroscopic changes in the polymer's properties:
-
Swelling/Shrinking of Hydrogels: The formation of boronate esters can act as a cross-linking point between polymer chains, leading to the contraction or swelling of a hydrogel network.[9][10] For instance, a glucose molecule can bridge two boronic acid groups, causing the hydrogel to shrink. Conversely, the increased charge from boronate formation can lead to electrostatic repulsion and swelling.
-
Dissociation of Micelles: In the case of amphiphilic block copolymers, the change in hydrophilicity of the PBA-containing block upon glucose binding can trigger the disassembly of self-assembled structures like micelles, leading to the release of an encapsulated drug.[3]
-
Changes in Surface Properties: Polymer brushes grafted onto a surface can exhibit changes in their conformation and surface energy in response to glucose, which can be used for cell capture and release applications.[11]
Experimental Protocols
This section provides detailed protocols for the synthesis of the 2-AAPBA monomer and its subsequent polymerization.
Synthesis of this compound (2-AAPBA) Monomer
This protocol is adapted from established literature procedures.[2][6]
Materials:
-
2-Aminophenylboronic acid (2-APBA)
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminophenylboronic acid in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Addition of Base: Add triethylamine to the solution.
-
Acylation: Slowly add a solution of acryloyl chloride in anhydrous DCM to the reaction mixture dropwise while maintaining the temperature at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and concentrate it under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Polymerization of 2-AAPBA
2-AAPBA can be copolymerized with a variety of other monomers to create polymers with tailored properties. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a common and effective method for synthesizing well-defined block copolymers containing 2-AAPBA.[2][12]
Materials:
-
This compound (2-AAPBA)
-
Co-monomer(s) (e.g., N-isopropylacrylamide (NIPAM))
-
RAFT agent (e.g., S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid) trithiocarbonate (DMP))[2]
-
Initiator (e.g., 2,2'-Azobis(2-methylpropionitrile) (AIBN))
-
Solvent (e.g., Dimethylformamide (DMF)/water mixture)[12]
-
Precipitation solvent (e.g., cold diethyl ether)
Procedure:
-
Reaction Mixture: In a Schlenk flask, dissolve the 2-AAPBA monomer, co-monomer(s), RAFT agent, and initiator in the chosen solvent.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70°C) and stir for the specified reaction time.
-
Termination: Stop the polymerization by exposing the reaction mixture to air and cooling it in an ice bath.
-
Purification: Precipitate the polymer by adding the reaction solution dropwise into a large excess of a non-solvent (e.g., cold diethyl ether).
-
Drying: Collect the precipitated polymer by filtration or centrifugation and dry it under vacuum.
Characterization: The resulting polymer should be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by ¹H NMR to confirm the incorporation of the 2-AAPBA monomer.[2]
Applications in Drug Development and Research
The unique properties of 2-AAPBA-functionalized polymers have led to their exploration in a variety of biomedical applications.
Glucose-Responsive Drug Delivery Systems
A primary application of these polymers is in the development of self-regulated insulin delivery systems for diabetic patients.[1][2][13] The polymer can be formulated into nanoparticles, hydrogels, or microgels that encapsulate insulin.[1][14] In the presence of high glucose levels, the polymer undergoes a conformational change or disassembly, leading to the release of the encapsulated insulin.[13][15] This "closed-loop" system has the potential to mimic the function of a healthy pancreas.
| System Type | Mechanism of Release | Key Advantages | References |
| Hydrogels | Glucose-induced swelling or shrinking | High drug loading capacity, biocompatible | [1],[9],[10] |
| Micelles | Dissociation due to hydrophilicity change | Tunable size, good for systemic delivery | [3] |
| Nanoparticles | Swelling or erosion | High surface area for rapid response | [2],[16],[14] |
Biosensors
The glucose-responsive nature of 2-AAPBA polymers also makes them excellent candidates for the development of glucose sensors.[3][4] These sensors can be based on various detection principles, including:
-
Optical Sensors: Changes in the swelling of a hydrogel can be detected by changes in light diffraction or color.[4]
-
Electrochemical Sensors: The binding of glucose can alter the electrochemical properties of a polymer-coated electrode.[5]
Cell Capture and Release
Surfaces modified with 2-AAPBA-containing polymer brushes can be used for the reversible capture and release of cells.[11] This is based on the interaction between the boronic acid groups and sialic acid residues on the cell surface. By altering the pH or glucose concentration, the adhesion of cells to the surface can be controlled, which has applications in cell-based diagnostics and tissue engineering.[11]
Conclusion and Future Outlook
The functionalization of polymers with this compound offers a powerful platform for the creation of intelligent, stimuli-responsive materials. The ability to tailor the polymer architecture and composition allows for the fine-tuning of their response to glucose and other diols, opening up a wide range of possibilities in drug delivery, diagnostics, and biomaterials science. Future research will likely focus on improving the physiological relevance of these systems, such as enhancing their sensitivity and response time at physiological pH, and exploring their application in more complex biological environments.
References
-
Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery. (2019). National Institutes of Health (NIH). [Link]
-
Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor. (n.d.). National Institutes of Health (NIH). [Link]
-
Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. (n.d.). MDPI. [Link]
-
Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. (n.d.). National Institutes of Health (NIH). [Link]
-
Development of novel self-assembled poly(3-acrylamidophenylboronic acid)/poly(2-lactobionamidoethyl methacrylate) hybrid nanoparticles for improving nasal adsorption of insulin. (2012). Soft Matter. [Link]
-
pH- and glucose-sensitive glycopolymer nanoparticles based on phenylboronic acid for triggered release of insulin. (n.d.). PubMed. [Link]
-
Glucose-Responsive Boronic Acid Hydrogel Thin Films Obtained via Initiated Chemical Vapor Deposition. (2022). ACS Publications. [Link]
-
Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. (n.d.). MDPI. [Link]
-
Bioresponsive Functional Phenylboronic Acid-Based Delivery System as a. (2021). International Journal of Nanomedicine. [Link]
-
Responsive Boronic Acid-Decorated (Co)polymers: From Glucose Sensors to Autonomous Drug Delivery. (n.d.). MDPI. [Link]
- US20100029545A1 - Boronic acid-containing block copolymers for controlled drug delivery. (n.d.).
-
Dual-Responsive Surfaces Modified with Phenylboronic Acid-Containing Polymer Brush To Reversibly Capture and Release Cancer Cells. (2013). Journal of the American Chemical Society. [Link]
-
pH-Triggered reversible morphological inversion of orthogonally-addressable poly(3-acrylamidophenylboronic acid)-block-poly(acrylamidoethylamine) micelles and their shell crosslinked nanoparticles. (n.d.). National Institutes of Health (NIH). [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-application. (2025). ResearchGate. [Link]
-
Mastering Polymerization: The Role of 3-Acrylamidophenylboronic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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- 16. Development of novel self-assembled poly(3-acrylamidophenylboronic acid)/poly(2-lactobionamidoethyl methacrylate) hybrid nanoparticles for improving nasal adsorption of insulin - Soft Matter (RSC Publishing) [pubs.rsc.org]
Application Note: Targeted Glycoprotein Enrichment Using 2-Acrylamidophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Glycoprotein Analysis
Glycosylation is a pivotal post-translational modification that profoundly influences protein folding, stability, trafficking, and function.[1][2] Glycoproteins are integral to a vast array of biological processes, from cell-cell recognition and immune responses to signal transduction.[2] Consequently, the comprehensive analysis of glycoproteins is of paramount importance in biomedical research, biomarker discovery, and the development of therapeutic agents. However, the inherent challenges of low abundance and high heterogeneity of glycoproteins in complex biological samples often hinder their detailed characterization.[3][4] Effective enrichment strategies are therefore crucial to isolate glycoproteins from complex mixtures, enabling their subsequent analysis by techniques such as mass spectrometry (MS), SDS-PAGE, and Western blotting.[3][4][5][6]
Boronate affinity chromatography has emerged as a powerful and versatile tool for the selective enrichment of glycoproteins.[4][7] This technique leverages the reversible covalent interaction between boronic acids and the cis-diol groups present in the glycan moieties of glycoproteins.[4][7] 2-Acrylamidophenylboronic acid (2-APBA) is a particularly effective ligand for this purpose, offering a robust and reliable method for glycoprotein capture and release. This application note provides a detailed technical guide to the principles and practice of glycoprotein enrichment using 2-APBA-functionalized materials.
The Chemistry of Glycoprotein Capture: Mechanism of 2-APBA Interaction
The selective capture of glycoproteins by 2-APBA is based on the formation of a reversible five- or six-membered cyclic ester between the boronic acid group and cis-1,2- or cis-1,3-diols on the sugar residues of glycans.[4][7] This interaction is highly dependent on the pH of the surrounding medium.
In its neutral, trigonal planar state, the boron atom of the boronic acid is electron-deficient. Under alkaline conditions (pH > pKa of the boronic acid), the boronic acid accepts a hydroxyl ion from the aqueous solution, transitioning to a more stable, negatively charged tetrahedral boronate ion.[4][8] This tetrahedral intermediate is highly reactive towards cis-diols, facilitating the formation of a stable cyclic boronate ester and thereby capturing the glycoprotein onto the 2-APBA-functionalized support.[4] The predicted pKa of the related 3-acrylamidophenylboronic acid is approximately 8.05, suggesting that optimal binding for phenylboronic acid derivatives generally occurs at a pH of 8.0 or higher.[9][10]
Conversely, lowering the pH to acidic conditions protonates the boronate ester, destabilizing the complex and leading to its dissociation.[4] This pH-mediated reversibility allows for the efficient elution of the captured glycoproteins in their native state.[4] Alternatively, elution can be achieved through competition by introducing a high concentration of a molecule with a strong affinity for the boronic acid, such as sorbitol.[11]
Figure 1. Mechanism of pH-dependent glycoprotein binding and elution using 2-APBA.
Experimental Workflow for Glycoprotein Enrichment
The following diagram outlines the general workflow for glycoprotein enrichment using 2-APBA functionalized resin.
Figure 2. General workflow for glycoprotein enrichment with 2-APBA.
Detailed Protocol for Glycoprotein Enrichment
This protocol is a general guideline for the enrichment of glycoproteins from a complex biological sample using 2-APBA-functionalized agarose beads. Optimization may be required for specific sample types and target glycoproteins.
Materials:
-
2-APBA functionalized agarose resin
-
Binding/Wash Buffer: 50 mM ammonium acetate or phosphate buffer, pH 8.5. For some glycoproteins, the addition of 20-50 mM MgCl₂ may enhance binding.[3][12]
-
Elution Buffer: 0.1 M acetic acid or glycine-HCl, pH 2.5-3.0.[11]
-
Alternative Elution Buffer: Binding/Wash Buffer containing 100-200 mM sorbitol.[11]
-
Neutralization Buffer: 1 M Tris-HCl, pH 9.0
-
Spin columns or chromatography columns
-
Microcentrifuge tubes
-
End-over-end rotator
Protocol:
-
Resin Preparation and Equilibration:
-
Gently resuspend the 2-APBA agarose resin and transfer the desired amount of slurry to a spin column or microcentrifuge tube.
-
Pellet the resin by centrifugation (e.g., 1,000 x g for 2 minutes) and carefully remove the storage buffer.
-
Equilibrate the resin by washing with 3-5 bed volumes of Binding/Wash Buffer. Repeat this step twice to ensure the pH is within the optimal binding range (pH 8.0-8.5).[3]
-
-
Sample Preparation and Binding:
-
Clarify the protein sample by centrifugation or filtration to remove any particulate matter.
-
Dilute the sample at least 1:1 with Binding/Wash Buffer to ensure the pH and ionic strength are optimal for binding.
-
Add the diluted sample to the equilibrated resin.
-
Incubate the sample with the resin for 30-60 minutes at room temperature with gentle end-over-end rotation to allow for efficient binding of glycoproteins.[13]
-
-
Washing:
-
Pellet the resin by centrifugation and carefully remove the supernatant containing unbound proteins.
-
Wash the resin with 3-5 bed volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
Repeat the wash step 2-3 times, or until the protein concentration in the wash-through is negligible (as determined by a protein assay).
-
-
Elution:
-
Acidic Elution: Add 1-2 bed volumes of Elution Buffer to the resin. Incubate for 5-10 minutes with gentle mixing. Pellet the resin and collect the supernatant containing the enriched glycoproteins. Repeat this step once or twice to ensure complete elution. Immediately neutralize the eluted fractions by adding 1/10th volume of Neutralization Buffer.
-
Competitive Elution: Add 1-2 bed volumes of the Alternative Elution Buffer (containing sorbitol) to the resin. Incubate for 15-30 minutes with gentle mixing. Pellet the resin and collect the supernatant. Repeat as necessary.
-
-
Downstream Processing:
-
The enriched glycoprotein fraction is now ready for downstream analysis such as SDS-PAGE, Western blotting, or mass spectrometry. Buffer exchange or desalting may be necessary depending on the specific application.
-
Performance and Quantitative Data
| Material | Target Glycoprotein | Binding Capacity | Reference |
| Phenylboronic acid polymer brush on silica microspheres | Ovalbumin (OVA) | 377.0 mg/g | [13] |
| Magnetic phenylboronic acid-functionalized covalent organic framework | Ovalbumin (OVA) | 469.45 mg/g | [14] |
| Boronic acid-based porous polymer | Immunoglobulin G (IgG) | 50 mg/g | [15] |
| Boronic acid-based porous polymer | Transferrin (Trf) | 25 mg/g | [15] |
Troubleshooting
| Problem | Potential Cause | Solution |
| Low yield of enriched glycoproteins | Suboptimal binding pH. | Ensure the pH of the Binding/Wash Buffer is between 8.0 and 8.5.[3] |
| Inefficient elution. | Try a lower pH elution buffer (e.g., pH 2.5) or increase the concentration of sorbitol in the competitive elution buffer.[11] Allow for sufficient incubation time during elution. | |
| Glycoprotein precipitation. | Perform elution at 4°C. Immediately neutralize acidic elution fractions. | |
| High non-specific binding | Insufficient washing. | Increase the number of wash steps or the volume of wash buffer. |
| Hydrophobic interactions. | Add a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to the Binding/Wash Buffer. | |
| Ionic interactions. | Increase the salt concentration in the Binding/Wash Buffer (e.g., up to 500 mM NaCl). | |
| Column clogging | Particulate matter in the sample. | Centrifuge or filter the sample before loading.[3] |
| High sample viscosity. | Dilute the sample further with Binding/Wash Buffer. |
Downstream Applications
SDS-PAGE and Western Blotting: Enriched glycoproteins can be visualized by SDS-PAGE followed by Coomassie blue or silver staining. The effectiveness of the enrichment can be assessed by comparing the protein profile of the starting material, the flow-through, and the eluted fractions. Western blotting with antibodies specific to the glycoprotein of interest can confirm its presence and enrichment.
Mass Spectrometry: For in-depth characterization, enriched glycoproteins can be subjected to mass spectrometry-based proteomics workflows.[7][13] This typically involves in-solution or in-gel digestion of the enriched proteins, followed by LC-MS/MS analysis of the resulting peptides. This approach allows for the identification of the glycoproteins and the mapping of their glycosylation sites.
Conclusion
This compound-based affinity chromatography is a highly effective and versatile method for the selective enrichment of glycoproteins from complex biological samples. The pH-dependent, reversible covalent interaction with cis-diols provides a robust mechanism for capture and release, enabling the purification of glycoproteins for a wide range of downstream applications. By understanding the underlying chemical principles and optimizing the protocol for specific needs, researchers can significantly enhance their ability to study the vital roles of glycoproteins in health and disease.
References
-
3-Acrylamidophenylboronic acid. (n.d.). LookChem. Retrieved from [Link]
-
An, Y., Kim, J. Y., & Yoo, J. S. (2015). Quantitative mass spectrometric analysis of glycoproteins combined with enrichment methods. Mass Spectrometry Reviews, 34(2), 148–165. Retrieved from [Link]
-
Glycoprotein Enrichment Resin User Manual. (2009, January 14). Takara Bio. Retrieved from [Link]
-
Li, X., Liu, H., Qing, G., Wang, S., & Liang, X. (2014). Boronic acid-functionalized spherical polymer brushes for efficient and selective enrichment of glycoproteins. Journal of Materials Chemistry B, 2(16), 2276–2281. Retrieved from [Link]
-
Lin, Z., Sun, L., Liu, W., Xia, Z., Yang, H., & Chen, G. (2014). Synthesis of boronic acid-functionalized molecularly imprinted silica nanoparticles for glycoprotein recognition and enrichment. Journal of Materials Chemistry B, 2(5), 637-643. Retrieved from [Link]
-
Liu, Z., & Li, Y. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Sensors, 13(10), 13864–13881. Retrieved from [Link]
-
Affi-Gel® Boronate Affinity Gel. (n.d.). Bio-Rad. Retrieved from [Link]
-
The development of the boronate affinity chromatography and Biotime's success. (n.d.). Biotime. Retrieved from [Link]
-
Deng, Q., Wang, X., et al. (2025). Preparation of Novel magnetic boronic acid-affinity material and investigation of adsorption performance toward ovalbumin. Journal of Pharmaceutical and Biomedical Analysis, 251, 117304. Retrieved from [Link]
-
Trinity Biotech. (n.d.). Boronate Affinity - High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
Riley, N. M., & Pitteri, S. J. (2021). A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry-Based Glycoproteomics. Molecular & Cellular Proteomics, 20, 100029. Retrieved from [Link]
-
(PDF) Boronate Affinity Chromatography. (n.d.). ResearchGate. Retrieved from [Link]
-
3-Acrylamidophenylboronic acid | C9H10BNO3. (n.d.). PubChem. Retrieved from [Link]
-
Glycoprotein Enrichment Kit (Phenyl Boronic Acid). (n.d.). Creative Biolabs. Retrieved from [Link]
-
Lee, Y., & Lee, T. (2018). Synthesis and Evaluation of Protein–Phenylboronic Acid Conjugates as Lectin Mimetics. ACS Omega, 3(8), 9236–9243. Retrieved from [Link]
-
Chen, Y. J., et al. (2017). A Rapid Approach for Fabricating Boronic Acid-Functionalized Plates for On-Probe Detection of Glycoprotein and Glycopeptide. Analytical Sciences, 33(2), 253-257. Retrieved from [Link]
-
3-Acrylamidophenylboronic acid. (2024, April 9). ChemBK. Retrieved from [Link]
-
Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics. (2025, August 7). Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Lorkiewicz, P., et al. (2008). Enrichment and Analysis of Non-enzymatically Glycated Peptides: Boronate Affinity Chromatography Coupled with Electron Transfer Dissociation Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 19(11), 1593–1597. Retrieved from [Link]
-
Workflow of the boronic acid-based enrichment method for comprehensive... (n.d.). ResearchGate. Retrieved from [Link]
-
Zhang, H., et al. (2013). A Universal Chemical Enrichment Method for Mapping the Yeast N-glycoproteome by Mass Spectrometry (MS). Molecular & Cellular Proteomics, 13(6), 1563–1572. Retrieved from [Link]
-
How to avoid non-specific binding in affinity chromatography (Ni- NTA resin)? (2023, March 23). ResearchGate. Retrieved from [Link]
-
Santi, L., et al. (2015). Linoleic acid binding properties of ovalbumin nanoparticles. Colloids and Surfaces B: Biointerfaces, 128, 34-40. Retrieved from [Link]
-
Tian, Y., & Zhang, H. (2010). Glycoproteomics and clinical applications. Proteomics. Clinical applications, 4(2), 124–132. Retrieved from [Link]
-
Hancock, W. S., & Karger, B. L. (2008). Comparative glycoproteomics: approaches and applications. Briefings in functional genomics & proteomics, 7(6), 423–433. Retrieved from [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Glycoprotein Enrichment Kit (Phenyl Boronic Acid) - Creative Biolabs [creative-biolabs.com]
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- 7. researchgate.net [researchgate.net]
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- 12. Boronic acid-functionalized spherical polymer brushes for efficient and selective enrichment of glycoproteins - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
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Application Note & Protocol: Streamlining Glycoprotein Enrichment with Boronate Affinity Chromatography
Introduction: The Rationale for Boronate Affinity in Glycoproteomics
Glycosylation is a critical post-translational modification that dictates protein function, localization, and stability. The study of glycoproteins is paramount in understanding complex biological processes and in the development of novel therapeutics and diagnostics.[1][2] However, the inherent low abundance of many glycoproteins in complex biological samples presents a significant analytical challenge.[1][2] Boronate affinity chromatography (BAC) has emerged as a powerful and versatile tool for the selective enrichment of glycoproteins, enabling deeper insights in proteomics and facilitating the development of biopharmaceuticals.[3][4][5]
This application note provides a comprehensive guide to the principles and practice of boronate affinity chromatography for glycoprotein capture. We will delve into the underlying chemical mechanisms, provide detailed experimental protocols, and offer expert insights to empower researchers, scientists, and drug development professionals to successfully implement this technology.
Core Principle: The Reversible Covalent Interaction
Boronate affinity chromatography leverages the unique, pH-dependent reversible covalent interaction between boronic acid ligands immobilized on a stationary phase and the cis-1,2- or 1,3-diol groups present in the carbohydrate moieties of glycoproteins.[6][7]
At an alkaline pH (typically > 8.0), the boronic acid exists in a tetrahedral boronate anion form, which readily reacts with cis-diols to form stable five- or six-membered cyclic esters.[2][5][8] This specific binding allows for the capture of glycoproteins from complex mixtures while non-glycosylated proteins pass through the column. Subsequently, the captured glycoproteins can be eluted by lowering the pH to acidic conditions (typically < 6.5), which shifts the equilibrium back to the trigonal form of boronic acid, disrupting the cyclic ester and releasing the bound glycoprotein.[1][2][5]
Visualizing the Mechanism
Caption: Mechanism of boronate affinity chromatography.
Experimental Design Considerations
The success of glycoprotein capture using boronate affinity chromatography hinges on several key experimental parameters. A thorough understanding of these factors is crucial for optimizing the separation.
Choosing the Right Boronic Acid Ligand
While m-aminophenylboronic acid (m-APBA) is a commonly used ligand, a variety of boronic acid derivatives are available, each with distinct properties.[9] Newer generation ligands, such as benzoboroxoles, offer enhanced affinity and the ability to bind glycoproteins at physiological pH, which can be advantageous for sensitive proteins.[10]
| Ligand Type | Key Characteristics | Binding pH Range | Reference |
| m-Aminophenylboronic acid (m-APBA) | Widely used, cost-effective | 8.0 - 9.5 | [11] |
| Wulff-type Boronic Acids | Intramolecular coordination for lower pH binding | 5.5 - 7.5 | [12] |
| Benzoboroxoles | High affinity, binds at physiological pH | 7.0 - 8.0 | [10] |
The Critical Role of Buffers
Buffer composition is paramount for efficient binding and elution. The choice of buffering agent, pH, and additives directly influences the specificity and yield of the captured glycoproteins.
| Buffer Component | Purpose | Typical Concentration | Noteworthy Considerations |
| Binding Buffer | |||
| Buffering Agent (e.g., HEPES, Ammonium Acetate) | Maintain alkaline pH for binding | 50-100 mM | Avoid buffers with cis-diol structures (e.g., Tris)[13] |
| Salt (e.g., NaCl) | Reduce non-specific ionic interactions | 150-500 mM | |
| Washing Buffer | |||
| Same as Binding Buffer | Remove non-specifically bound proteins | Same as Binding Buffer | A thorough wash is critical for high purity |
| Elution Buffer | |||
| Acidic Buffer (e.g., Acetic Acid, Formic Acid) | Lower pH to disrupt boronate ester linkage | 0.1 M | Ensures release of bound glycoproteins |
| Competitive Eluent (e.g., Sorbitol, Mannitol) | Competitively bind to the boronic acid ligand | 100-500 mM | A milder elution method that can be performed at a constant pH[4] |
Detailed Protocol for Glycoprotein Enrichment
This protocol provides a general framework for the enrichment of glycoproteins from a complex biological sample using a pre-packed boronate affinity column.
Materials and Reagents
-
Boronate affinity chromatography column (e.g., m-APBA agarose)
-
Chromatography system or peristaltic pump
-
pH meter
-
Binding Buffer (e.g., 50 mM HEPES, 500 mM NaCl, pH 8.5)
-
Elution Buffer (e.g., 0.1 M Acetic Acid, pH 2.5 or Binding Buffer with 200 mM Sorbitol)
-
Sample (e.g., cell lysate, serum) clarified by centrifugation or filtration
-
Protein concentration assay kit (e.g., Bradford, BCA)
Step-by-Step Methodology
-
Column Equilibration:
-
Equilibrate the boronate affinity column with 5-10 column volumes (CV) of Binding Buffer at a flow rate recommended by the manufacturer.
-
Monitor the pH and conductivity of the column effluent to ensure it matches the Binding Buffer.
-
-
Sample Preparation and Loading:
-
Adjust the pH of the clarified protein sample to match the Binding Buffer. This can be achieved by buffer exchange or by adding a concentrated stock of the Binding Buffer.
-
Load the prepared sample onto the equilibrated column. The flow rate during loading should be slow enough to allow for efficient binding.
-
-
Washing:
-
Wash the column with 10-20 CV of Binding Buffer to remove non-specifically bound proteins.
-
Monitor the UV absorbance at 280 nm until it returns to baseline, indicating the complete removal of unbound proteins.
-
-
Elution:
-
pH Elution: Elute the bound glycoproteins by applying 5-10 CV of Elution Buffer (acidic). Collect fractions and monitor the UV absorbance at 280 nm to identify the protein peak.
-
Competitive Elution: Alternatively, apply 5-10 CV of Binding Buffer containing a competitive eluent like sorbitol.
-
-
Post-Elution Processing:
-
Immediately neutralize the eluted fractions containing the glycoproteins by adding a suitable buffer (e.g., 1 M Tris-HCl, pH 8.0) to prevent protein denaturation at low pH.
-
Determine the protein concentration of the eluted fractions.
-
Analyze the enriched glycoproteins by SDS-PAGE, Western blotting, or mass spectrometry.
-
-
Column Regeneration and Storage:
-
Regenerate the column by washing with several CVs of high and low pH buffers as recommended by the manufacturer.
-
Store the column in a suitable buffer containing a bacteriostatic agent (e.g., 20% ethanol).
-
Workflow Visualization
Caption: General workflow for glycoprotein capture.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Glycoproteins | - Incomplete binding (pH too low, flow rate too high)- Premature elution (unstable boronate ester)- Protein precipitation on the column | - Ensure the pH of the sample and Binding Buffer is optimal (≥ 8.0 for m-APBA).- Reduce the loading flow rate.- Consider using a boronic acid ligand with higher affinity. |
| High Contamination with Non-Glycosylated Proteins | - Insufficient washing- Non-specific hydrophobic or ionic interactions | - Increase the wash volume (to 20 CV or more).- Increase the salt concentration in the Binding and Washing Buffers.- Consider adding a non-ionic detergent (e.g., 0.1% Tween-20) to the buffers. |
| Poor Recovery of Glycoproteins | - Strong, irreversible binding- Elution buffer is not effective | - Use a stronger acidic elution buffer or increase the concentration of the competitive eluent.- Ensure the eluted fractions are immediately neutralized.- Check for protein precipitation in the elution fractions. |
| Column Clogging | - Particulate matter in the sample- High sample viscosity | - Ensure the sample is thoroughly clarified by centrifugation (e.g., >10,000 x g) and/or filtration (0.22 or 0.45 µm filter).- Dilute the sample to reduce viscosity. |
Conclusion and Future Perspectives
Boronate affinity chromatography is a robust and specific method for the enrichment of glycoproteins from complex biological matrices.[1][14] Its principle of reversible covalent interaction offers a distinct advantage over other affinity methods. With ongoing advancements in boronic acid chemistry and support materials, the specificity, binding capacity, and versatility of BAC are continually improving.[8] This powerful technique will undoubtedly continue to play a pivotal role in advancing our understanding of glycosylation in health and disease, and in the development of next-generation biotherapeutics.
References
- Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Applic
- Boronic acid-functionalized spherical polymer brushes for efficient and selective enrichment of glycoproteins.
- Synthesis of hydrophilic boronate affinity monolithic capillary for specific capture of glycoproteins by capillary liquid chrom
- Back to BAC: Insights into Boronate Affinity Chromatography Interaction Mechanisms. Unknown Source.
- Boronate affinity chrom
- (PDF) Boronate Affinity Chromatography.
- Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research.
- The development of the boronate affinity chromatography and Biotime's success. Unknown Source.
- Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Applic
- (PDF) Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing.
- Use of boronic acid nanoparticles in glycoprotein enrichment. PubMed.
- A benzoboroxole-based affinity ligand for glycoprotein purification
- Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics. NIH.
- EP2528933A1 - Process for the purification of glycoproteins.
- An Optimised Di-Boronate-ChemMatrix Affinity Chromatography to Trap Deoxyfructosylated Peptides as Biomarkers of Glyc
- Separation and analysis of cis-diol-containing compounds by boronate affinity-assisted micellar electrokinetic chromatography ABC Highlights: Authored by Rising Stars and Top Experts.
- Affinity Chromatography Applic
- PHARMACEUTICAL AND BIOMEDICAL APPLICATIONS OF AFFINITY CHROMATOGRAPHY: RECENT TRENDS AND DEVELOPMENTS. PMC - NIH.
- Boronate Affinity - High Performance Liquid Chrom
- boronate affinity chromatography: Topics by Science.gov. Unknown Source.
- chrom
- Structure–Reactivity Relationships in Boronic Acid–Diol Complex
- A Wulff-type Boronate for Boronate Affinity Capture of Cis-diol Compounds at Medium Acidic pH Condition.
- Boronate Affinity Chromatography.
- Boronate‐Affinity Glycan‐Oriented Surface Imprinting: A New Strategy to Mimic Lectins for the Recognition of an Intact Glycoprotein and Its Characteristic Fragments.
- Organic Boronate Affinity Sorbent for Capture of cis-Diol Containing Compounds. Asian Journal of Chemistry.
- Boronate Affinity Chromatography.
- Boronate Affinity Chromatography China Manufacturers & Suppliers & Factory. Unknown Source.
Sources
- 1. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Boronate affinity chromatography. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
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- 6. Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronate Affinity Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
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- 10. A benzoboroxole-based affinity ligand for glycoprotein purification at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. bio-rad.com [bio-rad.com]
- 14. Synthesis of hydrophilic boronate affinity monolithic capillary for specific capture of glycoproteins by capillary liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing 2-Acrylamidophenylboronic Acid in Hydrogels for Advanced Glucose Sensing
Introduction
The precise and continuous monitoring of glucose is a cornerstone of management for diabetes, a global health challenge affecting millions. Traditional glucose sensing methods, while effective, often rely on enzymatic reactions that can be prone to degradation and require frequent calibration. In the search for more robust and stable alternatives, "smart" hydrogels functionalized with synthetic receptors have emerged as a highly promising platform.[1][2] Among these, hydrogels incorporating phenylboronic acid (PBA) and its derivatives are particularly noteworthy for their ability to bind directly and reversibly with glucose.[1][3]
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 2-acrylamidophenylboronic acid (2-APB) as a functional monomer in the synthesis of glucose-responsive hydrogels. We will delve into the underlying sensing mechanism, provide detailed protocols for hydrogel synthesis and characterization, and explore advanced applications, grounding all recommendations in established scientific principles to ensure reliability and reproducibility.
The Core Principle: Reversible Covalent Bonding
The functionality of 2-APB-based hydrogels hinges on the unique and reversible covalent interaction between the boronic acid moiety and molecules containing cis-1,2 or -1,3 diols, such as glucose.[4][5][6][7]
Mechanism of Action:
-
pH-Dependent Equilibrium: In an aqueous environment, the boronic acid (a Lewis acid) exists in equilibrium between a neutral, trigonal planar form and a negatively charged, tetrahedral boronate anion.[4][6][7] The formation of the charged boronate is favored at pH values above the pKₐ of the boronic acid.
-
Complexation with Glucose: The tetrahedral boronate anion is the active form that readily reacts with the diols of a glucose molecule to form a stable, yet reversible, five- or six-membered cyclic boronate ester.[4][5][6][7] This binding event is the fundamental recognition step.
-
Hydrogel Response: Within a hydrogel network, this binding has significant physical consequences. The formation of the boronate-glucose complex increases the negative charge density within the polymer matrix. This leads to increased electrostatic repulsion between polymer chains and a greater osmotic pressure, causing the hydrogel to swell. When glucose concentration decreases, the equilibrium shifts, the complex dissociates, and the hydrogel shrinks. This volumetric change can be harnessed as a detectable signal.
It is this dynamic, glucose-dependent swelling and shrinking that allows the hydrogel to function as a sensor.[8][9]
Caption: Figure 1: Glucose Recognition by 2-APB.
Synthesis of Glucose-Responsive Hydrogels
The most common and reliable method for preparing these hydrogels is through free-radical polymerization of the constituent monomers in an aqueous solution.[10]
Causality Behind Component Selection:
-
Primary Monomer (e.g., Acrylamide): Forms the main hydrophilic polymer backbone, providing structural integrity and high water content.
-
Functional Monomer (this compound): The "smart" component that imparts glucose-responsiveness. The concentration of 2-APB is a critical parameter for tuning the sensitivity of the final hydrogel.
-
Crosslinker (e.g., N,N'-Methylenebisacrylamide, MBA): Creates the three-dimensional network structure. The crosslinker density dictates the hydrogel's mesh size, mechanical strength, and swelling capacity. A lower crosslinker ratio generally leads to a higher swelling capacity but lower mechanical stability.
-
Initiator System (e.g., Ammonium Persulfate (APS) & TEMED): APS generates the initial free radicals upon thermal or chemical activation, while TEMED accelerates this process, allowing polymerization to occur at room temperature.
Protocol 2.1: Synthesis of a Poly(acrylamide-co-2-APB) Hydrogel
This protocol describes the preparation of a monolithic hydrogel disc suitable for swelling studies and sensor prototyping.
Materials:
-
Acrylamide (AAm) (Electrophoresis grade, >99%)
-
This compound (2-APB) (>98%)
-
N,N'-Methylenebisacrylamide (MBA) (Electrophoresis grade, >99%)
-
Ammonium persulfate (APS) (>98%)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (>99%)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
Equipment:
-
Glass vials or molds (e.g., between two glass plates with a spacer)
-
Syringes and needles
-
Vortex mixer
-
Nitrogen or Argon gas source for degassing
Procedure:
-
Monomer Solution Preparation:
-
In a glass vial, dissolve AAm (e.g., 71 mg, 1 mmol) and 2-APB (e.g., 19.2 mg, 0.1 mmol) in 1 mL of PBS (pH 7.4).
-
Add the crosslinker MBA (e.g., 1.54 mg, 0.01 mmol, for a 1 mol% crosslinker ratio).
-
Vortex thoroughly until all components are fully dissolved.
-
Expert Insight: The molar ratio of AAm to 2-APB is a key variable. Increasing the 2-APB content can enhance glucose sensitivity but may also increase the hydrogel's hydrophobicity, affecting its swelling properties.
-
-
Degassing:
-
Gently bubble nitrogen or argon gas through the monomer solution for 10-15 minutes.
-
Causality: Oxygen is a potent inhibitor of free-radical polymerization. This step is critical for ensuring complete and reproducible polymerization.
-
-
Initiation of Polymerization:
-
Add 10 µL of a freshly prepared 10% (w/v) APS solution in DI water.
-
Add 1 µL of TEMED. Immediately vortex the solution for 5-10 seconds.
-
Expert Insight: Polymerization will begin almost immediately. Work quickly to transfer the solution to your mold if necessary. The amounts of APS and TEMED can be adjusted to control the speed of gelation.
-
-
Curing:
-
Allow the solution to polymerize at room temperature for at least 2 hours, or overnight for complete reaction. The solution will turn from a clear liquid into a solid, transparent gel.
-
-
Purification:
-
Carefully remove the hydrogel from the mold.
-
Immerse the hydrogel in a large volume of DI water or PBS (pH 7.4) for 48-72 hours, changing the water every 8-12 hours.
-
Trustworthiness: This step is essential to wash out any unreacted monomers, initiators, and oligomers, which could be cytotoxic or interfere with sensing measurements. This ensures the protocol is self-validating by producing a purified, reliable material.
-
Performance Evaluation and Characterization
Thorough characterization is required to validate the hydrogel's performance as a sensor.
Caption: Figure 2: Experimental Workflow for Sensor Characterization.
Protocol 3.1: Equilibrium Swelling Studies
This protocol determines the hydrogel's volumetric response to different glucose concentrations.
-
Prepare a series of glucose solutions in PBS (pH 7.4) at physiologically relevant concentrations (e.g., 0 mM, 2 mM, 5 mM, 10 mM, 20 mM).
-
Lyophilize (freeze-dry) a purified hydrogel disc to determine its dry weight (W_d).
-
Immerse one pre-weighed hydrogel disc into each glucose solution.
-
Allow the hydrogels to swell for at least 24 hours to reach equilibrium.
-
Remove each hydrogel, gently blot the surface with filter paper to remove excess water, and record its swollen weight (W_s).
-
Calculate the Equilibrium Swelling Ratio (ESR) using the formula:
-
ESR = (W_s - W_d) / W_d
-
Example Data Presentation:
| Glucose Concentration (mM) | Average Swollen Weight (W_s) (mg) | Dry Weight (W_d) (mg) | Equilibrium Swelling Ratio (ESR) |
| 0 | 155.2 | 10.1 | 14.37 |
| 2 | 168.4 | 10.2 | 15.51 |
| 5 | 190.1 | 10.0 | 18.01 |
| 10 | 225.6 | 10.1 | 21.34 |
| 20 | 268.3 | 10.2 | 25.30 |
Protocol 3.2: Response Time Measurement
This protocol assesses how quickly the hydrogel responds to changes in glucose levels.
-
Place a hydrogel disc equilibrated in a 0 mM glucose solution into a 20 mM glucose solution.
-
At set time intervals (e.g., 5, 10, 20, 30, 60 minutes), remove the hydrogel, blot, and weigh it.
-
Plot the swelling ratio over time to determine the time required to reach 90% of the equilibrium swelling value (t₉₀).
-
Perform the reverse experiment (from 20 mM to 0 mM) to assess the deswelling (reversibility) time.
Protocol 3.3: Selectivity Assessment
This protocol validates that the hydrogel responds primarily to glucose.
-
Prepare solutions of potentially interfering substances at physiological concentrations in PBS (pH 7.4). Common interferents include fructose, galactose, mannose, and ascorbic acid.
-
Use a glucose concentration that elicits a mid-range response (e.g., 10 mM) as a positive control.
-
Measure the ESR of the hydrogel in each interferent solution and compare it to the response in the glucose solution.
-
Trustworthiness: High selectivity is crucial for a reliable sensor. A minimal response to other saccharides confirms the specific affinity of the PBA moiety for glucose.
Example Selectivity Data:
| Analyte (10 mM) | Equilibrium Swelling Ratio (ESR) | Response Relative to Glucose (%) |
| PBS (Blank) | 14.37 | 0.0% |
| Glucose | 21.34 | 100.0% |
| Fructose | 16.88 | 36.0% |
| Galactose | 15.95 | 22.7% |
| Ascorbic Acid | 14.51 | 2.0% |
Advanced Applications and Future Perspectives
The simple volumetric change of 2-APB hydrogels can be transduced into various signal outputs for sophisticated applications.
-
Continuous Glucose Monitoring (CGM): Hydrogels can be integrated into wearable sensors. For instance, the swelling can alter the diffraction wavelength of an embedded holographic grating, providing a colorimetric readout.[8][9][11] This approach avoids the use of enzymes and allows for direct, continuous measurement.[1]
-
"Smart" Insulin Delivery Systems: A glucose-responsive hydrogel can be designed as a "closed-loop" or "self-regulated" drug delivery system.[12][13][14] Insulin can be encapsulated within the hydrogel matrix. At low glucose levels, the hydrogel is in a shrunken state, and the small mesh size prevents insulin from diffusing out. In the presence of high glucose, the hydrogel swells, increasing the mesh size and triggering the release of the encapsulated insulin.[2][15][16]
Caption: Figure 3: Closed-Loop Insulin Delivery Concept.
Troubleshooting and Expert Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or No Gelation | Oxygen inhibition; Inactive initiator; Incorrect component ratios. | Ensure thorough degassing of the monomer solution. Use freshly prepared APS solution. Double-check all calculations and measurements. |
| Low Glucose Sensitivity | Insufficient 2-APB content; High crosslinker density restricting swelling; Operating at a suboptimal pH. | Increase the molar ratio of 2-APB. Decrease the MBA concentration. Ensure buffer pH is at or slightly above the pKₐ of the 2-APB to favor boronate formation. |
| Slow Response Time | High crosslinker density slowing diffusion; Large hydrogel dimensions. | Reduce the crosslinker (MBA) concentration. Synthesize smaller hydrogels (e.g., microgels or thin films) to decrease the diffusion path length for glucose. |
| Poor Mechanical Strength | Low crosslinker density; Low total polymer concentration. | Increase the concentration of MBA. Increase the overall monomer concentration while maintaining the desired ratios. |
Conclusion
Hydrogels functionalized with this compound represent a versatile and robust platform for the development of next-generation glucose sensors and responsive drug delivery systems. By understanding the fundamental chemistry of boronic acid-diol interactions and by systematically controlling the synthesis and composition of the hydrogel network, researchers can engineer materials with tailored sensitivity, response time, and mechanical properties. The protocols and insights provided herein serve as a foundational guide for harnessing the potential of these "smart" materials in diverse biomedical and pharmaceutical applications.
References
-
Bullen, G. A., et al. (2013). Exploiting the reversible covalent bonding of boronic acids: Recognition, sensing, and assembly. Accounts of Chemical Research, 46(2), 312–326. [Link]
-
James, T. D., & Phillips, M. D. (2013). Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly. University of Bath's research portal. [Link]
-
Lorand, J. P., & Edwards, J. O. (1959). Polyol-Borate Equilibria in Aqueous Solution. The Journal of Organic Chemistry, 24(6), 769–774. [Link]
-
Bullen, G. A., et al. (2013). Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly. PubMed. [Link]
-
Yesilkoy, F., et al. (2013). Characterization of glucose responsive phenylboronic acid-based hydrogel using optical coherence tomography. IEEE Xplore. [Link]
-
Al-Hetlani, E. (2025). Glucose Sensing Using Hydrogel By Incorporating Phenylboronic Acid Groups. Asosiasi Riset Ilmu Kesehatan Indonesia. [Link]
-
Neilson, K. W., et al. (2020). Internal and External Catalysis in Boronic Ester Networks. ACS Macro Letters, 9(11), 1630–1636. [Link]
-
Al-Hetlani, E. (2025). Glucose Sensing Using Hydrogel By Incorporating Phenylboronic Acid Groups. OBAT: Jurnal Riset Ilmu Farmasi dan Kesehatan, 3(4), 75-84. [Link]
-
Li, J., et al. (2022). Glucose sensing based on hydrogel grating incorporating phenylboronic acid groups. Optics Express, 30(26), 46681-46690. [Link]
-
Li, J., et al. (2022). Glucose sensing based on hydrogel grating incorporating phenylboronic acid groups. UMONS Institutional Repository. [Link]
-
Di Lorenzo, F., & Seiffert, S. (2022). Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. MDPI. [Link]
-
Tanna, T., & Peppas, N. A. (2022). Recent advances in glucose-responsive insulin delivery systems: novel hydrogels and future applications. Regenerative Biomaterials. [Link]
-
Zhang, Y., et al. (2023). Recent Advances in the Drugs and Glucose-Responsive Drug Delivery Systems for the Treatment of Diabetes: A Systematic Review. National Institutes of Health. [Link]
-
Ko, P.-C., et al. (2023). Current Advances in Stimuli-Responsive Hydrogels as Smart Drug Delivery Carriers. MDPI. [Link]
-
Alexeev, V. L., et al. (2004). Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor. Analytical Chemistry, 76(19), 5736–5741. [Link]
-
Li, J., et al. (2022). Glucose sensing based on hydrogel grating incorporating phenylboronic acid groups. ResearchGate. [Link]
-
Smedley, W. T., & Gu, Z. (2015). Smart Approaches to Glucose-Responsive Drug Delivery. PMC - PubMed Central. [Link]
-
Tanna, T., & Peppas, N. A. (2022). Recent Advances in Glucose Responsive Insulin Delivery Systems: Novel Hydrogels and Future Applications. ResearchGate. [Link]
-
Ma, R., et al. (2013). Boronic Acid-Containing Hydrogels: Synthesis and Their Applications. ResearchGate. [Link]
-
Bora, A., & Karak, N. (2022). Synthesis of biobased superabsorbent hydrogel. ScienceDirect. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
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- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Boronic Acid-Based Glycoprotein Immobilization
Introduction: A Modern Approach to Glycoprotein Capture
Glycosylation is a critical post-translational modification that dictates protein function, localization, and interaction with other molecules. The study of glycoproteins is paramount in understanding numerous biological processes and in the development of novel therapeutics and diagnostics.[1] Traditional methods for glycoprotein analysis, such as those employing lectin affinity, can be limited by the specificities of the lectins used, potentially overlooking a significant portion of the glycoproteome.[1] Boronic acid-based immobilization offers a versatile and robust alternative, enabling the capture of a broad range of glycoproteins through a universal mechanism: the reversible covalent bonding with cis-diol groups present in the glycan moieties.[2][3]
This application note provides a comprehensive guide to the principles and protocols for the successful immobilization of glycoproteins using boronic acid-functionalized supports. We will delve into the underlying chemistry, provide detailed experimental procedures for various formats, and offer insights into optimization and troubleshooting to ensure reliable and reproducible results for researchers, scientists, and drug development professionals.
The Chemistry of Capture: Understanding Boronic Acid-Diol Interactions
The efficacy of this technique hinges on the reversible formation of a cyclic boronate ester between a boronic acid and a cis-1,2- or cis-1,3-diol, a common structural feature in the sugar residues of glycoproteins.[1][4] This interaction is highly dependent on pH.[5]
-
Binding: Under alkaline conditions (typically pH > 8), the boronic acid exists in a tetrahedral boronate anion form, which readily reacts with cis-diols to form a stable five- or six-membered cyclic ester.[5]
-
Elution: Under acidic conditions (typically pH < 6), the equilibrium shifts, leading to the hydrolysis of the boronate ester and the release of the bound glycoprotein.[4]
This pH-mediated control allows for the selective capture and subsequent gentle release of glycoproteins, preserving their structural integrity for downstream applications.
Caption: pH-dependent reversible covalent bonding of boronic acid with glycoprotein cis-diols.
Experimental Design and Optimization
Successful glycoprotein immobilization is dependent on several critical parameters that should be optimized for each specific application.
Choosing the Right Format
Boronic acid can be functionalized onto a variety of solid supports, each offering distinct advantages:
-
Affinity Chromatography Resins: Ideal for purifying larger quantities of glycoproteins from complex mixtures.[3]
-
Magnetic Beads: Offer a rapid and convenient method for small-scale enrichment and immunoprecipitation-like applications, easily automated with magnetic handling systems.[2]
-
Biosensor Surfaces (e.g., SPR): Enable real-time monitoring of glycoprotein binding events, crucial for kinetic studies and diagnostics.[6][7]
-
Monolithic Columns: Provide high-throughput separation with low backpressure.[3]
Buffer Composition: The Key to Specificity
The choice of binding and elution buffers is arguably the most critical factor for successful glycoprotein capture.
| Parameter | Binding Buffer | Elution Buffer | Rationale |
| pH | 8.0 - 10.5 | 2.5 - 5.0 | Alkaline pH promotes the formation of the boronate ester, while acidic pH facilitates its hydrolysis for elution.[3][5][8] |
| Buffer System | Carbonate-bicarbonate, Phosphate | Glycine-HCl, Acetic Acid, Formic Acid | Amine-containing buffers (e.g., Tris, glycine) can compete with cis-diols for binding to boronic acid and should be avoided in the binding buffer.[9] |
| Additives | High salt (e.g., 1 M KCl) | Low salt | High salt concentration in the binding buffer minimizes non-specific ionic interactions. |
| Eluting Agent | N/A | Sorbitol (100 mM) | For applications requiring neutral pH elution, a competing diol like sorbitol can be used to displace the bound glycoprotein.[10] |
A recent study highlighted that an amine-less carbonate-bicarbonate buffer significantly improved glycopeptide enrichment compared to amine-based buffers like TEAA and glycine.[9]
Detailed Experimental Protocols
The following protocols provide a starting point for glycoprotein immobilization using boronic acid-functionalized supports. Optimization may be required based on the specific glycoprotein and sample matrix.
Protocol 1: Glycoprotein Enrichment using Boronic Acid-Functionalized Magnetic Beads
This protocol is suitable for the enrichment of glycoproteins from complex biological samples such as serum, plasma, or cell lysates.
Materials:
-
Boronic acid-functionalized magnetic beads
-
Binding/Wash Buffer: 50 mM carbonate-bicarbonate, 1 M KCl, pH 10.5[9]
-
Elution Buffer: 5% formic acid in 50% acetonitrile[9]
-
Magnetic rack
-
Microcentrifuge tubes
-
Rotating incubator
Procedure:
-
Bead Preparation: Resuspend the boronic acid magnetic beads in the vial. Aliquot the desired amount of bead slurry into a microcentrifuge tube.
-
Equilibration: Place the tube on a magnetic rack to pellet the beads. Remove the supernatant. Add 500 µL of Binding/Wash Buffer and vortex to resuspend. Repeat this wash step twice.
-
Sample Binding: After the final wash, resuspend the beads in 200 µL of Binding/Wash Buffer. Add your glycoprotein-containing sample to the beads.
-
Incubation: Incubate the tube on a rotating incubator for 30-60 minutes at room temperature to allow for efficient binding.[11]
-
Washing: Pellet the beads using the magnetic rack and discard the supernatant. Wash the beads three times with 500 µL of Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: After the final wash, add 50-100 µL of Elution Buffer to the beads. Vortex to resuspend and incubate for 10 minutes at room temperature with occasional vortexing.
-
Collection: Pellet the beads with the magnetic rack and carefully transfer the supernatant containing the enriched glycoproteins to a clean tube.
Caption: Workflow for glycoprotein enrichment using boronic acid magnetic beads.
Protocol 2: Boronic Acid Affinity Chromatography
This protocol is designed for the purification of glycoproteins from larger sample volumes.
Materials:
-
Boronic acid affinity chromatography column
-
Chromatography system (e.g., FPLC, HPLC) or gravity flow setup
-
Binding Buffer: 250 mM ammonium acetate, 50 mM magnesium acetate, pH 8.1[8]
-
Wash Buffer: Same as Binding Buffer
-
Elution Buffer: 0.1 M acetic acid[8]
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
Procedure:
-
Column Equilibration: Equilibrate the boronic acid column with 5-10 column volumes (CV) of Binding Buffer.
-
Sample Loading: Load the pre-clarified sample onto the column. The flow rate should be optimized to allow for sufficient residence time for binding.
-
Washing: Wash the column with 5-10 CV of Wash Buffer to remove unbound proteins. Monitor the UV absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound glycoproteins with Elution Buffer. Collect fractions and immediately neutralize them by adding 1/10th volume of Neutralization Buffer to preserve protein integrity.[12]
-
Regeneration: Regenerate the column according to the manufacturer's instructions, typically involving washes with high and low pH buffers.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Glycoprotein Yield | Incorrect pH of binding buffer: The pH is too low for efficient boronate ester formation. | Verify the pH of the binding buffer and adjust to the optimal range (8.0-10.5).[13] |
| Presence of interfering substances: Amine-containing buffers or high concentrations of diols in the sample. | Use an amine-free binding buffer.[9] Consider a buffer exchange step for the sample prior to loading. | |
| Inefficient elution: The elution buffer is not acidic enough to fully hydrolyze the boronate ester. | Decrease the pH of the elution buffer or use a stronger competing diol like sorbitol. | |
| High Non-Specific Binding | Ionic interactions: Proteins are binding to the support matrix through non-specific electrostatic interactions. | Increase the salt concentration in the binding and wash buffers (e.g., up to 1 M KCl). |
| Hydrophobic interactions: Proteins are non-specifically binding to the support. | Consider adding a low concentration of a non-ionic detergent (e.g., 0.1%) to the binding and wash buffers.[14] |
Applications in Research and Drug Development
The versatility of boronic acid-based glycoprotein immobilization lends itself to a wide array of applications:
-
Glycoproteomics: Enrichment of glycoproteins from complex biological samples for subsequent identification and quantification by mass spectrometry.[1][15]
-
Biomarker Discovery: Isolation of disease-specific glycoproteins from clinical samples for diagnostic development.
-
Antibody-Drug Conjugate (ADC) Development: Characterization of glycosylation patterns on monoclonal antibodies, which can impact their efficacy and safety.
-
Vaccine Development: Purification of viral glycoproteins for use as antigens.
-
Biosensor Development: Creation of diagnostic platforms for the detection of specific glycoproteins.[16]
Conclusion
Boronic acid-based glycoprotein immobilization is a powerful and versatile technique that overcomes many of the limitations of traditional methods. By understanding the underlying chemistry and carefully optimizing experimental parameters, researchers can achieve highly specific and efficient capture of glycoproteins for a wide range of downstream applications. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful implementation of this technology in your research and development workflows.
References
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Gao, Y., et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. International Journal of Molecular Sciences, 14(10), 20886-20903. Available at: [Link]
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Levi, K., et al. (2022). Optimized Glycopeptide Enrichment Method–It Is All About the Sauce. Analytical Chemistry, 94(27), 9576-9581. Available at: [Link]
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Wang, C., et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Molecules, 18(10), 12345-12365. Available at: [Link]
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Chen, K., et al. (2019). Boronic acid-functionalized spherical polymer brushes for efficient and selective enrichment of glycoproteins. Journal of Materials Chemistry B, 7(34), 5245-5253. Available at: [Link]
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D'Agostino, R., et al. (2021). An Optimised Di-Boronate-ChemMatrix Affinity Chromatography to Trap Deoxyfructosylated Peptides as Biomarkers of Glycation. Molecules, 26(16), 4953. Available at: [Link]
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Song, Q., et al. (2023). Electrochemical detection of glycoproteins using boronic acid-modified metal–organic frameworks as dual-functional signal reporters. Analytical Methods, 15(34), 4305-4310. Available at: [Link]
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Creative Biolabs. (n.d.). Glycoprotein Enrichment Kit (Phenyl Boronic Acid). Retrieved from [Link]
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Chen, Y.-J., et al. (2017). A Rapid Approach for Fabricating Boronic Acid-Functionalized Plates for On-Probe Detection of Glycoprotein and Glycopeptide. Biological and Pharmaceutical Bulletin, 40(3), 354-359. Available at: [Link]
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Liu, Z., & He, H. (2013). Boronate affinity chromatography (BAC), based on the formation/dissociation of reversible covalent complexes between boronic acids and cis-diol in an alkaline/acidic aqueous solution, was developed for the trapping of glycosylated proteins. International journal of molecular sciences, 14(10), 20886–20903. Available at: [Link]
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Ye, T., et al. (2016). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 49(5), 827-837. Available at: [Link]
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Sharma, G., et al. (2018). Boronic acid based porous polymer for selective capture of glycoproteins. Journal of Chromatography B, 1092, 453-460. Available at: [Link]
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Stolz, A., et al. (2020). Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics. Analytical and Bioanalytical Chemistry, 412(28), 7867-7877. Available at: [Link]
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Zhang, H., et al. (2013). A Universal Chemical Enrichment Method for Mapping the Yeast N-glycoproteome by Mass Spectrometry (MS). Molecular & Cellular Proteomics, 12(11), 3348-3357. Available at: [Link]
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Liu, Z., & He, H. (2012). Boronate Affinity Chromatography. ResearchGate. Available at: [Link]
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Trinity Biotech. (n.d.). Boronate Affinity - High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
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Biotech Support Group. (n.d.). NuGel™ Glycoprotein Enrichment PBA Kit - With Phenyl Boronic Acid NuGel™ Beads. Retrieved from [Link]
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Qi, D., et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. ResearchGate. Available at: [Link]
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Lin, C.-Y., et al. (2018). Boronic Acid Functionalized Au Nanoparticles for Selective MicroRNA Signal Amplification in Fiber-Optic Surface Plasmon Resonance Sensing System. ACS Sensors, 3(6), 1146-1152. Available at: [Link]
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Lin, C.-Y., et al. (2017). Boronic acid functionalized fiber-optic SPR sensors for high sensitivity glycoprotein detection. Sensors and Actuators B: Chemical, 252, 943-949. Available at: [Link]
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Lin, Z. A., & Yang, H. H. (2014). Synthesis of boronic acid-functionalized molecularly imprinted silica nanoparticles for glycoprotein recognition and enrichment. Journal of Materials Chemistry B, 2(38), 6511-6518. Available at: [Link]
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Cytiva. (2025). Troubleshooting protein recovery issues. Retrieved from [Link]
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Samanta, B., et al. (2018). Surface Potential Modulation in Boronate-Functionalized Magnetic Nanoparticles Reveals Binding Interactions: Toward Magnetophoretic Capture/Quantitation of Sugars from Extracellular Matrix. ACS Applied Materials & Interfaces, 10(23), 19494-19503. Available at: [Link]
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Xu, Y., et al. (2013). Use of boronic acid nanoparticles in glycoprotein enrichment. Methods in Molecular Biology, 951, 45-55. Available at: [Link]
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Reddit. (2025). HELP: Purifying boronic acids sucks. Retrieved from [Link]
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Li, Y., et al. (2007). Detection of transferrin by using a surface plasmon resonance sensor functionalized with a boronic acid monolayer. Analytical and Bioanalytical Chemistry, 389(7-8), 2133-2139. Available at: [Link]
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Lin, C.-Y., et al. (2018). Boronic Acid Functionalized Au Nanoparticles for Selective MicroRNA Signal Amplification in Fiber-Optic Surface Plasmon Resonance Sensing System. ACS Sensors, 3(6), 1146-1152. Available at: [Link]
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Application Notes & Protocols: 2-Acrylamidophenylboronic Acid in Advanced Drug Delivery Systems
Introduction: The Unique Chemistry of 2-Acrylamidophenylboronic Acid (2-APBA)
In the landscape of intelligent biomaterials, this compound (2-APBA) has emerged as a cornerstone monomer for the synthesis of stimuli-responsive drug delivery systems. Its structure is deceptively simple, combining a polymerizable acrylamide group with a phenylboronic acid (PBA) moiety. This dual functionality is the key to its utility. The acrylamide group provides a versatile handle for incorporation into a wide array of polymer architectures, from hydrogels to nanoparticles, using standard polymerization techniques.[1][2]
The true "intelligence" of 2-APBA, however, resides in the boronic acid group. Boronic acids are Lewis acids that possess a unique and reversible covalent interaction with compounds containing cis-1,2 or -1,3 diols.[3][4] This includes a vast range of biologically significant molecules, most notably glucose. This interaction is highly dependent on pH, as the boronic acid must be in its tetrahedral, negatively charged boronate form to bind diols effectively.[3][5] This pH and diol sensitivity allows for the rational design of materials that can sense and respond to specific physiological cues, such as hyperglycemia in diabetic patients or the acidic microenvironment of tumors.[6][7] Consequently, 2-APBA is not merely a structural component but an active, sensing element within the drug delivery vehicle.
Part 1: Glucose-Responsive Systems for Diabetes Management
The most prominent application of 2-APBA is in the development of self-regulated insulin delivery systems, often dubbed an "artificial pancreas". The goal is to mimic the function of healthy pancreatic β-cells by releasing insulin only when blood glucose levels are high, thus avoiding the risk of hypoglycemia associated with conventional insulin injections.
Core Mechanism: Competitive Glucose Binding
The operational principle is based on a competitive binding equilibrium. In these systems, insulin (or a glycosylated analogue) can be complexed with the 2-APBA moieties within a polymer matrix. When blood glucose concentrations rise, ambient glucose molecules, being potent diols, compete with and displace the complexed insulin from the boronic acid binding sites.[8][9] This displacement triggers a change in the polymer's properties—such as swelling in a hydrogel or disassembly of a nanoparticle—leading to the release of the free insulin payload.[8][10] The pKa of the boronic acid is a critical parameter; modifications to the phenyl ring can tune this pKa closer to the physiological pH of 7.4, enhancing its glucose sensitivity.[9][11]
Caption: Competitive binding mechanism for glucose-responsive insulin release.
Protocol 1: Synthesis of a Glucose-Responsive Poly(NIPAM-co-2-APBA) Hydrogel
This protocol describes the synthesis of a temperature and glucose-responsive hydrogel via free radical polymerization. N-isopropylacrylamide (NIPAM) is included to impart temperature sensitivity (a lower critical solution temperature, LCST), which can be useful for creating injectable formulations.
Materials:
-
N-isopropylacrylamide (NIPAM)
-
This compound (2-APBA)
-
N,N'-Methylenebis(acrylamide) (MBA) - Crosslinker
-
Ammonium persulfate (APS) - Initiator
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) - Accelerator
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Monomer Solution Preparation: In a glass vial, dissolve NIPAM (e.g., 90 mol%) and 2-APBA (e.g., 10 mol%) in PBS (pH 7.4). The total monomer concentration should be around 10-15% (w/v).
-
Rationale: The molar ratio of NIPAM to 2-APBA dictates the hydrogel's sensitivity to both temperature and glucose. Higher 2-APBA content increases glucose responsivity but may alter the LCST.
-
-
Add Crosslinker: Add MBA to the monomer solution. A typical concentration is 1-2 mol% relative to the total monomer concentration. Sonicate briefly to ensure complete dissolution.
-
Rationale: MBA forms covalent crosslinks between polymer chains, creating the 3D network structure of the hydrogel. The crosslinking density affects the gel's mechanical strength and swelling properties.
-
-
Initiate Polymerization: Degas the solution by bubbling with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which inhibits free-radical polymerization.
-
Add APS initiator (e.g., 1% w/w of total monomers) and TEMED accelerator (e.g., 1.5 µL per mL of solution) to the vial. Mix gently but thoroughly.
-
Rationale: The APS/TEMED redox pair initiates the polymerization at room temperature.
-
-
Gelation: Quickly transfer the solution into a mold (e.g., between two glass plates with a spacer) or desired container. Allow the polymerization to proceed at room temperature for at least 12 hours.
-
Purification: After gelation, carefully remove the hydrogel and immerse it in a large volume of deionized water for 3-4 days, changing the water frequently. This removes unreacted monomers and other impurities.
-
Rationale: Purification is critical to ensure biocompatibility and remove potentially toxic residual chemicals.
-
-
Lyophilization (Optional): For storage or precise weighing, the purified hydrogel can be freeze-dried.
Protocol 2: In Vitro Insulin Loading and Glucose-Triggered Release Study
Materials:
-
Purified poly(NIPAM-co-2-APBA) hydrogel
-
Recombinant human insulin solution (e.g., 1 mg/mL in 0.01 M HCl)
-
PBS solutions (pH 7.4) containing varying glucose concentrations (e.g., 0 mg/dL, 100 mg/dL, and 400 mg/dL)
-
BCA Protein Assay Kit or HPLC system for insulin quantification
Procedure:
-
Insulin Loading:
-
Place a pre-weighed, lyophilized disc of the hydrogel into a known volume and concentration of insulin solution.
-
Allow the hydrogel to swell and absorb the insulin solution at 4°C for 24 hours.
-
Rationale: Loading at a low temperature ensures the NIPAM component is fully hydrated, maximizing the initial swelling and insulin uptake.
-
Remove the hydrogel and measure the concentration of the remaining insulin solution to determine the amount of insulin loaded (Loading Capacity = (Initial Insulin - Final Insulin) / Dry Weight of Gel).
-
-
Release Study:
-
Place the insulin-loaded hydrogel into a vial containing 5 mL of PBS (pH 7.4) with 0 mg/dL glucose (basal condition) at 37°C.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8 hours), withdraw a 100 µL aliquot of the release medium and replace it with 100 µL of fresh medium.
-
After the basal release period, transfer the same hydrogel into a new vial containing PBS with a high glucose concentration (e.g., 400 mg/dL) to simulate a hyperglycemic state. Continue sampling.
-
To demonstrate reversibility, move the hydrogel back to the 0 mg/dL glucose solution and repeat the process.
-
Rationale: This experimental design demonstrates the system's ability to remain stable in low glucose and trigger release in high glucose, mimicking physiological demands.
-
-
Quantification: Analyze the collected aliquots using a BCA assay or HPLC to determine the concentration of released insulin. Calculate the cumulative release percentage over time.
Expected Quantitative Data:
| Parameter | Typical Value Range | Rationale |
| Insulin Loading Capacity | 10 - 80 µg/mg | Dependent on hydrogel porosity and swelling ratio. |
| Basal Insulin Leakage (at 0 mg/dL glucose) | < 15% over 8 hours | A low basal release is critical to prevent hypoglycemia. |
| Glucose-Triggered Release (at 400 mg/dL glucose) | 3-5 fold increase over basal rate | Demonstrates effective glucose sensitivity. |
| Response Time | 10 - 60 minutes | The time required to initiate release after glucose challenge. |
Part 2: pH-Responsive Systems for Cancer Therapy
The tumor microenvironment (TME) is characterized by mild extracellular acidity (pH ~6.5-6.8) and even more acidic endosomal/lysosomal compartments (pH ~4.5-5.5) within cancer cells.[12] This pH gradient provides a specific trigger for drug release. 2-APBA-containing nanoparticles can be engineered to be stable at physiological pH (7.4) but disassemble or alter their structure in acidic conditions, releasing their cytotoxic payload directly at the tumor site.[13]
Core Mechanism: pH-Mediated Disassembly
At neutral pH, 2-APBA can form stabilizing boronate ester crosslinks within a nanoparticle structure or contribute to hydrophobic interactions that hold the particle together.[14] Upon encountering the acidic TME or being internalized into an endosome, the equilibrium of the boronic acid shifts from the charged, hydrophilic boronate state to the neutral, more hydrophobic trigonal form. This change can disrupt the forces holding the nanoparticle together, leading to its disassembly and the rapid release of the encapsulated drug.[12][13] This mechanism enhances drug accumulation in tumor cells while minimizing exposure to healthy tissues.[15][16]
Caption: pH-responsive drug release from a 2-APBA nanoparticle in the acidic tumor endosome.
Protocol 3: Synthesis of Doxorubicin-Loaded 2-APBA Micelles
This protocol describes the preparation of pH-responsive micelles from a self-assembling block copolymer, such as Poly(ethylene glycol)-b-poly(this compound) (PEG-b-P(2-APBA)).
Materials:
-
PEG-b-P(2-APBA) block copolymer
-
Doxorubicin hydrochloride (DOX·HCl)
-
Triethylamine (TEA)
-
Dimethyl sulfoxide (DMSO)
-
Dialysis tubing (MWCO 3.5 kDa)
-
Deionized water
Procedure:
-
DOX Preparation: Dissolve DOX·HCl in DMSO. Add a 2-3 molar excess of TEA to deprotonate the amine group of DOX, converting it to its hydrophobic free base form. Stir for 2-3 hours in the dark.
-
Rationale: The hydrophobic form of DOX will preferentially partition into the hydrophobic core of the forming micelles. TEA acts as the base for this conversion.
-
-
Polymer Dissolution: Dissolve the PEG-b-P(2-APBA) block copolymer in DMSO.
-
Micelle Formation & Drug Loading: Add the DOX/TEA solution dropwise to the polymer solution under gentle stirring.
-
Rationale: This initiates the self-assembly process where the hydrophobic P(2-APBA) blocks and DOX form the core, and the hydrophilic PEG blocks form the outer corona.
-
-
Nanoprecipitation: Add deionized water dropwise to the DMSO solution. This will cause the amphiphilic copolymers to assemble into well-defined, drug-loaded micelles.
-
Rationale: Water is a poor solvent for the hydrophobic core but a good solvent for the PEG shell. This solvent-shifting method is a common and effective way to form nanoparticles.
-
-
Purification: Transfer the micellar solution to dialysis tubing and dialyze against deionized water for 48 hours, with frequent water changes. This removes the DMSO, TEA, and any unloaded drug.
-
Rationale: Dialysis is essential for removing organic solvents and purifying the nanoparticle suspension for biological use.
-
-
Characterization: The resulting solution of DOX-loaded micelles is ready for characterization and in vitro studies.
Protocol 4: Characterization of Drug-Loaded Nanoparticles
Instrumentation:
-
Dynamic Light Scattering (DLS) for size and Polydispersity Index (PDI).
-
Zeta Potential Analyzer.
-
Transmission Electron Microscopy (TEM) for morphology.
-
UV-Vis Spectrophotometer or Fluorescence Spectrometer for drug quantification.
Procedures:
-
Size and PDI: Dilute the micelle solution with deionized water and measure the hydrodynamic diameter and PDI using DLS.
-
Self-Validation: A PDI value < 0.3 indicates a relatively monodisperse population, which is desirable for predictable in vivo behavior.
-
-
Zeta Potential: Measure the surface charge of the micelles. This value can predict colloidal stability and interaction with cell membranes.
-
Morphology: Dilute the sample, place a drop onto a carbon-coated copper grid, wick away excess, and allow to dry. Image using TEM.
-
Self-Validation: TEM images should confirm a spherical morphology and a size consistent with DLS results.
-
-
Drug Loading & Encapsulation Efficiency:
-
Lyophilize a known volume of the purified micelle solution to get the total weight of micelles + drug.
-
To measure the drug amount, dissolve the lyophilized powder in DMSO to break the micelles and release the DOX.
-
Measure the DOX concentration using a UV-Vis spectrophotometer (absorbance at ~485 nm) against a standard curve.
-
Calculate:
-
Drug Loading Content (DLC %): (Weight of loaded drug / Total weight of micelles) x 100
-
Encapsulation Efficiency (EE %): (Weight of loaded drug / Initial weight of drug fed) x 100
-
-
Expected Nanoparticle Characteristics:
| Parameter | Typical Value Range | Significance |
| Hydrodynamic Diameter | 50 - 200 nm | Optimal for avoiding rapid renal clearance and for passive tumor targeting via the EPR effect. |
| Polydispersity Index (PDI) | < 0.3 | Indicates a uniform particle size distribution. |
| Zeta Potential | -5 to -20 mV | A negative charge can reduce non-specific protein adsorption and prolong circulation. |
| Drug Loading Content (DLC) | 5 - 20% | Represents the weight percentage of drug in the nanoparticle. |
| Encapsulation Efficiency (EE) | > 70% | High EE indicates an efficient loading process, minimizing drug waste. |
General Workflow Visualization
Caption: General experimental workflow for developing and testing 2-APBA-based drug carriers.
References
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da Silva, J. P., et al. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
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Wulff, J. E., et al. (2019). The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. Accounts of Chemical Research. [Link]
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da Silva, J. P., et al. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. [Link]
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Wulff, J. E., et al. (2019). The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. PubMed. [Link]
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Various Authors. (n.d.). Summary of boron-based drug delivery systems. ResearchGate. [Link]
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Wang, C., et al. (2019). Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery. Molecules. [Link]
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Various Authors. (2025). Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications. RSC Publishing. [Link]
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Various Authors. (n.d.). Glucose-Responsive Hydrogels Based on Phenylboronic Acid. Scientific.net. [Link]
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Various Authors. (2025). Advances in Glucose-Responsive Drug Delivery Systems: Revolutionizing Diabetes Management through Intelligent Therapeutics. The Bioscan. [Link]
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Wang, G., et al. (2019). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Transactions of the Society for biomaterials. [Link]
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Various Authors. (2022). Recent Advances in the Drugs and Glucose-Responsive Drug Delivery Systems for the Treatment of Diabetes: A Systematic Review. National Institutes of Health. [Link]
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Ma, Q., et al. (2021). Bioresponsive Functional Phenylboronic Acid-Based Delivery System as an Emerging Platform for Diabetic Therapy. International Journal of Nanomedicine. [Link]
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An, F., et al. (2014). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Sensors. [Link]
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Chen, S., et al. (2024). pH and glucose dual-responsive phenylboronic acid hydrogels for smart insulin delivery. Soft Matter. [Link]
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Ma, Q., et al. (2021). Bioresponsive Functional Phenylboronic Acid-Based Delivery System as an Emerging Platform for Diabetic Therapy. International Journal of Nanomedicine. [Link]
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Wu, W., et al. (2012). Development of novel self-assembled poly(3-acrylamidophenylboronic acid)/poly(2-lactobionamidoethyl methacrylate) hybrid nanoparticles for improving nasal adsorption of insulin. Soft Matter. [Link]
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Zheng, X., et al. (2016). Phenylboronic Acid-Cross-Linked Nanoparticles with Improved Stability as Dual Acid-Responsive Drug Carriers. Macromolecular Bioscience. [Link]
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Ailincai, D., et al. (2022). Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. Gels. [Link]
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Lee, K., et al. (2023). Phenylboronic Acid-Functionalized Polyplexes Tailored to Oral CRISPR Delivery. Nano Letters. [Link]
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Wang, G., et al. (2019). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. ResearchGate. [Link]
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He, Y., et al. (2023). Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. Molecules. [Link]
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Zhang, C., et al. (2022). A Dioscorea opposita Thunb Polysaccharide-Based Dual-Responsive Hydrogel for Insulin Controlled Release. Gels. [Link]
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Various Authors. (2025). pH and glucose dual-responsive phenylboronic acid hydrogels for smart insulin delivery. ResearchGate. [Link]
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Zhang, H., et al. (2022). Applications of Aptamer-Bound Nanomaterials in Cancer Therapy. Pharmaceutics. [Link]
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Mukherjee, S., et al. (2022). Nanoparticles for Cancer Therapy: Current Progress and Challenges. Cancers. [Link]
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Zhao, Z., et al. (2016). Recent Advances on Inorganic Nanoparticle-Based Cancer Therapeutic Agents. Nanomaterials. [Link]
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Application Note: Advanced Glycopeptide Enrichment using Boronic Acid Nanoparticles for Mass Spectrometry-Based Glycoproteomics
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Glycoproteomics Challenge
Protein glycosylation, the enzymatic attachment of carbohydrate structures (glycans) to proteins, is a critical post-translational modification that governs a vast array of biological processes, including protein folding, cell-cell recognition, and immune response. Consequently, aberrant glycosylation is a hallmark of numerous diseases, from cancer to congenital disorders.[1] The comprehensive analysis of glycoproteins, known as glycoproteomics, is therefore essential for biomarker discovery and understanding disease pathogenesis.[1]
However, glycoproteomic analysis is fraught with analytical challenges. Glycoproteins are often present in low abundance within complex biological mixtures, and their signals can be suppressed by more abundant non-glycosylated proteins during mass spectrometry (MS) analysis.[2] Furthermore, the inherent micro- and macro-heterogeneity of glycosylation at each site creates a complex array of glycoforms, further diluting the analytical signal.[2] To overcome these hurdles, a specific enrichment step to isolate glycopeptides from the complex peptide mixture prior to MS analysis is not just beneficial, but essential.[1][3]
Boronic acid-based affinity materials have emerged as a powerful tool for this purpose.[1][4] This application note provides an in-depth guide to the principles and protocols for using boronic acid-functionalized nanoparticles, a state-of-the-art method for the selective and efficient enrichment of glycopeptides for advanced glycoproteomic workflows.
Principle of the Method: The Chemistry of Boronic Acid Affinity
The power of boronic acid affinity chromatography lies in its ability to form reversible covalent bonds with cis-diol groups present in the sugar moieties of glycans.[4][5]
Key Mechanistic Insights:
-
pH-Dependent Interaction: The interaction is highly dependent on pH. Boronic acid exists in equilibrium between a neutral, trigonal planar form (sp²) and an anionic, tetrahedral boronate form (sp³).[6] The tetrahedral boronate anion is the active species that reacts with cis-diols to form stable five- or six-membered cyclic esters.[5][6]
-
Optimal Binding Conditions: This reaction is favored in basic aqueous solutions (typically pH > 8), which promote the formation of the reactive boronate anion.[6][7][8] This pH dependency is the cornerstone of the enrichment strategy, allowing for controlled binding and subsequent release.
-
Reversible Elution: Lowering the pH to acidic conditions shifts the equilibrium back towards the trigonal boronic acid, which has a low affinity for diols, causing the cleavage of the cyclic ester and the release of the captured glycopeptides.[6] This reversible nature ensures high recovery of the enriched sample.
The Nanoparticle Advantage: Utilizing nanoparticles as the support for boronic acid ligands offers significant advantages:
-
High Surface Area-to-Volume Ratio: Nanoparticles provide an exceptionally large surface area, allowing for a high density of boronic acid groups and resulting in a high binding capacity for glycopeptides.[4][9]
-
Rapid Kinetics: The suspension-based format allows for rapid and efficient interaction between the nanoparticles and the glycopeptides in solution, reducing incubation times compared to traditional packed-bed chromatography.[9]
-
Magnetic Separation: When a magnetic core (e.g., Fe₃O₄) is incorporated, the nanoparticles can be quickly and easily separated from the solution using an external magnetic field, simplifying washing and elution steps and minimizing sample loss.[9][10][11]
Figure 1: pH-dependent mechanism of glycopeptide binding and elution.
Performance Characteristics & Method Comparison
Boronic acid affinity enrichment demonstrates high selectivity and efficiency. Studies have shown it can successfully enrich glycopeptides even when non-glycopeptides are present in 50- to 100-fold excess.[9][12] When compared to other common glycopeptide enrichment techniques, boronic acid often shows superior or complementary performance.
| Enrichment Method | Principle | Advantages | Disadvantages | No. of N-Glycopeptides Identified (Example Study) |
| Boronic Acid Affinity | Reversible covalent bonding with cis-diols | High selectivity, broad glycan specificity, mild elution.[1][13] | Binding efficiency can be pH-sensitive.[6] | ~1500 |
| HILIC (Hydrophilic Interaction Liquid Chromatography) | Partitioning based on hydrophilicity | Good for global glycopeptide enrichment, effective for sialylated glycopeptides.[13][14] | Can suffer from lower specificity, co-enrichment of non-glycosylated hydrophilic peptides.[3][14][15] | ~1200 |
| Lectin Affinity | Specific glycan-protein recognition | Highly specific for certain glycan motifs (e.g., mannose, fucose). | Biased towards specific glycan types; requires a cocktail of lectins for broad coverage.[13] | ~900 |
Table 1: Comparison of common glycopeptide enrichment methods. Data is illustrative, based on trends reported in comparative studies.[13] The boronic acid approach often outperforms other methods in the total number of unique N-glycopeptide identifications.[13]
Detailed Experimental Protocol
This protocol outlines the enrichment of glycopeptides from a complex protein digest using boronic acid-functionalized magnetic nanoparticles.
Part A: Preparation of Protein Digest
This is a standard proteomics workflow. A generic protocol is provided. Users should optimize digestion for their specific sample.
-
Denaturation: Solubilize 1 mg of protein extract in 8 M urea, 100 mM Tris-HCl, pH 8.5.
-
Reduction: Add Dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Alkylation: Add Iodoacetamide (IAA) to a final concentration of 25 mM. Incubate in the dark at room temperature for 20 minutes.
-
Digestion:
-
Dilute the sample 8-fold with 100 mM Tris-HCl, pH 8.0, to reduce the urea concentration to 1 M.
-
Add sequencing-grade Trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Quenching & Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using a C18 SPE cartridge and dry the eluate completely in a vacuum centrifuge.
Part B: Glycopeptide Enrichment
-
Nanoparticle Preparation:
-
Resuspend ~2 mg of boronic acid magnetic nanoparticles in 500 µL of binding buffer.
-
Binding Buffer: 100 mM Ammonium Bicarbonate, 50% Acetonitrile, pH 8.5.
-
Scientist's Note: The alkaline pH is crucial to deprotonate the boronic acid to the reactive boronate form.[6][16] Acetonitrile is included to reduce non-specific hydrophilic interactions.
-
Place the tube on a magnetic rack to pellet the nanoparticles. Remove and discard the supernatant. Repeat this wash step twice.
-
-
Binding:
-
Reconstitute the dried peptide digest in 200 µL of Binding Buffer.
-
Add the peptide solution to the washed nanoparticles.
-
Incubate for 60 minutes at room temperature on a rotator or shaker to keep the nanoparticles in suspension.
-
Scientist's Note: The nanoparticle suspension ensures maximum interaction between the boronic acid ligands and the glycopeptides, leading to efficient capture.[9]
-
-
Washing (Crucial for Purity):
-
Place the tube on the magnetic rack to pellet the nanoparticles. Carefully remove the supernatant, which contains non-glycosylated peptides.
-
Wash 1: Add 500 µL of Binding Buffer. Vortex briefly, pellet the nanoparticles, and discard the supernatant.
-
Wash 2: Add 500 µL of 80% Acetonitrile, 0.1% Trifluoroacetic Acid (TFA). Vortex, pellet, and discard the supernatant.
-
Wash 3: Add 500 µL of pure water (LC-MS grade). Vortex, pellet, and discard the supernatant.
-
Scientist's Note: The series of washes is designed to remove non-specifically bound peptides. The acetonitrile wash disrupts hydrophobic interactions, while the final water wash removes residual salts. This multi-step process is critical for achieving high enrichment specificity.
-
Part C: Elution and Sample Preparation for LC-MS/MS
-
Elution:
-
Add 100 µL of Elution Buffer to the washed nanoparticles.
-
Elution Buffer: 5% Formic Acid, 50% Acetonitrile.
-
Scientist's Note: The acidic pH protonates the boronate ester, disrupting the covalent bond and releasing the glycopeptides.[6]
-
Vortex and incubate for 15 minutes, vortexing occasionally.
-
-
Collection:
-
Place the tube on the magnetic rack.
-
Carefully collect the supernatant, which now contains the enriched glycopeptides.
-
Optional: Perform a second elution with another 100 µL of Elution Buffer and combine the supernatants to maximize recovery.
-
-
Final Preparation:
-
Dry the eluted glycopeptide solution completely in a vacuum centrifuge.
-
Reconstitute the sample in a small volume (e.g., 20 µL) of 0.1% Formic Acid in water for LC-MS/MS analysis.
-
Workflow Overview
The entire process from a complex protein mixture to analysis-ready glycopeptides is summarized below.
Figure 2: Overall workflow for glycoproteomic analysis using boronic acid nanoparticles.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Glycopeptide Yield | 1. Incomplete binding (incorrect pH).2. Inefficient elution.3. Sample loss during washing. | 1. Ensure Binding Buffer pH is ≥ 8.5.2. Increase elution incubation time or perform a second elution.3. Be careful not to aspirate nanoparticles during wash steps. |
| High Contamination with Non-glycopeptides | 1. Insufficient washing.2. Non-specific binding. | 1. Increase the number or stringency of wash steps (e.g., increase acetonitrile concentration).2. Ensure adequate acetonitrile in the binding buffer. |
| Poor Reproducibility | 1. Inconsistent nanoparticle handling.2. Incomplete resuspension of nanoparticles. | 1. Ensure complete and consistent resuspension of nanoparticles at each step by vortexing.2. Use a consistent amount of nanoparticles for each replicate. |
Conclusion
Boronic acid-functionalized nanoparticles provide a robust, efficient, and highly selective platform for the enrichment of glycopeptides from complex biological samples.[9][12] The underlying chemistry of pH-dependent, reversible covalent bonding allows for clean separation and high recovery.[5][6] By significantly reducing sample complexity and enhancing the signal of low-abundance species, this technique empowers researchers to delve deeper into the glycoproteome, facilitating the discovery of novel biomarkers and advancing our understanding of the biological roles of protein glycosylation.
References
- Facile synthesis of boronic acid-functionalized magnetic carbon nanotubes for highly specific enrichment of glycopeptides. Nanoscale (RSC Publishing).
- Comparison of Enrichment Methods for Intact N- and O-Linked Glycopeptides Using Strong Anion Exchange and Hydrophilic Interaction Liquid Chromatography. Analytical Chemistry (ACS Publications).
- Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant. ResearchGate.
- Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research (ACS Publications).
- Use of boronic acid nanoparticles in glycoprotein enrichment. Methods in Molecular Biology (PubMed).
- Comparison of Enrichment Methods for Intact N- and O-Linked Glycopeptides Using Strong Anion Exchange and Hydrophilic Interaction Liquid Chromatography. ResearchGate.
- Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Molecules (MDPI).
- Tailor-Made Boronic Acid Functionalized Magnetic Nanoparticles with a Tunable Polymer Shell-Assisted for the Selective Enrichment of Glycoproteins/Glycopeptides. ACS Applied Materials & Interfaces (PubMed).
- Boronic acid-functionalized mesoporous magnetic particles with a hydrophilic surface for the multimodal enrichment of glycopeptides for glycoproteomics. Analyst (RSC Publishing).
- Comparison of glycopeptide/glycoprotein enrichment techniques. Rapid Communications in Mass Spectrometry (PubMed).
- Methods for Quantification of Glycopeptides by Liquid Separation and Mass Spectrometry. PMC (NIH).
- The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. ResearchGate.
- Boronic acid-functionalized mesoporous magnetic particles with a hydrophilic surface for multimodal enrichment of glycopeptides for glycoproteomics. ResearchGate.
- CHAPTER 7: Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages. PMC (NIH).
- Use of Boronic Acid Nanoparticles in Glycoprotein Enrichment. Springer Link.
- Advancements in mass spectrometry-based glycoproteomics and glycomics. National Science Review (Oxford Academic).
- Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. PMC (NIH).
- Application of nanomaterials in proteomics-driven precision medicine. PMC (NIH).
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- 10. Tailor-Made Boronic Acid Functionalized Magnetic Nanoparticles with a Tunable Polymer Shell-Assisted for the Selective Enrichment of Glycoproteins/Glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Boronic acid-functionalized mesoporous magnetic particles with a hydrophilic surface for the multimodal enrichment of glycopeptides for glycoproteomics - Analyst (RSC Publishing) [pubs.rsc.org]
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- 16. researchgate.net [researchgate.net]
On-Probe Detection of Glycoproteins Using Boronic Acid Plates: An Application Guide
Introduction: The Significance of Glycoprotein Analysis
Glycosylation, the enzymatic attachment of sugar moieties (glycans) to proteins, is a critical post-translational modification that dictates protein folding, stability, trafficking, and function. Glycoproteins are integral to a vast array of biological processes, from cell-cell recognition to immune responses.[1][2] Consequently, alterations in glycosylation patterns are increasingly recognized as hallmarks of various diseases, including cancer and diabetes, making glycoproteins vital biomarkers for diagnostics and therapeutic targets in drug development.[3][4]
However, the analysis of glycoproteins from complex biological samples presents significant challenges. Their low abundance and the immense heterogeneity of glycan structures often lead to signal suppression in downstream analyses like mass spectrometry (MS).[1] To overcome these hurdles, specific enrichment of glycoproteins is essential. While methods like lectin affinity chromatography are effective, they are biased towards specific glycan structures.[2] Boronic acid-based affinity enrichment offers a powerful and more universal alternative.[2][5]
This application note provides a detailed guide to the on-probe detection of glycoproteins using plates functionalized with boronic acid. This approach streamlines the workflow by integrating glycoprotein capture, washing, and subsequent analysis (e.g., MALDI-TOF MS) onto a single platform, minimizing sample loss and handling time.[6][7] We will delve into the underlying chemical principles, provide a step-by-step protocol, and offer expert insights to ensure robust and reliable results.
Principle of Boronic Acid Affinity
The utility of boronic acid in glycoprotein capture lies in its unique ability to form reversible covalent bonds with cis-diol groups present in the sugar moieties of glycans.[1][8][9]
The Chemistry: Under alkaline conditions (typically pH > 8), the boronic acid moiety on the plate surface is in a tetrahedral, anionic state. This configuration allows it to react with the syn-periplanar hydroxyl groups (cis-diols) of sugars like mannose, galactose, and fructose, which are common components of protein glycans.[10] This reaction forms a stable, five- or six-membered cyclic boronate ester, effectively immobilizing the glycoprotein onto the plate surface.[1][8]
This binding is highly pH-dependent. By lowering the pH to an acidic range, the equilibrium shifts, causing the hydrolysis of the boronate ester and the release of the captured glycoprotein.[2][10] This reversible, covalent interaction provides a robust and specific handle for glycoprotein enrichment.[2]
Caption: pH-dependent reversible covalent interaction between boronic acid and a glycoprotein's cis-diol.
Experimental Guide
This section provides a comprehensive protocol for the on-probe enrichment and detection of glycoproteins. The workflow is designed for a 96-well plate format but can be adapted.
Materials and Reagents
| Category | Item | Recommended Specifications |
| Plates | Boronic Acid Functionalized Plates | e.g., Polydimethylsiloxane (PDMS)-coated MALDI plates with boronic acid silica particles.[7][11] |
| Reagents | Binding/Washing Buffer | 50 mM Ammonium Bicarbonate (NH₄HCO₃) in 50% Acetonitrile (ACN), pH 8.5. |
| Elution Solution (for off-plate analysis) | 0.1% Trifluoroacetic Acid (TFA) in Water. | |
| Blocking Agent | Non-glycoprotein such as Bovine Serum Albumin (BSA) at 1 mg/mL. | |
| Standard Glycoprotein | Horseradish Peroxidase (HRP) or Fetuin at 1 mg/mL. | |
| Non-Glycoprotein Control | Bovine Serum Albumin (BSA) at 1 mg/mL. | |
| MALDI Matrix | 2,5-Dihydroxybenzoic acid (DHB) or Sinapinic acid (SA).[12] | |
| Equipment | Plate Shaker/Incubator | Capable of controlled temperature and agitation. |
| Pipettes and Tips | Calibrated micropipettes. | |
| Mass Spectrometer | MALDI-TOF/TOF MS recommended.[7] |
Experimental Workflow Diagram
Caption: Step-by-step workflow for on-probe glycoprotein detection.
Detailed Step-by-Step Protocol
Expert Tip: To minimize non-specific binding of non-glycosylated proteins, which can occur via hydrophobic or electrostatic interactions, the use of a high-salt, organic-modified binding buffer is crucial.[5]
Step 1: Plate Preparation and Activation (30 minutes)
-
Allow the boronic acid plate to equilibrate to room temperature.
-
Wash each well twice with 200 µL of Binding Buffer (50 mM NH₄HCO₃ in 50% ACN, pH 8.5). This step activates the boronic acid groups and prepares the surface for binding.
-
Aspirate the buffer completely after the final wash. Do not let the wells dry out completely if proceeding immediately to the next step.
Step 2: Blocking (Optional but Recommended) (30 minutes)
-
To minimize non-specific binding, add 100 µL of a non-glycoprotein blocking solution (e.g., 1 mg/mL BSA in Binding Buffer) to each well.
-
Incubate for 30 minutes at room temperature with gentle agitation.
-
Wash each well three times with 200 µL of Binding Buffer to remove the excess blocking agent.
Step 3: Sample Loading and Glycoprotein Immobilization (30-60 minutes)
-
Prepare your protein sample (e.g., cell lysate, serum) in Binding Buffer. A typical starting concentration is 0.1-1.0 mg/mL, but this should be optimized.
-
Load 50-100 µL of the prepared sample into each well. Include positive (e.g., HRP) and negative (e.g., BSA) controls in separate wells.
-
Incubate the plate for 30-60 minutes at 25°C with gentle shaking. This allows for efficient covalent bond formation between the boronic acid and the glycoproteins.[13]
Step 4: Washing (15 minutes)
-
Aspirate the sample solution from the wells.
-
Perform the first wash series to remove non-specifically bound proteins: Wash each well three times with 200 µL of Binding Buffer.
-
Perform a second wash series to remove salts that can interfere with MS analysis: Wash each well twice with 200 µL of deionized water.
-
After the final wash, aspirate all liquid completely and allow the plate to air dry.
Step 5: Matrix Deposition and MS Analysis
-
Prepare a saturated solution of your chosen MALDI matrix (e.g., DHB for glycopeptides/glycans, SA for intact proteins) in a suitable solvent (e.g., 50% ACN, 0.1% TFA).[12]
-
Spot 0.5-1.0 µL of the matrix solution directly onto the dried surface of each well where the sample was captured.[6]
-
Allow the matrix to co-crystallize with the captured glycoproteins.
-
The plate is now ready for direct analysis in a MALDI-TOF mass spectrometer. Acquire spectra in the appropriate mass range for your target glycoproteins. For intact proteins, use linear mode; for finer analysis of glycopeptides, reflector mode is preferred.[7]
Data Interpretation and Validation
-
Positive Control: The spectrum from the HRP well should show clear peaks corresponding to the molecular weight of the glycoprotein.
-
Negative Control: The spectrum from the BSA well should show minimal to no signal, confirming the specificity of the boronic acid chemistry for glycoproteins.
-
Sample Wells: Compare the spectra from your sample wells to the controls. The presence of distinct peaks not seen in the negative control indicates the successful capture of glycoproteins.
-
Validation: The captured proteins can be identified by subsequent MS/MS analysis or by eluting them from a parallel well and running them on an SDS-PAGE gel.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background/Non-specific binding | - Incomplete blocking.- Inappropriate wash buffer composition (low salt or organic content).- Hydrophobic interactions with the plate surface. | - Ensure blocking step is performed.- Increase salt concentration (e.g., up to 250 mM NaCl) and/or ACN percentage in the wash buffer.[5]- Add a mild non-ionic detergent (e.g., 0.05% Tween-20) to wash buffers, followed by a final water wash. |
| Low or no signal from sample | - Glycoprotein concentration is too low.- Binding pH is incorrect (too acidic).- Insufficient incubation time. | - Concentrate the sample prior to loading.- Verify the pH of the Binding Buffer is ~8.5.- Increase incubation time to 60-90 minutes. |
| Poor MALDI signal/crystallization | - Residual salts from buffers.- Incorrect matrix choice or preparation. | - Ensure the final water wash step is performed thoroughly.- Optimize matrix choice (DHB vs. SA) and spotting technique.- Consider on-probe desalting with a droplet of 0.1% TFA before matrix addition. |
| Inconsistent results between wells | - Inaccurate pipetting.- Uneven drying of the plate surface. | - Use calibrated pipettes and ensure proper technique.- Allow the plate to dry completely and evenly in a dust-free environment or use a gentle stream of nitrogen. |
Conclusion
On-probe glycoprotein detection using boronic acid-functionalized plates is a streamlined, efficient, and versatile method for enriching and analyzing glycoproteins from complex biological mixtures.[11][14] By leveraging the specific and reversible covalent interaction between boronic acid and cis-diols, this technique minimizes sample handling and overcomes the limitations of traditional methods.[2][9] The protocol outlined in this guide provides a robust framework for researchers in proteomics, biomarker discovery, and biopharmaceutical development to achieve high-quality, reproducible results in their glycosylation studies.
References
-
(PDF) Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Sensors, 13(9), 12193-12211. Available at: [Link]
-
Chen, K., et al. (2018). Boronic acid-functionalized spherical polymer brushes for efficient and selective enrichment of glycoproteins. Journal of Materials Chemistry B, 6(1), 129-137. Available at: [Link]
-
Wang, S., et al. (2019). Towards Detection of Glycoproteins Using Molecularly Imprinted Nanoparticles and Boronic Acid-Modified Fluorescent Probe. Molecules, 24(2), 355. Available at: [Link]
-
Tang, W., et al. (2009). On-plate-selective enrichment of glycopeptides using boronic acid-modified gold nanoparticles for direct MALDI-QIT-TOF MS analysis. Proteomics, 9(21), 4845-4853. Available at: [Link]
-
Liu, Y. C., & Chen, C. J. (2017). A Rapid Approach for Fabricating Boronic Acid-Functionalized Plates for On-Probe Detection of Glycoprotein and Glycopeptide. Mass Spectrometry (Tokyo, Japan), 6(Spec Iss), S0063. Available at: [Link]
-
D'Amelia, L., et al. (2020). An Optimised Di-Boronate-ChemMatrix Affinity Chromatography to Trap Deoxyfructosylated Peptides as Biomarkers of Glycation. Molecules, 25(22), 5437. Available at: [Link]
-
Liu, Y. C., & Chen, C. J. (2017). A Rapid Approach for Fabricating Boronic Acid-Functionalized Plates for On-Probe Detection of Glycoprotein and Glycopeptide. Mass Spectrometry, 6(2), S0063. Available at: [Link]
-
Zhang, Q., et al. (2013). A Universal Chemical Enrichment Method for Mapping the Yeast N-glycoproteome by Mass Spectrometry (MS). Molecular & Cellular Proteomics, 12(11), 3346-3357. Available at: [Link]
-
Liu, Y. C., & Chen, C. J. (2017). A Rapid Approach for Fabricating Boronic Acid-Functionalized Plates for On-Probe Detection of Glycoprotein and Glycopeptide. Mass Spectrometry (Tokyo), 6(Spec Iss), S0063. Available at: [Link]
-
Chen, I. C., & Urban, P. L. (2015). Use of boronic acid nanoparticles in glycoprotein enrichment. Methods in Molecular Biology, 1295, 273-281. Available at: [Link]
-
Drake, T. J., & Lamos, S. M. (2016). Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages. In Glycoscience: Biology and Medicine. Springer. Available at: [Link]
-
The development of the boronate affinity chromatography and Biotime's success. (n.d.). Biotime. Available at: [Link]
-
Hoffmann, M., et al. (2022). Optimized Glycopeptide Enrichment Method–It Is All About the Sauce. Analytical Chemistry, 94(27), 9576-9584. Available at: [Link]
-
Li, Y., et al. (2018). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 51(9), 2265-2275. Available at: [Link]
-
Liu, Y. C., & Chen, C. J. (2017). A Rapid Approach for Fabricating Boronic Acid-Functionalized Plates for On-Probe Detection of Glycoprotein and Glycopeptide. Mass Spectrometry, 6(S0063). [Diagram]. ResearchGate. Available at: [Link]
-
Boronate Affinity - High Performance Liquid Chromatography (HPLC). (n.d.). Trinity Biotech. Available at: [Link]
-
Chang, Y., et al. (2023). Electrochemical detection of glycoproteins using boronic acid-modified metal-organic frameworks as dual-functional signal reporters. Analyst, 148(17), 4129-4134. Available at: [Link]
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- 6. On-plate-selective enrichment of glycopeptides using boronic acid-modified gold nanoparticles for direct MALDI-QIT-TOF MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Polymerization of 2-Acrylamidophenylboronic Acid
Answering the user's request to create a technical support center for troubleshooting 2-acrylamidophenylboronic acid polymerization.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the polymerization of this versatile monomer. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to ensure you can achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its polymerization?
This compound is a unique monomer possessing both a polymerizable acrylamide group and a pH-responsive boronic acid moiety.[1] The boronic acid group can engage in reversible covalent bonding with diols, a property that is highly pH-dependent.[2] Below its pKa, the boronic acid is in a neutral, more hydrophobic state, while above its pKa, it forms an anionic, hydrophilic boronate species.[3] This pH-responsiveness is a critical factor to consider during polymerization and subsequent application of the polymer. Additionally, the ortho-position of the acrylamide group relative to the boronic acid allows for intramolecular coordination, which can stabilize boronate esters formed during cross-linking, even at acidic or neutral pH.[4][5]
Q2: What are the recommended storage conditions for this compound monomer?
To ensure the stability and reactivity of this compound, it should be stored in a dry environment at 2-8°C. Moisture can lead to the formation of boroxine anhydrides, which can affect polymerization behavior.
Q3: Which polymerization techniques are most suitable for this compound?
Free-radical polymerization is a common and effective method for polymerizing this compound. For greater control over the polymer architecture, molecular weight, and polydispersity, controlled radical polymerization (CRP) techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are highly recommended.[3][6][7] RAFT polymerization is particularly well-suited for producing well-defined, water-soluble acrylamido polymers.[6]
Q4: How does the pH of the reaction mixture affect the polymerization of this compound?
The pH of the polymerization medium is a critical parameter. For free-radical polymerization in aqueous or semi-aqueous systems, maintaining a pH below the pKa of the boronic acid group (typically around 8-9) is generally advisable.[2] At lower pH (e.g., 2-3), the monomer is in its neutral, more hydrophobic state, which can favor its incorporation into the growing polymer chain in emulsion or dispersion polymerizations.[8] In RAFT polymerizations conducted in organic solvents like DMF with a small amount of water, the pH is not explicitly controlled, but the presence of a small amount of water is crucial to prevent cross-linking through the formation of boroxine trimers.[3][7]
Troubleshooting Guide
This section addresses specific problems you may encounter during the polymerization of this compound.
Problem 1: Slow or Inhibited Polymerization
Symptoms:
-
The reaction mixture remains at a low viscosity for an extended period.
-
Low monomer conversion is observed even after prolonged reaction times.
-
Complete failure of the polymerization to initiate.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Oxygen Inhibition | Oxygen is a potent radical scavenger and will inhibit free-radical polymerization.[9][10] | Thoroughly degas the reaction mixture before initiating polymerization. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., nitrogen or argon) for at least 30-60 minutes.[9] |
| Impure Monomer or Solvents | Impurities in the monomer or solvent can act as inhibitors. Phenolic compounds, often present as stabilizers in acryloyl chloride used for monomer synthesis, are common culprits.[][12] | Use high-purity monomer and solvents. If necessary, pass the solvent through a column of activated alumina to remove inhibitors. |
| Inactive Initiator | The radical initiator (e.g., AIBN, APS) may have degraded due to improper storage or age. | Use a fresh batch of initiator. For thermally initiated reactions, ensure the reaction temperature is appropriate for the chosen initiator's half-life. |
| Incorrect pH | For aqueous polymerizations, a highly basic pH can lead to the hydrolysis of the acrylamide group or affect initiator decomposition. | Adjust the pH of the reaction mixture to a suitable range, typically acidic to neutral, depending on the specific polymerization method.[8] |
Diagram: Troubleshooting Workflow for Slow/Inhibited Polymerization
Caption: Troubleshooting workflow for slow or inhibited polymerization.
Problem 2: Formation of an Insoluble Gel or Cross-linked Polymer
Symptoms:
-
The reaction mixture becomes a solid gel during polymerization.
-
The resulting polymer is insoluble in common solvents.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Boroxine Formation | In the absence of water, boronic acids can undergo dehydration to form cyclic trimers called boroxines. These can act as cross-linkers, leading to gelation.[3] | For polymerizations in organic solvents like DMF, add a small amount of water (typically 2-5% v/v) to the reaction mixture to suppress boroxine formation.[3][7] |
| Dimerization of Acrylamide | Acrylamide monomers can undergo side reactions, especially at high temperatures, that can lead to cross-linking. | Maintain careful control over the reaction temperature. |
| Insufficient Cross-linker Control (for hydrogels) | In hydrogel synthesis, an incorrect ratio of monomer to cross-linker or non-ideal reaction conditions can lead to uncontrolled cross-linking.[13][14] | Optimize the monomer-to-cross-linker ratio and ensure the pH and temperature are suitable for controlled gelation.[2][14] |
Diagram: Mechanism of Boroxine Formation
Caption: Reversible formation of boroxine trimers from boronic acids.
Problem 3: Difficulty in Polymer Characterization
Symptoms:
-
The synthesized polymer has poor solubility in common GPC eluents (e.g., THF, DMF).
-
Broad or multimodal peaks are observed in GPC analysis.
-
NMR spectra are poorly resolved or show unexpected peaks.
Potential Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Poor Polymer Solubility | Poly(this compound) can have limited solubility due to hydrogen bonding and the nature of the boronic acid groups.[3] | For GPC analysis, consider protecting the boronic acid groups as pinacol esters to improve solubility in organic solvents like DMF.[3] Alternatively, use aqueous GPC with an appropriate buffer system. |
| Uncontrolled Polymerization | Conventional free-radical polymerization can lead to polymers with high polydispersity and branching, resulting in broad GPC peaks. | Employ a controlled radical polymerization technique like RAFT to obtain polymers with a narrow molecular weight distribution.[3][7] |
| Residual Monomer or Impurities | The presence of unreacted monomer or other small molecules will complicate NMR and GPC analysis. | Purify the polymer thoroughly before characterization. Reprecipitation of the polymer solution into a non-solvent (e.g., cold diethyl ether) is an effective method.[3][] |
Experimental Protocols
Protocol 1: RAFT Polymerization of this compound
This protocol is adapted from established literature for the synthesis of well-defined poly(this compound).[3][6][7]
Materials:
-
This compound (monomer)
-
2,2'-Azobisisobutyronitrile (AIBN) (initiator)
-
2-(Dodecylsulfanylthiocarbonylsulfanyl)-2-methylpropionic acid (DMP) (RAFT agent)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Schlenk flask, magnetic stir bar, rubber septum, vacuum/nitrogen line
Procedure:
-
In a Schlenk flask, combine this compound, DMP (RAFT agent), and AIBN (initiator). The molar ratio of [monomer]:[DMP]:[AIBN] should be carefully chosen to target the desired molecular weight (e.g., 100:1:0.2).
-
Add a solvent mixture of DMF and deionized water (95:5 v/v). The water is crucial to prevent boroxine formation.[3]
-
Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to thoroughly degas the reaction mixture.[9]
-
After the final thaw, backfill the flask with nitrogen and place it in a preheated oil bath at 70°C.
-
Allow the polymerization to proceed with stirring for the desired time (e.g., 7-8 hours). Monitor the reaction progress by taking aliquots for NMR analysis to determine monomer conversion.
-
To quench the reaction, remove the flask from the oil bath and cool it rapidly using an ice bath or liquid nitrogen.
Protocol 2: Purification of Poly(this compound) by Precipitation
Materials:
-
Crude polymer solution from Protocol 1
-
Cold diethyl ether (non-solvent)
-
Centrifuge and centrifuge tubes
-
Vacuum oven
Procedure:
-
Transfer the crude polymer solution into a beaker.
-
Slowly add the polymer solution dropwise into a larger beaker containing cold diethyl ether (at least 10 times the volume of the polymer solution) while stirring vigorously.
-
A precipitate of the polymer should form. Continue stirring for an additional 30 minutes to ensure complete precipitation.
-
Collect the precipitated polymer by centrifugation.
-
Decant the supernatant and wash the polymer pellet with fresh cold diethyl ether. Repeat the centrifugation and washing steps two more times to remove unreacted monomer and other impurities.
-
After the final wash, dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
References
-
Yuan, Y., et al. (2012). pH-Triggered reversible morphological inversion of orthogonally-addressable poly(3-acrylamidophenylboronic acid)-block-poly(acrylamidoethylamine) micelles and their shell crosslinked nanoparticles. PMC. Retrieved from [Link]
-
Liu, Y., et al. (2018). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC. Retrieved from [Link]
-
Kabb, C. P., et al. (2024). Improved Comonomer Reactivity Enhances Optical Clarity and Mechanical Properties of pH-Independent Synthetic and Mucin-Cross-Linked Boronic Acid Hydrogels. Macromolecules. Retrieved from [Link]
-
Mishra, A. (2012). Can anyone help with hydrogel formation failure? ResearchGate. Retrieved from [Link]
-
Boron Molecular. (n.d.). RAFT General Procedures. Retrieved from [Link]
- Sumerlin, B. S., et al. (2010). Boronic acid-containing block copolymers for controlled drug delivery. Google Patents.
-
Begeezee. (2017). Purification of boronic acids? Reddit. Retrieved from [Link]
-
Salsabil, M. (2018). I need help with hydrogels formation failure? ResearchGate. Retrieved from [Link]
-
Kabb, C. P., et al. (2015). Boronic Acid-Based Hydrogels Undergo Self-Healing at Neutral and Acidic pH. PubMed. Retrieved from [Link]
-
EPCEd. (2022). How Does pH Impact the Polymerization of Functional Monomers? PCI Magazine. Retrieved from [Link]
-
Zhang, J., et al. (2015). Scheme 1 Synthesis of pLAMA and pAPBA by RAFT polymerization. ResearchGate. Retrieved from [Link]
-
Roy, B., et al. (2023). Dual Role of Boronic Acid Modification in Enhancing Rheological and Photophysical Properties of Supramolecular Gels. Macromolecules. Retrieved from [Link]
-
Sumerlin, B. S., et al. (2008). Sugar-responsive block copolymers by direct RAFT polymerization of unprotected boronic acid monomers. ResearchGate. Retrieved from [Link]
-
Intertek. (n.d.). GPC-NMR Analysis for Polymer Characterisation. Retrieved from [Link]
-
Yesilyurt, V., et al. (2019). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. PMC. Retrieved from [Link]
-
Kelly, M. (2022). RAFT Polymerization - Reaction Setup. YouTube. Retrieved from [Link]
-
Zhang, Y., et al. (2014). 1 H NMR spectra (A) and GPC trace (B) of the end-functionalized phenylboronic acid containing PNIPAM random copolymers. ResearchGate. Retrieved from [Link]
-
Wako. (n.d.). What is high performance polymerization inhibitor? Retrieved from [Link]
-
Lab Life Tutorials. (2023). RAFT polymerization - TUTORIAL. YouTube. Retrieved from [Link]
-
Domańska, U., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Retrieved from [Link]
- Reddy, M. P., et al. (2006). Process for purification of boronic acid and its derivatives. Google Patents.
-
Zhang, J., et al. (2015). Development of novel self-assembled poly(3-acrylamidophenylboronic acid)/poly(2-lactobionamidoethyl methacrylate) hybrid nanoparticles for improving nasal adsorption of insulin. Soft Matter. Retrieved from [Link]
-
Costa, A., et al. (2024). Effect of pH on the incorporation of acrylic acid units in the core of polymer nanoparticles prepared by PISA and on their morphology. RSC Publishing. Retrieved from [Link]
-
Theato, P., et al. (2019). Metal Free Reversible-Deactivation Radical Polymerizations: Advances, Challenges, and Opportunities. MDPI. Retrieved from [Link]
-
Wang, Y., et al. (2023). Urea Delays High-Temperature Crosslinking of Polyacrylamide for In Situ Preparation of an Organic/Inorganic Composite Gel. MDPI. Retrieved from [Link]
-
Zhang, L., et al. (2018). Surface-Initiated Controlled Radical Polymerization: State-of-the-Art, Opportunities, and Challenges in Surface and Interface Engineering with Polymer Brushes. ResearchGate. Retrieved from [Link]
- Miller, R. W., et al. (1991). Method for inhibiting the polymerization of acrylic acid. Google Patents.
-
ResolveMass Laboratories Inc. (2025). GPC analysis of Polymers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Boyer, C., et al. (2020). Recent Developments and Future Challenges in Controlled Radical Polymerization: A 2020 Update. Monash University. Retrieved from [Link]
Sources
- 1. This compound | C9H10BNO3 | CID 18997948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH-Triggered reversible morphological inversion of orthogonally-addressable poly(3-acrylamidophenylboronic acid)-block-poly(acrylamidoethylamine) micelles and their shell crosslinked nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Boronic Acid-Based Hydrogels Undergo Self-Healing at Neutral and Acidic pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US20100029545A1 - Boronic acid-containing block copolymers for controlled drug delivery - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pcimag.com [pcimag.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 12. US5034156A - Method for inhibiting the polymerization of acrylic acid - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Binding pH for Boronate Affinity Chromatography
Welcome to the technical support center for boronate affinity chromatography (BAC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing the critical parameter of binding pH in your experiments. As your virtual Senior Application Scientist, I will walk you through the core principles, answer frequently asked questions, and provide detailed protocols to ensure your success with this powerful separation technique.
The Cornerstone of Success: Understanding the pH-Dependent Mechanism
Boronate affinity chromatography is a powerful technique for the selective separation of molecules containing cis-diol groups, such as glycoproteins, ribonucleosides, and catechols. The entire principle of BAC hinges on a pH-controlled, reversible covalent interaction between a boronic acid ligand immobilized on the chromatography support and the cis-diol groups of the target molecule.
The key to mastering BAC is understanding the pH-dependent equilibrium of the boronic acid group.
-
Trigonal (Inactive) Form: At a pH below its pKa, the boronic acid exists predominantly in a neutral, trigonal planar form. In this state, its affinity for cis-diols is very weak.
-
Tetrahedral (Active) Form: When the pH of the surrounding buffer is raised to or above the pKa of the boronic acid, it accepts a hydroxide ion from the aqueous solution, transitioning into a negatively charged, tetrahedral boronate anion. This tetrahedral form is the active state that readily reacts with cis-diols to form stable, cyclic esters, thus capturing the target molecule onto the column.
Elution is achieved by simply lowering the pH of the buffer, which shifts the equilibrium back to the inactive trigonal form, causing the dissociation of the boronate-diol complex and the release of the purified target molecule.
Visualizing the pH-Dependent Binding Mechanism
Caption: pH-dependent equilibrium of boronic acid and its interaction with a cis-diol.
Frequently Asked Questions (FAQs)
Q1: What is the ideal binding pH for my experiment?
The optimal binding pH is generally at or slightly above the pKa of the boronic acid ligand on your chromatography resin. At this pH, a sufficient population of the boronic acid is in the active tetrahedral form to ensure efficient capture of your target molecule. However, the ideal pH can also be influenced by the stability of your target molecule and the potential for non-specific interactions.
Q2: How does the pKa of the boronic acid affect the binding pH?
The pKa of the boronic acid is the most critical factor in determining the binding pH. Boronic acids with lower pKa values can bind to cis-diols at a more neutral or even slightly acidic pH, which can be beneficial for pH-sensitive proteins.[1] Conversely, those with higher pKa values will require a more alkaline environment for efficient binding.
Q3: Can I use a buffer that contains a cis-diol, like Tris?
It is generally not recommended to use buffers containing cis-diol structures, such as Tris (tris(hydroxymethyl)aminomethane), as they can compete with your target molecule for binding to the boronate resin, leading to lower yields.[2] Good's buffers like HEPES, MOPS, and phosphate buffers are generally preferred.
Q4: How does the structure of the target molecule's cis-diol affect binding?
The affinity of the interaction is influenced by the stereochemistry of the cis-diol group. Diols on a furanose ring, particularly those with a syn-periplanar conformation, tend to exhibit stronger binding than those on a pyranose ring.[3] For instance, fructose often shows a higher affinity than glucose for boronate resins.[3]
Q5: Is it possible to have binding at a pH below the boronic acid's pKa?
While less efficient, some binding can occur at a pH slightly below the pKa. However, for robust and reproducible results, it is recommended to work at a pH where a significant portion of the boronic acid is in the tetrahedral form. In some specific cases, such as the binding of sialylated glycoproteins, a lower pH can be used to modulate selectivity.[4][5]
Troubleshooting Guide
This section addresses common issues encountered during boronate affinity chromatography, with a focus on pH-related causes and solutions.
| Problem | Potential pH-Related Cause(s) | Recommended Solutions |
| Low or No Binding of Target Molecule | 1. Binding buffer pH is too low: The pH is below the pKa of the boronic acid, resulting in an insufficient concentration of the active tetrahedral boronate.2. Incorrect buffer composition: The buffer contains competing cis-diol compounds (e.g., Tris).[2] | 1. Increase the pH of the binding buffer: Adjust the pH to be at least 0.5-1.0 unit above the pKa of the boronic acid. Perform a pH scouting experiment (see Protocol 1) to determine the optimal binding pH for your specific target.2. Change the buffer system: Switch to a non-interfering buffer such as HEPES, phosphate, or borate. |
| Low Yield of Purified Target | 1. Suboptimal binding pH: The pH may be on the edge of the optimal range, leading to incomplete capture.2. Target instability at high pH: The required alkaline binding conditions may be causing denaturation or degradation of your target protein. | 1. Fine-tune the binding pH: Perform a more detailed pH optimization around the presumed optimal pH.2. Use a boronate resin with a lower pKa: This will allow for binding at a more neutral and less harsh pH.[1]3. Minimize incubation time at high pH: Reduce the time the sample is in contact with the high pH buffer. |
| Non-Specific Binding of Contaminants | 1. Ionic interactions: At certain pH values, charged contaminants may interact with the resin or the immobilized boronic acid ligand.2. Hydrophobic interactions: These can occur, particularly with some boronate resins and under certain buffer conditions. | 1. Adjust the ionic strength of the buffer: Increase the salt concentration (e.g., 150-500 mM NaCl) to minimize ionic interactions.[6]2. Optimize the pH: Sometimes, a slight adjustment of the pH can alter the charge of the contaminants and reduce their non-specific binding.[6]3. Include non-ionic detergents: Adding a low concentration of a non-ionic detergent (e.g., 0.1% Tween 20) to the binding and wash buffers can help to disrupt hydrophobic interactions.[6] |
| Difficulty Eluting the Target Molecule | 1. Elution buffer pH is not low enough: The pH is not sufficiently acidic to fully convert the tetrahedral boronate back to the trigonal form and release the target.2. Very high-affinity interaction: Some molecules, especially those with multiple cis-diol groups, may bind very tightly. | 1. Decrease the pH of the elution buffer: Use a more acidic buffer (e.g., pH 3.0-4.0). A common elution buffer is 0.1 M Glycine-HCl, pH 3.0.2. Use a competitive eluent: If lowering the pH is not desirable due to target instability, you can elute with a high concentration of a competing cis-diol compound like sorbitol (e.g., 1 M sorbitol) in the binding buffer. |
Experimental Protocols
Protocol 1: pH Screening to Determine Optimal Binding Conditions
This protocol provides a systematic approach to identify the optimal binding pH for your target molecule.
Materials:
-
Boronate affinity chromatography column
-
Your sample containing the cis-diol target molecule
-
A series of binding buffers with varying pH values (e.g., from pH 7.0 to 10.0 in 0.5 pH unit increments). Use a non-interfering buffer system like HEPES or phosphate.
-
Elution buffer (e.g., 0.1 M Glycine-HCl, pH 3.0)
-
Wash buffer (same as the binding buffer)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0) for collecting eluted fractions if the target is pH-sensitive.
-
Method for quantifying your target molecule (e.g., UV-Vis spectroscopy, SDS-PAGE, Western blot, or activity assay).
Procedure:
-
Prepare a series of small-scale experiments: Use a small amount of resin in micro-spin columns or perform batch binding in microcentrifuge tubes.
-
Equilibrate the resin: For each pH to be tested, equilibrate a small aliquot of the boronate resin with the corresponding binding buffer.
-
Load the sample: Apply an equal amount of your sample to each equilibrated resin aliquot. Incubate for a sufficient time to allow for binding (e.g., 30-60 minutes at room temperature or 4°C).
-
Collect the flow-through: Separate the unbound fraction from the resin.
-
Wash the resin: Wash the resin with the respective binding buffer to remove non-specifically bound molecules.
-
Elute the target: Elute the bound molecules with the acidic elution buffer. If necessary, neutralize the eluted fractions immediately.
-
Analyze the fractions: Quantify the amount of your target molecule in the flow-through and elution fractions for each pH tested.
-
Determine the optimal pH: The pH that results in the lowest amount of target in the flow-through and the highest amount in the elution fraction is the optimal binding pH.
Visualizing the pH Screening Workflow
Caption: Step-by-step workflow for pH screening in boronate affinity chromatography.
Reference Data: pKa of Common Boronic Acid Ligands
The choice of boronate resin will dictate the required binding pH. Resins with ligands that have electron-withdrawing groups will generally have a lower pKa, allowing for binding at more neutral pH values.[1][7]
| Boronic Acid Ligand | Approximate pKa | Typical Binding pH Range | Comments |
| 3-Aminophenylboronic acid (APBA) | 8.8 | 8.5 - 9.5 | Widely used, requires alkaline conditions.[8] |
| 4-Vinylphenylboronic acid (VPBA) | 8.2 | 8.0 - 9.0 | Common for preparing polymer-based BAC media.[1] |
| 4-Carboxyphenylboronic acid | ~8.0 | 7.8 - 8.8 | Electron-withdrawing carboxyl group lowers the pKa.[9] |
| 4-(N-methyl)carboxamido-benzeneboronic acid | 7.86 | 7.5 - 8.5 | Allows for binding closer to physiological pH.[9] |
| 4-(3-butenylsulfonyl) phenylboronic acid (BSPBA) | 7.0 | 7.0 - 8.0 | Sulfonyl group significantly lowers the pKa.[7] |
| Wulff-type boronic acids | 5.2 - 7.5 | 5.5 - 8.0 | Intramolecular coordination facilitates binding at lower pH.[1][7] |
| Benzoboroxoles | ~6.9 | 5.0 - 7.5 | Show excellent binding affinity, even at slightly acidic pH.[7][10] |
| 3-Pyridinylboronic acid | 4.4 | 4.5 - 6.0 | Heterocyclic structure enables binding at acidic pH.[7] |
References
-
Fine-tuning the specificity of boronate affinity monoliths toward glycoproteins through pH manipulation. Analyst. The Royal Society of Chemistry. [Link]
-
Boronate Affinity Chromatography. ResearchGate. [Link]
-
Soundararajan, S., et al. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry, 178(1), 125-134. [Link]
-
Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. PubMed Central. [Link]
-
Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics. National Institutes of Health. [Link]
-
Affi-Gel® Boronate Affinity Gel. Bio-Rad. [Link]
-
An Optimised Di-Boronate-ChemMatrix Affinity Chromatography to Trap Deoxyfructosylated Peptides as Biomarkers of Glycation. MDPI. [Link]
-
Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research. [Link]
-
A benzoboroxole-based affinity ligand for glycoprotein purification at physiological pH. Journal of Molecular Recognition. [Link]
-
Synthesis and Applications of Boronate Affinity Materials. American Chemical Society. [Link]
-
The development of the boronate affinity chromatography and Biotime's success. Biotime. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. bio-rad.com [bio-rad.com]
- 3. mdpi.com [mdpi.com]
- 4. Fine-tuning the specificity of boronate affinity monoliths toward glycoproteins through pH manipulation - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A benzoboroxole-based affinity ligand for glycoprotein purification at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Glycoprotein Recovery with Boronic Acid Affinity Chromatography
Welcome to the technical support center for boronic acid affinity chromatography (BAAC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving glycoprotein recovery and purity. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your separation workflows.
Frequently Asked Questions (FAQs)
This section addresses foundational questions that users frequently encounter when working with boronic acid resins.
Q1: What is the fundamental principle of boronic acid affinity chromatography for glycoproteins?
A: Boronic acid affinity chromatography is a powerful technique that relies on the formation of a reversible covalent bond between boronic acid ligands immobilized on a resin and cis-1,2-diol groups present in the carbohydrate moieties of glycoproteins.[1][2] This interaction is highly pH-dependent. Under alkaline conditions (typically pH > 8.5), the boronic acid exists in a tetrahedral boronate anion form, which readily reacts with cis-diols to form a stable five- or six-membered cyclic ester.[2][3][4] When the pH is lowered to an acidic range (pH < 6.5), the equilibrium shifts, causing the ester bond to hydrolyze and release the bound glycoprotein.[3][5]
Q2: Why is the choice of buffer so critical for binding and elution?
A: The buffer system directly controls the pH-dependent binding and release mechanism. Critically, binding buffers should not contain molecules with cis-diol groups. For instance, Tris (tris(hydroxymethyl)aminomethane) is a common buffer that will compete with your glycoprotein for binding to the boronic acid resin, significantly reducing your yield.[5]
-
Recommended Binding Buffers: Use buffers such as HEPES, ammonium acetate, or phosphate buffers at a pH between 8.5 and 9.0.[5] The presence of certain divalent cations, like Mg²⁺, may also enhance binding.[5]
-
Recommended Elution Buffers: Acidic buffers like sodium formate or sodium acetate at a pH below 6.5 are effective for elution by pH shift. Alternatively, a neutral buffer containing a high concentration of a competitive diol like sorbitol can be used for elution, which is advantageous for pH-sensitive proteins.[6][7]
Q3: My glycoprotein is sensitive to high pH. Are there alternative strategies?
A: Yes. While traditional boronic acid resins require a pH > 8.5 for optimal binding, this can be detrimental to the stability and activity of some proteins.[3] There are two primary strategies to address this:
-
Use a Boronic Acid Ligand with a Lower pKa: The binding pH is dictated by the pKa of the boronic acid ligand.[8] Resins functionalized with boronic acids containing electron-withdrawing groups have lower pKa values (e.g., pKa ~7.5-8.0), allowing for efficient binding at a more physiological pH of ~7.4.[7][9][10]
-
Competitive Elution Instead of pH Shift: If high pH is acceptable for binding but acidic elution is not, you can elute the glycoprotein using a neutral buffer containing a high concentration (e.g., 0.2-1.0 M) of a competing sugar alcohol like D-sorbitol or mannitol.[6][7] These molecules effectively displace the bound glycoprotein from the resin.
Troubleshooting Guide: Low Glycoprotein Recovery
Low recovery is the most common issue in BAAC. The key to solving it is to first determine where the protein is being lost. The following guide provides a systematic approach to diagnosing and resolving this problem.
Problem: Very low or no glycoprotein in the elution fractions.
This scenario suggests one of three possibilities:
-
The glycoprotein did not bind to the resin in the first place.
-
The glycoprotein bound too tightly and was not eluted effectively.
-
The glycoprotein was degraded during the process.
The first diagnostic step is crucial: Analyze the flow-through and wash fractions for the presence of your target glycoprotein.
Caption: Troubleshooting Decision Tree for Low Glycoprotein Recovery.
Scenario A: Glycoprotein is found in the flow-through/wash (Poor Binding)
Q: My glycoprotein is in the flow-through. What caused this poor binding?
A: This indicates that the conditions were not favorable for the formation of the boronate-diol ester.
-
Potential Cause 1: Incorrect Binding pH. The most common reason for poor binding is a buffer pH that is too low. The boronic acid must be in its tetrahedral anionic form to bind cis-diols, which typically requires a pH significantly above its pKa (pKa of phenylboronic acid is ~8.8).[11][12]
-
Potential Cause 2: Interference from Buffer Components. As mentioned in the FAQ, buffers like Tris or any component with a cis-diol structure will compete for binding sites on the resin.[5] Similarly, high concentrations of glycols or sugars in your initial sample can prevent your target protein from binding.
-
Solution: Perform a buffer exchange on your sample using dialysis or a desalting column to transfer it into an appropriate, non-competing binding buffer before loading it onto the column.
-
-
Potential Cause 3: Steric Hindrance. The glycan chains on your protein may be buried or otherwise sterically inaccessible to the immobilized boronic acid ligands.
-
Solution: This is a protein-specific issue. If preserving biological activity is not essential, you could try adding a mild denaturant to your sample to unfold the protein and expose the glycan chains. This should be approached with caution.
-
Scenario B: Glycoprotein is NOT in the flow-through/wash (Incomplete Elution)
Q: My glycoprotein is not in the flow-through, but I'm getting very little back during elution. Why?
A: This is a classic case of the glycoprotein binding too strongly to the resin or experiencing non-specific interactions that prevent its release under standard elution conditions.
-
Potential Cause 1: Elution Conditions are Too Weak. The elution buffer may not be acidic enough to fully hydrolyze the boronate ester, or the concentration of the competitive eluent (sorbitol) may be too low.
-
Solution A (pH Shift): Decrease the pH of your elution buffer. If you are using pH 6.0, try eluting with a buffer at pH 5.0 or even 4.0. Collect fractions and monitor the protein elution profile.
-
Solution B (Competitive Elution): Increase the concentration of sorbitol in your elution buffer. Start with 0.2 M and increase incrementally to 0.5 M or 1.0 M.[7]
-
-
Potential Cause 2: Non-Specific Hydrophobic or Ionic Interactions. Boronic acid resins, particularly those using an aromatic (phenyl) linker, can exhibit secondary hydrophobic interactions with proteins.[3] Additionally, charged residues on the protein can interact ionically with the matrix.
-
Solution: Add a moderate concentration of salt (e.g., 0.5 M - 1.0 M NaCl) to your wash and elution buffers.[7] This will disrupt non-specific ionic interactions without affecting the covalent boronate ester bond, leading to a cleaner elution of your target glycoprotein.
-
Protocols and Workflows
This section provides a standard, step-by-step protocol for glycoprotein purification using BAAC. Buffer compositions are summarized in Table 1.
Core Experimental Workflow Diagram
Caption: Standard workflow for Boronic Acid Affinity Chromatography.
Step-by-Step Protocol
-
Resin Preparation & Equilibration:
-
If starting with dry resin, hydrate it in the recommended buffer as per the manufacturer's instructions (e.g., G-Biosciences).
-
Pack the resin into a suitable chromatography column.
-
Equilibrate the column by washing with 5-10 column volumes (CV) of Binding Buffer until the pH of the column effluent matches the buffer pH.
-
-
Sample Preparation & Loading:
-
Ensure your sample is clarified (centrifuged or filtered) to remove any particulate matter.
-
Perform a buffer exchange to transfer the sample into the Binding Buffer .
-
Load the prepared sample onto the equilibrated column at a flow rate recommended by the resin manufacturer. Collect the flow-through fraction for analysis.
-
-
Wash:
-
Wash the column with 5-10 CV of Wash Buffer . This step is critical to remove non-specifically bound proteins.
-
Collect the wash fraction for analysis. The UV (A280) absorbance should return to baseline before proceeding to elution.
-
-
Elution:
-
Apply 3-5 CV of Elution Buffer to the column to release the bound glycoprotein.
-
Begin collecting fractions immediately after applying the elution buffer. Monitor the protein concentration in the fractions using UV absorbance (A280) or a protein assay (e.g., Bradford).
-
-
Resin Regeneration:
-
Immediately after elution, regenerate the column to prepare it for subsequent runs.
-
Wash the column with 3-5 CV of Elution Buffer to remove any residual protein.
-
Wash with 3-5 CV of a high-salt buffer (e.g., 1 M NaCl) if strong non-specific binding is suspected.
-
Re-equilibrate the column with 5-10 CV of Binding Buffer . For long-term storage, follow the manufacturer's recommendations, which often involve storing the resin in a neutral buffer containing an antimicrobial agent (e.g., 20% ethanol).
-
Data Presentation: Buffer Composition Table
Table 1: Recommended Buffer Formulations for BAAC
| Buffer Type | Purpose | Common Composition | pH Range | Key Considerations |
| Binding Buffer | Promotes covalent bond formation | 20-50 mM HEPES, 0.2 M Ammonium Acetate | 8.5 - 9.0 | Must be free of cis-diols (e.g., Tris). [5] |
| Wash Buffer | Removes non-specifically bound proteins | Identical to Binding Buffer, may add 0.5-1.0 M NaCl | 8.5 - 9.0 | High salt disrupts ionic interactions, improving purity. |
| Elution Buffer A | Elution via pH shift | 0.1 M Sodium Formate or 0.1 M Glycine-HCl | 4.0 - 6.0 | Rapidly hydrolyzes the boronate ester bond.[3] |
| Elution Buffer B | Elution via competition | Binding Buffer + 0.2-1.0 M D-Sorbitol | 8.5 - 9.0 | Ideal for pH-sensitive proteins.[6][7] |
| Regeneration Buffer | Strips column and prepares for reuse | Sequential washes with Elution and Binding Buffers | N/A | For severe fouling, a wash with 2 M urea or 0.1% SDS may be needed.[13] |
References
-
Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Retrieved from [Link]
-
Zhang, L., et al. (2018). Improving Affinity of Boronate Capillary Monolithic Column for Microextraction of Glycoproteins With Hydrophilic Macromonomer. Journal of Chromatography A. Retrieved from [Link]
-
ResearchGate. (n.d.). Boronic Acids as Ligands for Affinity Chromatography. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Boronate Affinity Chromatography. ResearchGate. Retrieved from [Link]
-
Walse, K., et al. (2025). Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Wang, S., et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. International Journal of Molecular Sciences. Retrieved from [Link]
-
MDPI. (n.d.). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. MDPI. Retrieved from [Link]
-
Soundararajan, S., et al. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry. Retrieved from [Link]
-
MDPI. (n.d.). On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI. Retrieved from [Link]
-
Liu, Y., et al. (2010). Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy. Langmuir. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Boronic acid-functionalized spherical polymer brushes for efficient and selective enrichment of glycoproteins. Journal of Materials Chemistry B. Retrieved from [Link]
-
G-Biosciences. (n.d.). Boronate Resin. G-Biosciences. Retrieved from [Link]
-
Chromatography Forum. (2004). pH of Buffer in Affinity Chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. ResearchGate. Retrieved from [Link]
-
Bio-Rad. (n.d.). Affi-Gel® Boronate Affinity Gel. Bio-Rad. Retrieved from [Link]
-
Trinity Biotech. (n.d.). Boronate Affinity - High Performance Liquid Chromatography (HPLC). Trinity Biotech. Retrieved from [Link]
-
Springer Nature. (n.d.). Boronate Affinity Chromatography. Springer Nature Experiments. Retrieved from [Link]
-
Pereira, C. S., et al. (2011). Potential of boronic acid functionalized magnetic particles in the adsorption of human antibodies under mammalian cell culture conditions. Journal of Chromatography A. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Boronate Affinity Chromatography. ResearchGate. Retrieved from [Link]
Sources
- 1. trinitybiotech.com [trinitybiotech.com]
- 2. Boronate Affinity Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. bio-rad.com [bio-rad.com]
- 6. Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential of boronic acid functionalized magnetic particles in the adsorption of human antibodies under mammalian cell culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On the Computational Determination of the pKa of Some Arylboronic Acids | MDPI [mdpi.com]
- 9. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pH of Buffer in Affinity Chromatography [June 29, 2004] - Chromatography Forum [chromforum.org]
- 13. researchgate.net [researchgate.net]
Navigating the Nuances of Glycopeptide Analysis: A Technical Guide to Boronate Affinity Chromatography
Welcome to our dedicated technical support center for boronate affinity chromatography (BAC) of glycopeptides. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful technique for the selective enrichment and analysis of glycosylated peptides. As you navigate the complexities of glycomics and proteomics, this resource will serve as your in-depth guide to overcoming common challenges, troubleshooting complex experiments, and optimizing your BAC workflows for robust and reproducible results.
Our approach is grounded in years of field-proven experience and a deep understanding of the underlying biochemical principles. We will not only provide step-by-step protocols but also delve into the "why" behind each experimental choice, empowering you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions encountered by scientists working with boronate affinity chromatography for glycopeptide analysis.
Q1: What is the fundamental principle of boronate affinity chromatography for glycopeptide enrichment?
Boronate affinity chromatography is a powerful separation technique based on the reversible covalent interaction between boronic acid ligands immobilized on a stationary phase and the cis-diol groups present in the glycan moieties of glycopeptides[1][2][3]. This interaction is highly pH-dependent. Under alkaline conditions (typically pH > 8), the boronic acid is in a tetrahedral boronate anion form, which readily forms a stable cyclic ester with cis-diols. Lowering the pH to acidic conditions reverses this reaction, allowing for the selective elution of the bound glycopeptides[3][4].
Q2: Why is the pH of the binding buffer so critical for successful glycopeptide capture?
The binding of glycopeptides to a boronate affinity column is critically dependent on the pH of the loading buffer. The pKa of the boronic acid ligand dictates the optimal pH for binding. For the commonly used m-aminophenylboronic acid (m-APBA), the pKa is around 8.8. Therefore, a binding buffer with a pH above this value is necessary to ensure the boronic acid is in its anionic form, which is essential for the formation of the covalent bond with the cis-diols of the glycan[2]. Using a pH that is too low will result in poor or no binding of your glycopeptides.
Q3: What are the common elution strategies for recovering bound glycopeptides?
There are two primary strategies for eluting glycopeptides from a boronate affinity column:
-
pH Elution: This is the most common method, where an acidic buffer (e.g., 0.1 M acetic acid or formic acid) is used to lower the pH. This protonates the boronate ester, disrupting the covalent bond and releasing the glycopeptide[3].
-
Competitive Elution: In this approach, a high concentration of a competing molecule containing cis-diols, such as sorbitol, is included in the elution buffer. These competing molecules will displace the bound glycopeptides from the boronate resin[3].
Q4: Can boronate affinity chromatography distinguish between different types of glycopeptides?
While BAC is excellent for the general enrichment of cis-diol-containing molecules, its ability to differentiate between specific glycan structures can be limited. The binding affinity is influenced by the number and orientation of the cis-diol groups. For instance, recent studies have shown that BAC can effectively enrich for Amadori peptides (formed from glucose) but may not efficiently capture Heyns peptides (formed from fructose) due to the lower abundance of the required cis-diol conformation in the dominant tautomeric forms of the latter[5]. This highlights the importance of understanding the specific glycan structures in your sample and potentially employing complementary analytical techniques.
Troubleshooting Guide
Even with a solid understanding of the principles, experimental challenges can arise. This section provides a systematic approach to troubleshooting common issues in boronate affinity chromatography of glycopeptides.
Problem 1: Low or No Recovery of Glycopeptides
Possible Causes & Solutions
| Potential Cause | Underlying Reason | Recommended Solution |
| Incorrect Binding Buffer pH | The pH of the binding buffer is below the pKa of the boronic acid ligand, preventing the formation of the boronate-diol ester. | Verify the pH of your binding buffer. For standard phenylboronic acid resins, ensure the pH is between 8.5 and 9.5. Prepare fresh buffer if necessary. |
| Insufficient Incubation Time | The interaction between the glycopeptides and the resin may not have reached equilibrium. | Increase the incubation time of the sample with the resin. For batch-mode binding, consider gentle overnight incubation at 4°C. For column chromatography, reduce the flow rate. |
| Presence of Interfering Substances | High concentrations of salts or other molecules with cis-diols (e.g., from cell culture media) can compete with glycopeptide binding. | Desalt your sample before loading it onto the column. Use a desalting column or dialysis. Ensure your sample is fully dissolved in the binding buffer. |
| Glycan Structure Incompatibility | The glycan on your peptide of interest may lack accessible cis-diol groups or be in a conformation that is not favorable for binding[5]. | Consider chemical derivatization to introduce cis-diols if the native glycan is not suitable. Alternatively, explore other enrichment strategies like lectin affinity chromatography. |
| Column Overload | The amount of glycopeptide loaded exceeds the binding capacity of the column. | Reduce the amount of sample loaded or use a larger column. Refer to the manufacturer's specifications for the binding capacity of your resin. |
Problem 2: Poor Purity of Eluted Glycopeptides (High Non-specific Binding)
Possible Causes & Solutions
| Potential Cause | Underlying Reason | Recommended Solution |
| Secondary Interactions | Non-specific binding can occur due to hydrophobic, ionic, or hydrogen bonding interactions between the peptides and the resin matrix[3]. | Increase the ionic strength of the binding and wash buffers (e.g., by adding 100-500 mM NaCl) to minimize ionic interactions. Include a mild non-ionic detergent (e.g., 0.05% Tween-20) in the wash buffer to reduce hydrophobic interactions. |
| Inadequate Washing | Insufficient washing of the column after sample loading fails to remove non-specifically bound peptides. | Increase the volume and/or the number of washes. Consider a step-wise wash with buffers of increasing stringency (e.g., increasing salt concentration). |
| Co-elution of Non-glycopeptides | Some non-glycosylated peptides may have an affinity for the boronate resin under certain conditions. | Optimize the wash steps as described above. Consider a two-step purification strategy, for example, using a reverse-phase separation prior to BAC. |
Experimental Protocols
To ensure the integrity and reproducibility of your results, we provide the following detailed, step-by-step protocols for key workflows in boronate affinity chromatography of glycopeptides.
Protocol 1: Glycopeptide Enrichment using a Spin Column
This protocol is suitable for small-scale enrichment of glycopeptides from a complex peptide mixture.
Materials:
-
Boronate affinity spin columns
-
Binding Buffer: 50 mM ammonium bicarbonate, 500 mM NaCl, pH 8.5
-
Wash Buffer: 50 mM ammonium bicarbonate, 500 mM NaCl, pH 8.5
-
Elution Buffer: 1% formic acid
-
Microcentrifuge
Procedure:
-
Column Equilibration: Add 400 µL of Binding Buffer to the spin column. Centrifuge at 1,000 x g for 1 minute. Discard the flow-through. Repeat this step twice.
-
Sample Loading: Resuspend your lyophilized peptide mixture in 200 µL of Binding Buffer. Load the sample onto the equilibrated spin column.
-
Binding: Incubate the column at room temperature for 30 minutes with gentle end-over-end mixing.
-
Washing: Centrifuge the column at 1,000 x g for 1 minute. Collect the flow-through (this contains the non-glycosylated peptides). Add 400 µL of Wash Buffer to the column and centrifuge again. Repeat the wash step two more times.
-
Elution: Add 100 µL of Elution Buffer to the column. Incubate for 5 minutes at room temperature. Centrifuge at 1,000 x g for 1 minute to collect the enriched glycopeptides. Repeat the elution step once and pool the eluates.
-
Sample Preparation for Downstream Analysis: Lyophilize the eluted glycopeptides and reconstitute in a buffer suitable for your downstream application (e.g., mass spectrometry).
Workflow Diagram: Glycopeptide Enrichment
Caption: A typical workflow for the enrichment of glycopeptides using boronate affinity chromatography.
Visualizing the Core Principle
The following diagram illustrates the pH-dependent interaction at the heart of boronate affinity chromatography.
Caption: The reversible, pH-dependent binding mechanism of boronate affinity chromatography.
References
-
Boronate affinity chromatography. - Semantic Scholar. Available at: [Link]
-
(PDF) Boronate Affinity Chromatography - ResearchGate. Available at: [Link]
-
The development of the boronate affinity chromatography and Biotime's success. Available at: [Link]
-
Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics - NIH. Available at: [Link]
-
boronate affinity chromatography: Topics by Science.gov. Available at: [Link]
-
Analysis of IgG glycopeptides by alkaline borate gel filtration chromatography - PubMed. Available at: [Link]
-
Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity | Accounts of Chemical Research. Available at: [Link]
-
An Optimised Di-Boronate-ChemMatrix Affinity Chromatography to Trap Deoxyfructosylated Peptides as Biomarkers of Glycation - MDPI. Available at: [Link]
-
Enrichment and Analysis of Non-enzymatically Glycated Peptides: Boronate Affinity Chromatography Coupled with Electron Transfer Dissociation Mass Spectrometry - PMC - NIH. Available at: [Link]
Sources
- 1. Boronate affinity chromatography. | Semantic Scholar [semanticscholar.org]
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- 3. xiamenbiotime.com [xiamenbiotime.com]
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- 5. Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Acrylamidophenylboronic Acid Polymers
Introduction
Polymers derived from 2-acrylamidophenylboronic acid (2-AAPBA) are at the forefront of innovation in stimuli-responsive materials, particularly for applications in glucose sensing, drug delivery, and bioconjugation.[1][2] The unique ability of the boronic acid moiety to reversibly bind with cis-diols, such as those found in glucose, is central to their function. However, the chemical reactivity that makes these polymers so useful also presents significant stability challenges during synthesis, storage, and application. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers overcome these hurdles and ensure the reliability and reproducibility of their experiments.
Section 1: Synthesis and Polymerization Issues
This section addresses common problems encountered during the synthesis of 2-AAPBA polymers, focusing on achieving well-defined materials.
Q1: My RAFT polymerization of 2-AAPBA resulted in a low monomer conversion or a cross-linked gel. What went wrong?
A1: Achieving a controlled polymerization of 2-AAPBA can be challenging. Uncontrolled radical polymerization often leads to ill-defined copolymers or cross-linked gels.[3] Several factors could be at play:
-
Oxygen Inhibition: Radical polymerizations are highly sensitive to oxygen. Ensure your reaction mixture is thoroughly deoxygenated (e.g., via several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen) before initiating the polymerization.
-
Monomer Purity: Impurities in the 2-AAPBA monomer can inhibit or retard polymerization. Recrystallize the monomer if its purity is in doubt.
-
Solvent System: 2-AAPBA has variable solubility. A mixed solvent system, such as DMF/water, is often used to ensure all components remain dissolved throughout the reaction.[3] A common ratio is 95/5 (v/v) DMF/water.
-
Self-Condensation: At elevated temperatures, boronic acids can undergo dehydration to form boroxine anhydrides (cyclic trimers). These species can lead to cross-linking. While polymerization is often conducted at temperatures around 70°C, it's crucial to maintain precise temperature control and avoid overheating.[3][4]
-
Inappropriate Stoichiometry: The ratio of monomer to Chain Transfer Agent (CTA) to initiator is critical in RAFT polymerization. An incorrect ratio can lead to loss of control, resulting in high polydispersity, low conversion, or unintended chain-coupling events. A typical starting ratio might be [Monomer]:[CTA]:[Initiator] = 50:1:0.2.[3]
Troubleshooting Workflow: Failed 2-AAPBA Polymerization
Below is a diagnostic workflow to identify the root cause of a failed polymerization.
Caption: A flowchart for troubleshooting common 2-AAPBA polymerization issues.
Q2: I can't characterize my final polymer using Gel Permeation Chromatography (GPC). The polymer won't dissolve or gives strange results. How can I determine its molecular weight?
A2: This is a very common issue. The free boronic acid groups in poly(2-AAPBA) can lead to strong intermolecular interactions (hydrogen bonding, boroxine formation) or adsorption onto GPC column packing materials, especially in common solvents like THF.
Recommended Solutions:
-
Protect the Boronic Acid: The most reliable method is to protect the boronic acid moiety before GPC analysis. Converting the boronic acid to a boronic ester (e.g., using pinacol) renders the polymer soluble in solvents like DMF or THF and prevents interactions with the column.[3] This allows for accurate molecular weight determination. The protection is typically reversible.
-
Use ¹H NMR Spectroscopy: You can calculate the number-average molecular weight (Mₙ) by comparing the integral of the polymer backbone protons to the integral of the protons from the end-group of your RAFT CTA.[3] This method is independent of the polymer's hydrodynamic volume and is an excellent alternative to GPC.
-
Aqueous GPC: If your polymer is water-soluble at a specific pH, you can try aqueous GPC (GPC/SEC) with an appropriate buffer system. However, careful method development is required to prevent ionic interactions with the column.
Section 2: Handling, Storage, and Core Stability Issues
The long-term stability of 2-AAPBA polymers is dictated by the chemistry of the boronic acid group. Understanding these factors is key to preventing degradation.
Q3: What are the main degradation pathways for my 2-AAPBA polymer, and how can I prevent them?
A3: There are three primary degradation pathways you must be aware of:
-
Protodeboronation: This is the cleavage of the C–B bond, replacing it with a C–H bond.[5][6] It is an irreversible process that renders the polymer unresponsive to diols. It can be promoted by aqueous conditions, particularly with prolonged heating or under certain catalytic conditions.[5]
-
Oxidative Deboronation: Reactive oxygen species (ROS), such as hydrogen peroxide, can oxidize the boronic acid, leading to the formation of a phenol and boric acid.[7] This is a significant concern in biological experiments where cells may produce ROS.[1]
-
Hydrolysis (of Boronic Esters): While not a degradation of the polymer itself, if your application involves boronic esters (e.g., cross-linked gels), these ester bonds are susceptible to hydrolysis, especially at physiological pH.[8][9] The rate is highly dependent on pH and the structure of the diol.
Core Degradation Pathways of 2-AAPBA Polymers
Caption: The three main chemical stability challenges for 2-AAPBA polymers.
Prevention Strategies:
-
Storage: Store solid polymers in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., in a desiccator with argon). Borates are known to cake with moisture absorption.[10][11]
-
Solution pH: The pH of your solution is the most critical factor. The boronic acid group exists in a pH-dependent equilibrium between a neutral, trigonal sp² hybridized state (more stable, less reactive) and an anionic, tetrahedral sp³ hybridized state (less stable, more reactive with diols).[12] For long-term storage in solution, a slightly acidic pH (e.g., pH 4-5) is often preferable to minimize the concentration of the more reactive tetrahedral form.
-
Avoid Contaminants: Keep polymers away from sources of transition metals and peroxides, which can catalyze degradation. Use high-purity, deionized water for preparing solutions.
| Parameter | Solid Polymer Storage | Aqueous Solution Storage |
| Temperature | 2-8°C | 2-8°C (to slow hydrolysis) |
| Atmosphere | Inert Gas (Argon/N₂) / Desiccated | Headspace flushed with Inert Gas |
| Light | Protect from light (amber vials) | Protect from light (amber vials) |
| pH | N/A | pH 4-5 (for general stability) |
Q4: What is the role of pH in the stability and function of my polymer?
A4: The pH is fundamentally linked to both the stability and the diol-binding function of the polymer.
-
Function (Binding): Phenylboronic acids bind much more strongly to diols at a pH above their pKa.[13][14] This is because the anionic tetrahedral boronate form is favored, which forms a more stable cyclic ester with the diol.[12] The pKa of 2-AAPBA is typically around 8.5-9.0.[4] This is why many PBA-based glucose sensors show poor sensitivity at physiological pH (7.4) and higher sensitivity at alkaline pH.[13][14][15]
-
Stability (Degradation): The rate of hydrolysis and other degradation reactions can also be pH-dependent.[8] While alkaline pH is better for binding, it may accelerate certain degradation pathways. The optimal pH is always a trade-off between function and stability for your specific application.
pH-Dependent Equilibrium of Phenylboronic Acid
Caption: The critical pH-dependent equilibrium of the boronic acid moiety.
Section 3: Application-Specific Troubleshooting
Q5: My 2-AAPBA hydrogel sensor shows a weak response to glucose at physiological pH (7.4). How can I improve its sensitivity?
A5: This is a classic challenge stemming from the high pKa of the phenylboronic acid group relative to physiological pH.[16][17] At pH 7.4, only a small fraction of the boronic acid groups are in the anionic state required for efficient glucose binding.
Strategies to Enhance Sensitivity:
-
Incorporate Amino Groups: Copolymerize 2-AAPBA with a monomer containing a tertiary or quaternary amine. The proximity of the nitrogen atom can form a dative B-N bond, which stabilizes the tetrahedral boronate state, effectively lowering the pKa of the boronic acid and increasing glucose affinity at neutral pH.[18]
-
Fluorination: Introduce electron-withdrawing groups, such as fluorine, onto the phenyl ring of the boronic acid monomer. This modification increases the Lewis acidity of the boron atom, lowering its pKa and enhancing its binding affinity for diols at lower pH values.
-
Use Diboronic Acids: Design sensors that utilize two boronic acid groups in close proximity. These can bind to different hydroxyl pairs on a single glucose molecule, leading to a significant increase in binding affinity and selectivity for glucose over other sugars.[19]
Section 4: Experimental Protocols
Protocol 1: Standardized Assessment of Polymer Hydrolytic Stability
This protocol provides a method to quantify the rate of protodeboronation under defined conditions.
-
Prepare Polymer Stock: Prepare a 1 mg/mL solution of the 2-AAPBA polymer in a relevant aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Initial Characterization (T=0):
-
Take an aliquot of the solution.
-
Lyophilize to remove water.
-
Analyze via ¹H NMR in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Record the integral of the aromatic protons of the phenylboronic acid group relative to the polymer backbone protons.
-
Analyze a separate aliquot via HPLC or UV-Vis spectroscopy to establish a baseline absorbance profile.
-
-
Incubation:
-
Place the remaining stock solution in a sealed vial in a temperature-controlled incubator (e.g., 37°C).
-
Protect the vial from light.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 3, 7, 14 days), withdraw an aliquot.
-
Repeat the analysis described in Step 2 (NMR, HPLC, or UV-Vis).
-
-
Data Analysis:
-
By NMR: A decrease in the relative integral of the aromatic protons specific to the boronic acid moiety indicates protodeboronation.
-
By HPLC: The appearance of new peaks or a change in the retention time of the main polymer peak can indicate degradation. The loss of the boronic acid group often makes the polymer more hydrophobic.
-
Quantify Degradation: Calculate the percentage of remaining boronic acid groups at each time point relative to T=0. Plot this percentage against time to determine the degradation kinetics.
-
References
-
Guan, Y., & Zhang, Y. (2012). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Technology and Health Care, 20(4), 307-17. [Link]
-
Thirumala, V. K., et al. (2023). Dual Role of Boronic Acid Modification in Enhancing Rheological and Photophysical Properties of Supramolecular Gels. Macromolecules. [Link]
-
Cheng, C., et al. (2012). Development of novel self-assembled poly(3-acrylamidophenylboronic acid)/poly(2-lactobionamidoethyl methacrylate) hybrid nanoparticles for improving nasal adsorption of insulin. Soft Matter. [Link]
-
Le-Masuri, A., et al. (2020). Synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid) and its Block Copolymers with Methyl Methacrylate and 2-Hydroxyethyl Methacrylate by Quasiliving Radical Polymerization. MDPI. [Link]
-
Yesilyurt, V., et al. (2012). pH-Triggered reversible morphological inversion of orthogonally-addressable poly(3-acrylamidophenylboronic acid)-block-poly(acrylamidoethylamine) micelles and their shell crosslinked nanoparticles. Polymer Chemistry, 3(7), 1935-1946. [Link]
-
Korotkov, A., et al. (2017). Boronic acid copolymers for direct loading and acid-triggered release of Bis-T-23 in cultured podocytes. PLOS ONE. [Link]
-
Matuszewska, A., et al. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Tetrahedron Letters, 54(13), 1696-1698. [Link]
-
Ma, W., et al. (2021). pH and glucose dual-responsive phenylboronic acid hydrogels for smart insulin delivery. Soft Matter. [Link]
-
Wroblewska, J., et al. (2022). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. Polymers, 14(4), 809. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
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Wang, J., et al. (2017). Effect of boric acid on thermal stability of poly (acrylonitrile-methyl acrylate). ResearchGate. [Link]
-
Lab Alley. (n.d.). How to Store Boric Acid. [Link]
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Murai, S., et al. (2016). Depolymerization of Cellulose in Water Catalyzed by Phenylboronic Acid Derivatives. ACS Sustainable Chemistry & Engineering. [Link]
-
Dennis, J., et al. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Symposium Series. [Link]
-
Niu, S., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(52), 29913-29934. [Link]
-
Lee, S., & Park, K. (2019). The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. Accounts of Chemical Research. [Link]
-
Yetisen, A. K., et al. (2018). Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. ACS Nano, 12(4), 3465-3474. [Link]
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Matuszewska, A., et al. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Semantic Scholar. [Link]
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U.S. Borax. (n.d.). Borate handling and storage. [Link]
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Li, M., et al. (2022). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI. [Link]
-
Cambre, J. N., & Sumerlin, B. S. (2011). Biomedical applications of boronic acid polymers. Polymer, 52(21), 4631-4643. [Link]
-
Zhang, Z., et al. (2023). Dynamic Boronic Ester Cross-Linked Polymers with Tunable Properties via Side-Group Engineering. MDPI. [Link]
-
Ghorbani-Choghamarani, A., & Norouzi, M. (2016). Protodeboronation and its application in synthesis. ResearchGate. [Link]
-
Pop, F., et al. (2022). Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. MDPI. [Link]
-
Bapat, A. P., et al. (2016). Boronic Acid-Terminated Polymers: Synthesis by RAFT and Subsequent Supramolecular and Dynamic Covalent Self-Assembly. Macromolecules. [Link]
-
Wang, Y., et al. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society. [Link]
-
Silva, F., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]
-
Cheeseman, J. D., et al. (2010). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. Journal of Amino Acids. [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]
-
Fan, Z., & Chen, M. (2018). Analytical Methods for Polymer Characterization. CRC Press. [Link]
-
Marco-Dufort, B., & Tibbitt, M. W. (2022). Internal and External Catalysis in Boronic Ester Networks. ChemRxiv. [Link]
-
Parodi, J. (2018). Analytical Methods for Polymer Characterization. ResearchGate. [Link]
-
ResearchGate. (2023). Protodeboronation and its application in synthesis. [Link]
-
Engbersen, J. F. J. (2011). Boronic Acid Functionalized Polymers and Hydrogels for Biomedical Applications. University of Twente. [Link]
-
Yetisen, A. K., et al. (2018). Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. ACS Nano. [Link]
-
Wang, C., et al. (2019). Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery. Molecules, 24(6), 1105. [Link]
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- 4. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. borax.com [borax.com]
- 12. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. mdpi.com [mdpi.com]
- 18. Dynamic Boronic Ester Cross-Linked Polymers with Tunable Properties via Side-Group Engineering [mdpi.com]
- 19. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Boronic Acid Functionalized Sensors for Glucose Detection
Welcome to the technical support center for researchers, scientists, and drug development professionals working with boronic acid-functionalized sensors for glucose detection. This guide is designed to provide in-depth technical assistance, moving beyond simple protocols to explain the underlying principles and causality of experimental choices. Our goal is to empower you to troubleshoot effectively and optimize your sensor performance with a solid understanding of the "why" behind each step.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with boronic acid-based glucose sensors.
Q1: What is the fundamental mechanism of glucose detection using a boronic acid-based sensor?
A1: The sensing mechanism relies on the reversible covalent interaction between the boronic acid group and the cis-1,2- or -1,3-diol moieties present in glucose.[1][2] Boronic acid, a Lewis acid, exists in equilibrium between a neutral, trigonal planar sp² hybridized state and a negatively charged, tetrahedral sp³ hybridized boronate form.[3] In aqueous solutions, especially under alkaline conditions, the tetrahedral boronate form is favored, which readily forms a stable cyclic ester with the diol groups of glucose.[4][5] This binding event triggers a detectable signal, which can be optical (e.g., a change in fluorescence or color) or electrochemical, depending on the sensor design.[6][7][8] The reversible nature of this bond is crucial for continuous glucose monitoring.[1][9]
Q2: Why is the pH of the experimental buffer so critical for sensor performance?
A2: The pH of the solution directly influences the equilibrium between the trigonal boronic acid and the tetrahedral boronate anion.[5][10] The tetrahedral form is significantly more reactive towards diols.[3] Most phenylboronic acids have a pKa in the range of 8-9, meaning that at physiological pH (~7.4), only a small fraction of the boronic acid is in the active tetrahedral state, leading to less efficient glucose binding.[10] Therefore, many boronic acid sensors exhibit optimal performance in slightly alkaline conditions.[5] To overcome this, researchers have developed boronic acids with lower pKa values by introducing electron-withdrawing groups to the phenyl ring, making them more effective at physiological pH.[4][11]
Q3: My sensor shows a response to other sugars like fructose. How can I improve glucose selectivity?
A3: The lack of absolute selectivity is a known challenge, as boronic acids can bind to any molecule containing cis-diol groups.[1] Fructose, in its furanose form, presents cis-diols in a conformation that is highly favorable for binding with a single boronic acid, often resulting in a stronger binding affinity compared to glucose.[1] To enhance glucose selectivity, a common and effective strategy is to use a "diboronic acid" sensor design.[1][6][12] By incorporating two boronic acid moieties with optimized spatial arrangement, the sensor can form a more stable 1:1 complex with glucose, which has multiple diol binding sites, thereby increasing the binding constant for glucose relative to other monosaccharides.[1][12][13]
Q4: What are the main differences between fluorescent and electrochemical boronic acid sensors?
A4: The primary difference lies in the signal transduction mechanism.
-
Fluorescent sensors typically incorporate a fluorophore in close proximity to the boronic acid.[14][15] Glucose binding alters the electronic properties of the boronic acid, which in turn modulates the fluorescence of the dye through mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET).[16] These sensors are highly sensitive but can be susceptible to background fluorescence.
-
Electrochemical sensors measure changes in electrical properties upon glucose binding.[7][8] For example, a polymer layer can be displaced by glucose from the boronic acid-functionalized electrode surface, leading to a change in current that is proportional to the glucose concentration.[7][8] Electrochemical sensors are often more robust and less affected by sample turbidity or color.[7][8]
Troubleshooting Guides
This section provides structured guidance for resolving specific experimental issues.
Issue 1: Low Sensor Sensitivity or No Response to Glucose
Possible Causes & Step-by-Step Troubleshooting
-
Suboptimal pH:
-
Explanation: As detailed in the FAQs, if the buffer pH is significantly lower than the pKa of your boronic acid, the concentration of the active tetrahedral boronate species will be too low for efficient glucose binding.[5][10]
-
Troubleshooting Protocol:
-
Verify the pKa of your specific boronic acid derivative. This information is often available in the literature or from the supplier.
-
Prepare a series of buffers with pH values ranging from 7.0 to 10.0 in 0.5 pH unit increments.
-
Run your glucose detection assay in each buffer to determine the optimal pH for your sensor.
-
If physiological pH is a requirement, consider synthesizing or purchasing a boronic acid with a lower pKa.[4]
-
-
-
Inefficient Boronic Acid Functionalization:
-
Explanation: The boronic acid may not be properly conjugated to your sensor's substrate (e.g., nanoparticle, hydrogel, electrode surface).
-
Troubleshooting Protocol:
-
Review your functionalization chemistry: Common methods include carbodiimide chemistry for amine-carboxyl coupling or click chemistry.[17][18] Ensure all reagents are fresh and reaction conditions (temperature, time, solvent) are optimal.
-
Characterize the functionalized surface: Use techniques like X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of boron on the surface. For nanoparticles, Fourier Transform Infrared (FTIR) spectroscopy can show characteristic peaks of the boronic acid and the linker.
-
Perform a qualitative binding test: Use a reporter molecule like Alizarin Red S (ARS), which complexes with boronic acid and exhibits a color or fluorescence change, to confirm the presence of accessible boronic acid groups.[18]
-
-
-
Sensor Instability:
-
Explanation: Boronic acids can be susceptible to oxidative degradation, especially at physiological pH in the presence of reactive oxygen species.[19] This can lead to a loss of function over time.
-
Troubleshooting Protocol:
-
Prepare fresh sensor batches for each experiment.
-
Store functionalized sensors in an inert atmosphere (e.g., under nitrogen or argon) and protect them from light, especially if using a fluorescent reporter.
-
Consider using more oxidatively stable boronic acid derivatives, such as those with intramolecular coordination (e.g., boralactones), if long-term stability is critical.[19]
-
-
Issue 2: Poor Selectivity and High Interference
Possible Causes & Step-by-Step Troubleshooting
-
Inherent Affinity for Other Diol-Containing Molecules:
-
Explanation: Monoboronic acids have a high affinity for fructose and other molecules with cis-diols, leading to interference.[1]
-
Optimization Strategy:
-
Implement a Diboronic Acid Design: This is the most effective strategy for improving glucose selectivity.[1][6][12] The two boronic acid groups are positioned to cooperatively bind with the multiple diol sites on a single glucose molecule, creating a more stable complex than with fructose.[12] The linker length and rigidity between the two boronic acid units are critical for achieving high glucose selectivity and should be optimized.[16]
-
Competitive Binding Assays: Characterize the binding constants of your sensor for glucose, fructose, galactose, and other potential interferents to quantify the selectivity.
-
-
-
Non-Specific Binding to the Sensor Surface:
-
Explanation: The underlying substrate of your sensor may have an affinity for molecules in your sample, leading to false signals.
-
Troubleshooting Protocol:
-
Blocking: Treat your sensor surface with a blocking agent like bovine serum albumin (BSA) or polyethylene glycol (PEG) to passivate the surface and prevent non-specific adsorption.
-
Control Experiments: Run your assay with a "dummy" sensor that has the same substrate but has not been functionalized with boronic acid. This will help you quantify the contribution of non-specific binding to your overall signal.
-
-
Data Presentation & Experimental Protocols
Table 1: Influence of pH on Boronic Acid-Diol Binding
| pH Range | Boronic Acid State | Glucose Binding Efficiency | Recommended Action |
| < 7.0 | Predominantly trigonal (sp²) | Low | Increase buffer pH or use a low-pKa boronic acid derivative.[3][5] |
| 7.0 - 8.5 | Equilibrium of trigonal and tetrahedral | Moderate to High | Optimal for many applications at or near physiological pH, especially with pKa-tuned boronic acids.[11][20] |
| > 8.5 | Predominantly tetrahedral (sp³) | High | Ideal for maximizing signal in non-physiological applications.[5] |
Experimental Protocol: Surface Functionalization of Silica Nanoparticles with Boronic Acid via Click Chemistry
This protocol provides a general workflow for functionalizing azide-modified silica nanoparticles with an alkyne-tagged phenylboronic acid.
Materials:
-
Azide-functionalized silica nanoparticles
-
Alkyne-tagged phenylboronic acid
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethylformamide (DMF)
Procedure:
-
Disperse 10 mg of azide-functionalized silica nanoparticles in 5 mL of a 1:1 mixture of PBS and DMF.
-
Add 5 mg of alkyne-tagged phenylboronic acid to the nanoparticle suspension and sonicate for 10 minutes to ensure complete dissolution.
-
Prepare a fresh solution of 1 mg sodium ascorbate in 1 mL of PBS.
-
Prepare a solution of 0.5 mg CuSO₄ in 1 mL of PBS.
-
Add the sodium ascorbate solution to the nanoparticle suspension, followed by the CuSO₄ solution. The sodium ascorbate will reduce Cu(II) to the catalytic Cu(I) species in situ.
-
Seal the reaction vessel and allow it to react for 24 hours at room temperature with gentle stirring.
-
After the reaction, centrifuge the nanoparticles and discard the supernatant.
-
Wash the nanoparticles three times with a 1:1 PBS/DMF solution and three times with deionized water to remove unreacted reagents.
-
Resuspend the boronic acid-functionalized nanoparticles in the desired buffer for your glucose sensing experiments.
-
Confirm successful functionalization using FTIR or a qualitative test with Alizarin Red S.[18]
Visualizations
Diagram 1: Boronic Acid-Glucose Binding Mechanism
Caption: pH-dependent equilibrium of boronic acid and subsequent binding to glucose.
Diagram 2: Troubleshooting Flowchart for Low Sensor Signal
Caption: A step-by-step guide to diagnosing low signal issues in boronic acid sensors.
References
-
Title: Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes Source: PMC - NIH URL: [Link]
-
Title: Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam Source: University of Bath URL: [Link]
-
Title: Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring Source: NIH URL: [Link]
-
Title: Recent development of boronic acid-based fluorescent sensors Source: RSC Publishing URL: [Link]
-
Title: Progress in boronic acid-based fluorescent glucose sensors Source: PubMed - NIH URL: [Link]
-
Title: Recent Progress in Diboronic-Acid-Based Glucose Sensors Source: MDPI URL: [Link]
-
Title: Novel Chemical Glucose Sensing Method Based on Boronic Acids and Graphene Foam Source: Technology Networks URL: [Link]
-
Title: Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels Source: NIH URL: [Link]
-
Title: Molecular Boronic Acid-Based Saccharide Sensors Source: PMC - NIH URL: [Link]
-
Title: Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors Source: ACS Omega URL: [Link]
-
Title: Recent Progress in Diboronic-Acid-Based Glucose Sensors Source: PMC URL: [Link]
-
Title: High performance boronic acid-containing hydrogel for biocompatible continuous glucose monitoring Source: RSC Publishing URL: [Link]
-
Title: The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears Source: ResearchGate URL: [Link]
-
Title: A latent reversible ratiometric optical pH sensing probe based on phenylboronic acid for alkaline pH detection and applications in test paper and alkalotic HK-2 cells Source: RSC Publishing URL: [Link]
-
Title: Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing Source: PMC - NIH URL: [Link]
-
Title: Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish Source: Journal of the American Chemical Society URL: [Link]
-
Title: Molecular Boronic Acid-Based Saccharide Sensors Source: ACS Publications URL: [Link]
-
Title: Versatile Stimuli-Responsive Controlled Release of Pinanediol-Caged Boronic Esters for Spatiotemporal and Nitroreductase-Selective Glucose Bioimaging Source: ACS Sensors URL: [Link]
-
Title: Recent development of boronic acid-based fluorescent sensors Source: RSC Publishing URL: [Link]
-
Title: Boronic acid with high oxidative stability and utility in biological contexts Source: PubMed - NIH URL: [Link]
-
Title: A Versatile Strategy for Surface Functionalization of Hydrophobic Nanoparticle by Boronic Acid Modified Polymerizable Diacetylene Derivatives Source: PubMed Central URL: [Link]
-
Title: (a) Post-synthetic steps of ordered boronic acid-functionalized... Source: ResearchGate URL: [Link]
-
Title: Dual Role of Boronic Acid Modification in Enhancing Rheological and Photophysical Properties of Supramolecular Gels Source: ACS Publications URL: [Link]
-
Title: Boronic Acid Functionalized Nanosilica for Binding Guest Molecules Source: ACS Publications URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam [bath.ac.uk]
- 8. Novel Chemical Glucose Sensing Method Based on Boronic Acids and Graphene Foam - Tech Briefs [techbriefs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 14. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Progress in boronic acid-based fluorescent glucose sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A Versatile Strategy for Surface Functionalization of Hydrophobic Nanoparticle by Boronic Acid Modified Polymerizable Diacetylene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. High performance boronic acid-containing hydrogel for biocompatible continuous glucose monitoring - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06965K [pubs.rsc.org]
Overcoming low binding capacity in boronate affinity materials
Boronate Affinity Materials: Technical Support Center
Welcome to the Technical Support Center for Boronate Affinity Materials. This guide is designed for researchers, scientists, and drug development professionals who utilize boronate affinity chromatography for the purification of cis-diol-containing molecules such as glycoproteins, nucleotides, and saccharides. Here, we address one of the most common challenges encountered in the lab: low binding capacity. This resource provides in-depth troubleshooting guides and frequently asked questions to help you diagnose issues, optimize your protocols, and achieve robust, reproducible results.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
Before troubleshooting, it's crucial to have a firm grasp of the underlying principles. This section covers the core concepts of boronate affinity chromatography.
Q1: What is the fundamental mechanism of boronate affinity chromatography?
A1: Boronate affinity chromatography (BAC) is a powerful separation technique that relies on a specific, reversible covalent interaction between an immobilized boronic acid ligand and molecules containing a cis-1,2- or 1,3-diol group.[1][2][3] The key to this interaction is pH. Under alkaline conditions (typically pH > 8), the boronic acid group (trigonal, sp² hybridized) accepts a hydroxyl ion from the aqueous solution to form a tetrahedral boronate anion (sp³ hybridized).[3][4] This anionic form is highly activated to react with the cis-diol of a target molecule (e.g., the sugar moiety of a glycoprotein) to form a stable, five- or six-membered cyclic ester.[5][6][7] This binding is reversed by lowering the pH to an acidic range (e.g., pH < 6.5), which hydrolyzes the cyclic ester and releases the bound molecule.[6][7]
Binding Mechanism Diagram
Below is a diagram illustrating the pH-dependent binding and elution process in boronate affinity chromatography.
Caption: pH-dependent covalent interaction in BAC.
Q2: Why is the choice of buffer so critical for this technique?
A2: The buffer system is paramount because it controls the pH, which directly governs the binding and elution steps. Furthermore, the chemical composition of the buffer itself can interfere with the affinity interaction.
-
pH Control: As explained in Q1, binding requires an alkaline pH to form the active boronate anion. A buffer with a pKa value in the desired binding range (e.g., HEPES, ammonium acetate) is essential to maintain a stable pH and ensure consistent binding capacity.[8][9]
-
Interfering Substances: A common and critical error is using buffers that contain molecules with cis-diol structures. Tris (tris(hydroxymethyl)aminomethane) is a primary example of a buffer that must be avoided as it will compete with your target molecule for binding to the boronate resin, drastically reducing the effective binding capacity. Other additives like glycerol or certain sugars should also be excluded from the binding buffer.
Part 2: Troubleshooting Guide - Overcoming Low Binding Capacity
This section is structured to help you systematically diagnose and resolve issues related to low or no binding of your target molecule.
Q3: I am experiencing very low or no binding of my glycoprotein to the column. Where should I start troubleshooting?
A3: Low binding is the most frequent issue and can almost always be traced back to a problem with the buffers, the sample, or the column itself. We recommend a systematic approach to diagnosis.
Troubleshooting Workflow Diagram
Follow this logical workflow to efficiently identify the root cause of poor binding.
Caption: A step-by-step diagnostic workflow for low binding.
Q4: How do I properly verify my buffers? (Workflow Step 1)
A4: Buffer preparation is the most common source of error.
-
Problem: Incorrect pH. The binding buffer pH must be sufficiently alkaline to ensure the boronic acid is in its active anionic state.
-
Causality: The pKa of most common phenylboronic acid ligands is between 8.2 and 8.8.[4][10] Binding efficiency increases significantly as the pH of the buffer surpasses the pKa of the ligand.[8] For most applications, a binding pH of 8.5-9.0 is optimal.
-
Solution:
-
Calibrate your pH meter immediately before use.[11]
-
Prepare fresh binding buffer (e.g., 100 mM HEPES, 50 mM ammonium acetate with 50 mM MgCl₂) and carefully adjust the pH to 8.5.
-
Ensure your elution buffer is acidic (e.g., 100 mM Sodium Acetate, pH 5.0 or 0.1 M Formate) to guarantee release.
-
-
-
Problem: Interfering Buffer Components. Your buffer contains molecules that compete with the target.
-
Causality: As mentioned in Q2, any molecule with a cis-diol structure will act as a competitive inhibitor. Tris buffer is a frequent culprit.
-
Solution: Immediately cease using any buffers containing Tris or other diols. Switch to a non-interfering buffer system like HEPES, phosphate, or ammonium acetate.
-
Q5: What sample-related issues can cause low binding? (Workflow Step 2)
A5: If the buffers are correct, the issue may lie with your sample preparation.
-
Problem: Incorrect Sample Buffer. The sample is in a buffer of the wrong pH or contains interfering substances.
-
Causality: Even if the column is equilibrated in the correct binding buffer, if the sample itself is at a low pH or contains inhibitors, binding will be compromised as it passes through the resin.[12]
-
Solution: Perform a buffer exchange on your sample into the exact binding buffer you are using for equilibration. This can be done via dialysis or using a desalting column.[12]
-
-
Problem: Particulates Clogging the Column. The sample contains precipitates or cell debris.
-
Causality: Insoluble material can clog the column frit or coat the top of the resin bed, preventing the sample from accessing the affinity matrix.[5][13] This leads to high backpressure and poor flow, drastically reducing binding efficiency.
-
Solution: Before loading, always clarify your sample by centrifuging at high speed (e.g., >10,000 x g for 15 minutes) and then filtering through a 0.22 µm or 0.45 µm filter.[13]
-
-
Problem: Low Target Concentration or Overloading. The amount of target molecule is too low to detect binding, or the column is overloaded.
-
Causality: The binding capacity of boronate affinity resins is finite. While weak affinity is a known characteristic of boronate interactions (dissociation constants K_d typically in the 10⁻¹ to 10⁻³ M range), overloading the column with total protein can lead to non-specific binding and prevent the target from efficiently interacting with the ligand.[4][10]
-
Solution:
-
Quantify the total protein in your sample and ensure you are loading an appropriate amount for your column's specified capacity.
-
Run a small amount of the column flow-through on an SDS-PAGE gel alongside the starting material to see if your target protein is failing to bind.
-
-
Q6: How can the column itself be the cause of low binding? (Workflow Step 3)
A6: A fouled or improperly stored column will exhibit poor performance.
-
Problem: Column Fouling. The resin is coated with non-specifically bound proteins or lipids from previous runs.
-
Causality: Complex biological samples can lead to the accumulation of contaminants that mask the boronate ligands.[11]
-
Solution: Implement a stringent Cleaning-in-Place (CIP) protocol. A common and effective method is to wash the column with 5 column volumes (CV) of 0.5 M NaOH, followed by extensive washing with water and re-equilibration with binding buffer.[5]
-
-
Problem: Improper Storage and Ligand Degradation. The column was stored incorrectly, leading to microbial growth or degradation of the boronate ligands.
-
Causality: Storing columns in water or buffer at 4°C for extended periods can encourage microbial growth, which clogs the column.[11] Harsh cleaning conditions or extreme pH outside the manufacturer's recommendations can cleave the boronic acid from the support matrix.
-
Solution: For long-term storage, always store the column in an aqueous solution containing 20% ethanol at 2-8°C to prevent microbial growth.[5] If you suspect ligand degradation, you may need to replace the column.
-
Part 3: Advanced Optimization & Protocols
Q7: My binding is acceptable but I want to improve it. What advanced strategies can I employ?
A7: To maximize binding capacity and affinity, consider the following:
-
Ligand Choice: Not all boronic acids are created equal. The pKa of the boronic acid ligand dictates the optimal binding pH. Standard 3-aminophenylboronic acid (APBA) has a pKa of ~8.8.[4][10] Newer generation ligands with electron-withdrawing groups or intramolecular coordination (e.g., Wulff-type boronic acids) can have pKa values as low as 5.2, enabling strong binding at neutral or even slightly acidic pH.[4][14] This is particularly advantageous for pH-sensitive proteins.
| Boronic Acid Ligand Type | Typical pKa | Optimal Binding pH Range | Reference |
| 3-Aminophenylboronic Acid (APBA) | ~8.8 | 8.5 - 9.5 | [4][10] |
| 4-Vinylphenylboronic Acid (VPBA) | ~8.2 | 8.0 - 9.0 | [4] |
| Wulff-type Boronic Acids | 5.2 - 7.5 | 5.5 - 8.0 | [4][14] |
| 3-Pyridinylboronic Acid | ~4.4 | 4.5 - 6.5 | [4][14] |
-
Additives: The presence of divalent cations can sometimes enhance binding. Including 1-10 mM Mg²⁺ in the binding buffer has been shown to stabilize the boronate-diol complex for some molecules.[5]
-
Flow Rate: Reduce the flow rate during sample application.[13] This increases the residence time of the sample on the column, allowing more time for the binding kinetics to reach equilibrium, which is especially important for interactions with relatively low affinity.[3][10]
Key Experimental Protocols
Protocol 1: Standard Buffer Preparation
-
Binding Buffer (e.g., 250 mM Ammonium Acetate, pH 8.5):
-
Dissolve ammonium acetate in 80% of the final volume of high-purity water.
-
Add 50 mM magnesium chloride (optional, for binding enhancement).
-
Adjust the pH to 8.5 using ammonium hydroxide.
-
Bring to the final volume with water. Filter through a 0.22 µm filter.
-
-
Elution Buffer (e.g., 100 mM Sodium Acetate, pH 5.0):
-
Dissolve sodium acetate in 80% of the final volume of high-purity water.
-
Adjust the pH to 5.0 using acetic acid.
-
Bring to the final volume with water. Filter through a 0.22 µm filter.
-
Protocol 2: Column Equilibration and Sample Loading
-
Wash the column with 5-10 column volumes (CV) of high-purity water.
-
Equilibrate the column with 5-10 CV of Binding Buffer. Monitor the pH and conductivity of the effluent to ensure they match the fresh buffer.[5]
-
Prepare the sample by performing a buffer exchange into the Binding Buffer and filtering it through a 0.22 µm filter.
-
Load the prepared sample onto the column at a reduced flow rate (e.g., 0.5 mL/min for a 5 mL column) to maximize binding. Collect the flow-through for analysis.
-
Wash the column with 5-10 CV of Binding Buffer to remove any unbound contaminants.
Protocol 3: Elution and Regeneration
-
Elute the bound target molecule by applying 5-10 CV of Elution Buffer. Collect fractions for analysis.
-
To regenerate the column for immediate reuse, wash with 5 CV of Binding Buffer.
-
For more thorough cleaning, wash with 3 CV of 0.5 M NaOH, followed by 5 CV of water, and then re-equilibrate with Binding Buffer.[5]
-
For long-term storage, flush the column with 5 CV of 20% ethanol and store at 4°C.[5]
References
-
Sepax Monomix Boronate Affinity Resin User Manual. Sepax Technologies, Inc. [Link]
-
Pohl, C. (2004). pH of Buffer in Affinity Chromatography. Chromatography Forum. [Link]
-
Boronate Affinity - High Performance Liquid Chromatography (HPLC). Trinity Biotech. [Link]
-
Boronate Resin Technical Information. G-Biosciences. [Link]
-
Zhang, Y., et al. (2021). Separation and analysis of cis-diol-containing compounds by boronate affinity-assisted micellar electrokinetic chromatography. Analytical and Bioanalytical Chemistry. [Link]
-
Liu, Z., & Li, D. (2015). Boronate affinity chromatography. Encyclopedia of Analytical Chemistry. [Link]
-
Li, D., et al. (2017). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research. [Link]
-
Muhammad, P., et al. (2015). Boronate Affinity Chromatography. ResearchGate. [Link]
-
Li, D., & Liu, Z. (2015). Boronate Affinity Materials for the Selective Capture of cis-Diol-Containing Biomolecules. In Boron: Sensing, Synthesis and Supramolecular Self-Assembly. Royal Society of Chemistry. [Link]
-
Affi-Gel Boronate Gel Technical Bulletin. Bio-Rad. [Link]
-
Soundararajan, S., et al. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry. [Link]
-
Chen, Y., et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Sensors. [Link]
-
Ma, R., & Gabius, H.-J. (2005). Boronate Affinity Chromatography. Handbook of Affinity Chromatography. Taylor & Francis. [Link]
-
Espina-Benitez, M. B., et al. (2017). Back to BAC: Insights into Boronate Affinity Chromatography Interaction Mechanisms. LCGC North America. [Link]
-
Li, D., et al. (2017). Synthesis and Applications of Boronate Affinity Materials. American Chemical Society. [Link]
-
Alzahrani, E. (2019). Organic Boronate Affinity Sorbent for Capture of cis-Diol Containing Compounds. Asian Journal of Chemistry. [Link]
-
Soundararajan, S., et al. (1989). Boronic acids for affinity chromatography: Spectral methods for determinations of ionization and diol-binding constants. Sci-Hub. [Link]
-
Gabius, H.-J. (2009). Boronate Affinity Chromatography. Methods in Molecular Biology. [Link]
-
Mallia, A. K., & Hermanson, G. T. (1992). Boronate Affinity Chromatography. Springer Nature Experiments. [Link]
-
Wang, T., et al. (2017). Boronate affinity solid-phase extraction of cis-diol compounds by a one-step electrochemically synthesized selective polymer sorbent. Analytical and Bioanalytical Chemistry. [Link]
-
Li, D., et al. (2015). Boronate affinity materials for separation and molecular recognition: structure, properties and applications. Chemical Society Reviews. [Link]
-
Li, D., et al. (2014). Probing the interactions between boronic acids and cis-diol-containing biomolecules by affinity capillary electrophoresis. Chemical Communications. [Link]
-
Li, Y., et al. (2023). Discrimination of cis-diol-containing molecules using fluorescent boronate affinity probes by principal component analysis. Analytical Methods. [Link]
-
Hellwig, M., et al. (2019). Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics. Amino Acids. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
Protein purification troubleshooting guide. Cytiva. [Link]
-
Troubleshooting protein recovery issues. Cytiva. [Link]
Sources
- 1. trinitybiotech.com [trinitybiotech.com]
- 2. Boronate affinity chromatography. | Semantic Scholar [semanticscholar.org]
- 3. Boronate Affinity Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sepax-pdm.sepax-tech.com [sepax-pdm.sepax-tech.com]
- 6. researchgate.net [researchgate.net]
- 7. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pH of Buffer in Affinity Chromatography [June 29, 2004] - Chromatography Forum [chromforum.org]
- 9. agilent.com [agilent.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Elution Optimization for Boronate Affinity Chromatography
As Senior Application Scientists, we understand that optimizing elution is critical for achieving high purity and recovery in boronate affinity chromatography (BAC). This guide provides in-depth troubleshooting advice and practical protocols to help you overcome common challenges. We will explore the chemical principles behind elution to empower you to make informed decisions for your specific application.
The Core Principle: A pH-Controlled Covalent Bond
Boronate affinity chromatography uniquely leverages a reversible, pH-dependent covalent interaction. The stationary phase contains immobilized boronic acid ligands which, at an alkaline pH (typically >8.0), form a tetrahedral boronate anion.[1][2][3] This anion readily reacts with molecules containing cis-1,2 or cis-1,3 diol groups (like glycoproteins, nucleic acids, and catechols) to form a stable five- or six-membered cyclic ester.[2][4] Elution is the process of controllably breaking this bond to release the target molecule.[3]
This binding and release mechanism is the key to both the power and the challenges of the technique.
Caption: Decision tree for troubleshooting low recovery.
Solutions & Optimization
-
Strengthen Elution Conditions:
-
pH Shift: If using an acidic buffer (e.g., pH 6.0), the pH may not be low enough to fully protonate the boronate group and hydrolyze the ester. [5]Incrementally decrease the pH of your elution buffer.
-
Competitive Elution: The concentration of your competing agent (e.g., sorbitol) may be insufficient to displace the target molecule by mass action. [6]Increase the competitor concentration, for example, from 0.2 M to 0.5 M or even 1.0 M sorbitol. [6][7]
-
-
Address Potential Precipitation:
-
Some proteins are unstable in low pH or high salt buffers and can precipitate. [8]This can lead to column clogging and poor recovery. Try eluting with a buffer containing stabilizing additives like non-ionic detergents (e.g., 0.1% Tween-20) or a different competitive eluent.
-
Q2: My eluted protein peak is very broad. How can I sharpen it?
A broad peak often indicates slow dissociation kinetics, meaning the target molecule is released from the resin slowly and over a large volume. [9]It can also be a symptom of nonspecific interactions or protein denaturation on the column. [9] Causality: The "off-rate" of your molecule from the ligand is a key factor. If this rate is slow, the protein will trail off the column, resulting in a broad, diluted peak.
Solutions & Optimization
-
Optimize Elution Method:
-
Switch to Step Elution: If using a shallow gradient, a sharp step to the final elution condition can often produce a more concentrated, sharper peak.
-
Pause the Flow: During elution, try stopping the flow for 5-15 minutes after applying the elution buffer. [9]This allows more time for the target molecule to dissociate from the ligand before the flow restarts, collecting it in a smaller volume.
-
-
Reduce Nonspecific Binding: Nonspecific hydrophobic or ionic interactions can cause some molecules to "stick" to the matrix, leading to tailing. [3][6] * Increase Ionic Strength: Before elution, wash the column with a binding buffer containing higher salt concentrations (e.g., 500 mM NaCl) to disrupt ionic interactions. * Add Detergents: Include a low concentration of a non-ionic detergent in your wash and elution buffers to minimize hydrophobic interactions.
Elution Strategy Pros Cons Best For pH Shift Simple, uses inexpensive reagents (acids). [3] Can denature or precipitate pH-sensitive proteins. Robust proteins; applications where cost is a primary concern. | Competitive | Gentle, preserves protein activity. [4]| Can be more expensive (e.g., high-purity sorbitol). Competitor must be removed downstream. | pH-sensitive proteins; purification of enzymes or antibodies. |
Experimental Protocols
Protocol 1: Optimizing Elution by pH Step Gradient
This protocol helps determine the optimal pH for eluting your target protein while minimizing denaturation.
Objective: To find the highest pH (least harsh condition) that provides efficient elution.
Materials:
-
Equilibrated boronate affinity column with bound target protein.
-
Elution Buffers: Prepare a series of buffers with decreasing pH values (e.g., 100 mM Glycine-HCl at pH 6.5, 6.0, 5.5, 5.0, 4.5, 4.0).
-
Neutralization Buffer: 1 M Tris-HCl, pH 9.0.
Methodology:
-
Equilibrate: Start with the column fully equilibrated in the binding buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 8.5).
-
Load Sample: Apply your sample containing the cis-diol molecule.
-
Wash: Wash the column with at least 10 column volumes (CVs) of binding buffer to remove all unbound contaminants.
-
Step 1 (pH 6.5): Apply 3-5 CVs of the pH 6.5 elution buffer. Collect fractions and monitor protein elution (e.g., A280 nm).
-
Subsequent Steps: Sequentially apply 3-5 CVs of each subsequent, lower pH buffer (pH 6.0, 5.5, etc.). Collect fractions for each step.
-
Analysis: Analyze the fractions from each pH step by SDS-PAGE or a functional assay. Identify the pH at which your target protein begins to elute and the pH at which elution is complete.
-
Optimization: The optimal elution pH is the highest value that gives you a sharp peak and good recovery, minimizing exposure to harsher acidic conditions.
Protocol 2: Optimizing Competitive Elution with Sorbitol
This protocol determines the minimum concentration of a competitive agent required for efficient elution.
Objective: To find the lowest sorbitol concentration that effectively displaces the target molecule.
Materials:
-
Equilibrated boronate affinity column with bound target protein.
-
Elution Buffers: Prepare binding buffer containing increasing concentrations of D-sorbitol (e.g., 0.1 M, 0.2 M, 0.5 M, 1.0 M). [6][7] Methodology:
-
Bind and Wash: Perform steps 1-3 from the pH elution protocol above.
-
Step 1 (0.1 M Sorbitol): Apply 3-5 CVs of binding buffer containing 0.1 M sorbitol. Collect and monitor fractions.
-
Subsequent Steps: Sequentially apply 3-5 CVs of the buffers with increasing sorbitol concentrations (0.2 M, 0.5 M, etc.).
-
Analysis: Analyze the collected fractions to determine the sorbitol concentration at which your protein elutes efficiently. This helps conserve expensive reagents and simplifies downstream removal of the competitor.
Frequently Asked Questions (FAQs)
Q: Can I use Tris buffer in my sample? A: No. Buffers containing polyhydroxyl compounds, like Tris, will compete with your target molecule for binding to the boronate resin, significantly reducing or even preventing binding. [13][14]Use buffers like HEPES, phosphates, or bicarbonate instead. [15] Q: Why is my column backpressure increasing? A: Increased backpressure is often due to protein precipitation or aggregation on the column. [8][10]It can also be caused by cell debris in an unfiltered sample. [10]Always filter or centrifuge your sample before loading. [8]If precipitation is suspected, a stringent cleaning-in-place (CIP) protocol with NaOH may be required. [15] Q: Does the presence of Mg²⁺ really help? A: Yes, in many cases, the presence of divalent cations like Mg²⁺ can enhance the stability of the boronate-diol complex, leading to more efficient binding. [6][14][15]A concentration of 1-5 mM MgCl₂ in the binding buffer is a common starting point. [6] Q: How do I regenerate and store my boronate column? A: After elution, wash the column with several volumes of a low pH buffer (e.g., 0.1 M acetic acid) followed by the high pH binding buffer to re-equilibrate it. [14]For long-term storage, consult the manufacturer's instructions, but it is typically done in a neutral buffer containing an antimicrobial agent like 20% ethanol at 2-8 °C. [15]
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Boronate Affinity Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. xiamenbiotime.com [xiamenbiotime.com]
- 4. Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Boronate affinity chromatography of cells and biomacromolecules using cryogel matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. Affinity Chromatography Troubleshooting [merckmillipore.com]
Technical Support Center: Minimizing Sample Loss During Glycoprotein Enrichment
Welcome to the technical support center for glycoprotein enrichment. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you minimize sample loss and maximize yield during your experiments. As Senior Application Scientists, we have compiled this resource based on our expertise and field-proven insights to ensure your success in this critical laboratory technique.
Introduction to Glycoprotein Enrichment
Glycoproteins play crucial roles in a vast array of biological processes, making their isolation and analysis paramount in many areas of research and drug development.[1][2] However, the inherent low abundance of many glycoproteins and the hydrophilic nature of their glycan moieties can lead to significant sample loss during enrichment procedures.[1] This guide will address common challenges and provide practical solutions to optimize your workflow.
Frequently Asked Questions (FAQs)
Here we address some of the common questions encountered during glycoprotein enrichment.
Q1: What are the most common causes of low glycoprotein yield?
Low glycoprotein yield can stem from several factors throughout the experimental workflow. Key causes include:
-
Inefficient Binding: The affinity resin may not be capturing the target glycoproteins effectively. This can be due to incorrect buffer conditions (pH, ionic strength), the presence of competing molecules, or a mismatch between the resin's specificity and the glycan structures in your sample.[3]
-
Protein Degradation: Proteases released during cell lysis can degrade your target glycoproteins, leading to significant loss of intact protein.[4]
-
Protein Precipitation: Glycoproteins can precipitate out of solution if the buffer conditions are not optimal, especially during concentration steps.[4]
-
Inefficient Elution: The elution buffer may not be strong enough to disrupt the interaction between the glycoprotein and the affinity resin, leaving your protein of interest bound to the column.[5][6]
-
Non-Specific Binding: High levels of non-specific binding of other proteins can saturate the binding capacity of your resin, preventing your target glycoprotein from binding.[7]
Q2: How do I choose the right enrichment method for my sample?
The choice of enrichment method depends on the nature of your glycoprotein and your downstream application. The three most common methods are:
-
Lectin Affinity Chromatography: This method uses lectins, proteins that bind to specific carbohydrate structures, to capture glycoproteins. It is a good choice when you have some knowledge of the glycan structures present on your protein of interest.[1][8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC separates molecules based on their hydrophilicity. Since glycans are highly hydrophilic, this technique is effective for enriching a broad range of glycoproteins.[1][9]
-
Boronic Acid Affinity Chromatography: This method utilizes the interaction between boronic acid and the cis-diol groups present in many sugar residues. It offers a more general approach to glycoprotein enrichment compared to lectin affinity.[10][11][12]
Here is a table summarizing the key features of each method:
| Enrichment Method | Principle | Advantages | Disadvantages | Best Suited For |
| Lectin Affinity | Specific binding of lectins to carbohydrate moieties.[1] | High specificity, can target specific glycoforms.[10] | Can be biased towards certain glycan structures, potential for non-specific binding.[2] | Isolating glycoproteins with known or suspected glycan structures. |
| HILIC | Separation based on hydrophilicity.[1] | Broad applicability, enriches a wide range of glycoproteins.[9] | Can be less specific, may require optimization of solvent conditions.[2] | General enrichment of glycoproteins from complex mixtures. |
| Boronic Acid Affinity | Covalent interaction with cis-diol groups on sugars.[11] | General method for glycoprotein capture, reversible binding.[12] | Binding is pH-dependent, potential for non-specific binding.[2] | Unbiased enrichment of glycoproteins. |
Q3: What is the importance of sample preparation before enrichment?
Proper sample preparation is a critical first step to minimize sample loss. This includes:
-
Efficient Cell Lysis: Ensuring complete cell lysis to release all glycoproteins into the soluble fraction.
-
Removal of Interfering Substances: Lipids and nucleic acids can interfere with the enrichment process and should be removed.[13]
-
Inhibition of Proteases: The addition of a protease inhibitor cocktail immediately after cell lysis is crucial to prevent the degradation of your target glycoproteins.
Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during your glycoprotein enrichment experiments.
Problem 1: Low or No Glycoprotein Yield in Eluted Fractions
This is one of the most common issues faced by researchers. The following decision tree can help you diagnose and solve the problem.
Caption: Troubleshooting workflow for low glycoprotein yield.
Causality and Solutions for Low Yield:
-
Inefficient Binding: If your glycoprotein is found in the flow-through or wash fractions, it indicates a problem with binding to the affinity resin.
-
Incorrect Buffer Conditions: Most affinity interactions are sensitive to pH and ionic strength. Ensure your binding buffer is at the optimal pH for the interaction. For example, boronic acid affinity chromatography requires a basic pH (typically pH 8.0-8.5) for efficient binding.[3]
-
Insufficient Incubation Time: The binding kinetics between the glycoprotein and the resin may be slow. Try increasing the incubation time of your sample with the resin.
-
Inappropriate Resin Choice: The affinity resin may not be suitable for your specific glycoprotein. If using lectin affinity, ensure the chosen lectin has a high affinity for the glycan structures on your protein. For example, Concanavalin A (Con A) binds to mannose and glucose residues, while Wheat Germ Agglutinin (WGA) binds to N-acetylglucosamine and sialic acid.[14][15][16]
-
-
Inefficient Elution: If your glycoprotein is not in the flow-through or wash fractions, but the yield is still low, it may be strongly bound to the resin.
-
Suboptimal Elution Buffer: The elution buffer may not be strong enough to disrupt the affinity interaction. For lectin affinity chromatography, this often involves using a competing sugar in the elution buffer. You may need to increase the concentration of the competing sugar. For other affinity methods, altering the pH or ionic strength of the elution buffer can be effective.[5][6]
-
Insufficient Elution Time: Allow for sufficient incubation time with the elution buffer to allow for the dissociation of the glycoprotein from the resin.
-
Problem 2: High Levels of Non-Specific Binding
Contamination with non-glycosylated proteins is a common issue that can reduce the purity of your sample and decrease the binding capacity for your target glycoprotein.
Strategies to Reduce Non-Specific Binding:
-
Optimize Wash Steps: Increasing the number of wash steps or the stringency of the wash buffer can help remove non-specifically bound proteins. Adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) or increasing the salt concentration in the wash buffer can be effective.[7]
-
Pre-clearing the Lysate: Before adding your sample to the affinity resin, incubate it with a control resin (e.g., beads without the affinity ligand) to remove proteins that non-specifically bind to the matrix itself.[17]
-
Blocking Agents: The addition of a blocking agent, such as bovine serum albumin (BSA), to the binding buffer can help to saturate non-specific binding sites on the resin.
Problem 3: Protein Degradation
Proteases released during cell lysis can quickly degrade your target glycoproteins.
Preventing Protein Degradation:
-
Work Quickly and at Low Temperatures: Perform all steps of the enrichment process on ice or in a cold room to minimize protease activity.
-
Use a Protease Inhibitor Cocktail: Add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use. Commercial cocktails are available that target a wide range of proteases.[18][19]
| Protease Inhibitor Cocktail Component | Target Protease Class |
| AEBSF, PMSF | Serine proteases |
| Aprotinin, Leupeptin | Serine and Cysteine proteases |
| Bestatin | Aminopeptidases |
| Pepstatin A | Aspartic proteases |
| E-64 | Cysteine proteases |
| EDTA | Metalloproteases |
Problem 4: The Role of Detergents
Detergents are often necessary to solubilize membrane-associated glycoproteins. However, the wrong choice or concentration of detergent can lead to protein denaturation or interfere with the affinity interaction.[20][21]
Caption: Decision guide for detergent selection in glycoprotein enrichment.
Detergent Best Practices:
-
Choose a Mild, Non-ionic Detergent: For most applications, a non-ionic detergent such as Triton X-100 or NP-40 is the best choice as they are less likely to denature proteins.
-
Optimize Detergent Concentration: It is important to work above the critical micelle concentration (CMC) of the detergent to ensure proper solubilization of membrane proteins. However, excessively high concentrations can sometimes interfere with downstream applications.[22]
-
Consider Detergent Removal: If the detergent is incompatible with your downstream analysis, you may need to remove it after elution.
| Detergent | Type | Typical Working Concentration |
| Triton X-100 | Non-ionic | 0.1 - 1.0% |
| Tween-20 | Non-ionic | 0.05 - 0.5% |
| NP-40 | Non-ionic | 0.1 - 1.0% |
| CHAPS | Zwitterionic | 0.5 - 1.0% |
| SDS | Anionic | 0.1 - 1.0% (use with caution) |
Experimental Protocols
Here we provide detailed, step-by-step protocols for the three main glycoprotein enrichment methods.
Protocol 1: Lectin Affinity Chromatography
This protocol is a general guideline and may need to be optimized for your specific glycoprotein and lectin.
-
Resin Preparation:
-
Gently resuspend the lectin-agarose resin and transfer the desired amount to a chromatography column.
-
Wash the resin with 5-10 column volumes of binding buffer to remove any storage solutions.[8]
-
Equilibrate the column with 5-10 column volumes of binding buffer.
-
-
Sample Binding:
-
Load your pre-cleared sample onto the equilibrated column.
-
Allow the sample to flow through the column at a slow flow rate to maximize binding.
-
Incubate the sample with the resin for 30-60 minutes at 4°C with gentle agitation.
-
-
Washing:
-
Wash the column with 10-20 column volumes of wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add 3-5 column volumes of elution buffer (containing a competing sugar) to the column.
-
Incubate for 10-15 minutes at room temperature.
-
Collect the eluted fractions. For weakly bound glycoproteins, a lower pH elution buffer (e.g., 0.1 M Glycine-HCl, pH 2.5-3.0) may be necessary, followed by immediate neutralization with a high pH buffer (e.g., 1M Tris-HCl, pH 8.5).[6]
-
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
This protocol is a general guideline for HILIC-based enrichment of glycoproteins.
-
Column Equilibration:
-
Equilibrate the HILIC column with a high concentration of organic solvent (e.g., 80% acetonitrile) in your mobile phase.[23]
-
-
Sample Loading:
-
Dissolve your dried peptide sample in the high organic mobile phase.
-
Load the sample onto the equilibrated column.
-
-
Washing:
-
Wash the column with the high organic mobile phase to remove non-glycosylated, hydrophobic peptides.
-
-
Elution:
-
Elute the bound glycopeptides by applying a gradient of increasing aqueous solvent (decreasing organic solvent). The hydrophilic glycopeptides will elute as the mobile phase becomes more polar.[1]
-
Protocol 3: Boronic Acid Affinity Chromatography
This protocol provides a general framework for using boronic acid affinity chromatography.
-
Resin Equilibration:
-
Wash the boronic acid resin with 5-10 column volumes of binding buffer (e.g., 50 mM ammonium bicarbonate, pH 8.5).[10]
-
-
Sample Binding:
-
Adjust the pH of your sample to match the binding buffer.
-
Load the sample onto the equilibrated column and incubate for 30-60 minutes at room temperature.
-
-
Washing:
-
Wash the column with 10-20 column volumes of wash buffer.
-
-
Elution:
-
Elute the bound glycoproteins with a low pH elution buffer (e.g., 0.1 M glycine-HCl, pH 3.0) or a buffer containing a competing diol such as sorbitol.
-
Conclusion
Minimizing sample loss during glycoprotein enrichment is achievable through careful optimization of each step in the workflow. By understanding the underlying principles of the different enrichment techniques and proactively addressing common pitfalls, researchers can significantly improve their yield and obtain high-quality samples for downstream analysis. This guide provides a comprehensive framework for troubleshooting and optimizing your glycoprotein enrichment experiments.
References
- Mechref, Y., & Hu, Y. (2016). Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages. In Comprehensive Glycoscience (Second Edition) (pp. 1-15). Elsevier.
- Onigbinde, S. B., et al. (2024). Optimization of glycopeptide enrichment techniques for the identification of Clinical Biomarkers. Journal of Pharmaceutical and Biomedical Analysis, 243, 116032.
- (2024). Optimization of glycopeptide enrichment techniques for the identification of clinical biomarkers.
- Takahashi, N., & Tomiya, N. (2021).
- Takara Bio. (2009). Glycoprotein Enrichment Resin User Manual.
- Thermo Fisher Scientific. (n.d.).
- GoldBio. (n.d.). Understanding Protease Inhibitor Cocktails: Deep Overview.
- Sigma-Aldrich. (2022). How can I reduce non-specific binding of protein during magnetic bead co-IP?.
- Li, Y., et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Sensors, 13(10), 13394-13411.
- Cherezov, V. (2019).
- O'Farrell, M. K., & Deering, R. A. (1988). Concanavalin A and wheat germ agglutinin binding glycoproteins associated with cell fusion and zygote differentiation in Dictyostelium discoideum.
- G-Biosciences. (2017).
- Chen, G., & Hage, D. S. (2016). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 49(11), 2465-2474.
- (n.d.). Affinity Chromatography of Lectins.
- Abcam. (n.d.). Protease inhibitor cocktails.
- Patsnap. (2025). How to Troubleshoot Low Protein Yield After Elution.
- Sigma-Aldrich. (n.d.).
- HILICON. (n.d.).
- Creative Proteomics. (n.d.).
- (2006). Boronic Acids as Ligands for Affinity Chromatography.
- Interchim. (n.d.). Protease Inhibitor Cocktails.
- Gao, Y., et al. (2015). Removal of nonspecific binding proteins is required in co-immunoprecipitation with nuclear proteins. Analytical Biochemistry, 485, 59-61.
- QIAGEN. (n.d.). Lectin Cartridge Handbook.
- Creative Biolabs. (n.d.).
- Cytiva. (n.d.). Optimizing productivity on high capacity protein A affinity medium.
- Thermo Fisher Scientific. (n.d.). Detergents for Cell Lysis and Protein Extraction.
- National Institute of Advanced Industrial Science and Technology. (2018). Method for immobilizing lectin.
- (n.d.). General enrichment strategy of glycoproteins.
- Rawson, S., et al. (2023). Protocol to test the utility of detergents for E.
- CD BioGlyco. (n.d.).
- Bagdonaite, I., et al. (2022). A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities. ACS Chemical Biology, 17(2), 261-271.
- Merck Millipore. (n.d.).
- JoVE. (2024).
- VWR Life Science AMRESCO. (n.d.). Directions for Use Protease Inhibitor Cocktails.
- Lin, P.-C., et al. (2017). A Rapid Approach for Fabricating Boronic Acid-Functionalized Plates for On-Probe Detection of Glycoprotein and Glycopeptide. Journal of Visualized Experiments, (120), e55282.
- Thermo Fisher Scientific. (n.d.). Immunoprecipitation (IP) technical guide and protocols.
- G-Biosciences. (n.d.).
- (2019). Hydrogenated Diglucose Detergents for Membrane-Protein Extraction and Stabilization.
- (2001). Efficient elution of functional proteins in affinity chromatography.
- Silva, T. H., et al. (2023). Lectin Purification through Affinity Chromatography Exploiting Macroporous Monolithic Adsorbents. Polymers, 15(2), 284.
- Vector Labs. (n.d.). Concanavalin A (Con A), Agarose Bound.
- Sigma-Aldrich. (n.d.). Protease Inhibitor Cocktail for Bacterial Cell Extracts - Lyophilized Powder.
- (2025). [Troubleshooting] I would like to ask why the success rate of prokaryotic expression for SPR experiments is low?.
- Martini, E., et al. (1987). Distribution of concanavalin A and wheat germ agglutinin binding sites in the rat peripheral nerve fibres revealed by lectin/glycoprotein-gold histochemistry. Histochemistry, 87(6), 545-553.
- PacBio. (2018). Guide - Low Yield Troubleshooting.
- Sigma-Aldrich. (n.d.). Concanavalin A-Agarose.
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Validation & Comparative
A Comparative Guide to 2-Acrylamidophenylboronic Acid and 3-Aminophenylboronic Acid for Glycoprotein Capture
For researchers in proteomics, drug development, and diagnostics, the selective isolation of glycoproteins from complex biological samples is a critical and often challenging step. Boronic acid affinity chromatography has emerged as a powerful tool for this purpose, leveraging the reversible covalent interaction between boronic acids and the cis-diol groups present in the glycan moieties of glycoproteins. Among the various boronic acid derivatives available, 2-acrylamidophenylboronic acid (2-AAPBA) and 3-aminophenylboronic acid (3-APBA) are two commonly employed ligands. This guide provides an in-depth, objective comparison of their performance in glycoprotein capture, supported by experimental principles and protocols to aid researchers in selecting the optimal reagent for their specific needs.
The Principle of Boronic Acid Affinity Chromatography
Boronic acid affinity chromatography is predicated on the pH-dependent formation of a cyclic ester between the boronic acid group and a cis-diol. In an aqueous solution, an equilibrium exists between the neutral, trigonal planar form of boronic acid and the anionic, tetrahedral boronate form. The tetrahedral form is more favorable for binding to cis-diols. This equilibrium is governed by the pKa of the boronic acid and the pH of the surrounding buffer. Generally, a pH above the pKa of the boronic acid favors the formation of the boronate ion, thus promoting glycoprotein binding. Elution is typically achieved by lowering the pH, which shifts the equilibrium back to the trigonal form and disrupts the cyclic ester, releasing the bound glycoprotein.
Chemical Structures and Key Properties
The seemingly subtle difference in the functional group and its position on the phenyl ring between 2-AAPBA and 3-APBA leads to significant differences in their chemical properties and, consequently, their performance in glycoprotein capture.
dot
Caption: Chemical structures of this compound and 3-Aminophenylboronic acid.
| Property | This compound (2-AAPBA) | 3-Aminophenylboronic Acid (3-APBA) |
| Molecular Formula | C₉H₁₀BNO₃ | C₆H₈BNO₂ |
| Molecular Weight | 190.99 g/mol | 136.94 g/mol |
| pKa | ~8.05 (Predicted)[1] | ~8.8 |
| Key Functional Group | Acrylamido | Amino |
The lower predicted pKa of 2-AAPBA is a critical differentiator, suggesting its potential for efficient glycoprotein binding at a more neutral pH compared to 3-APBA. The acrylamido group in 2-AAPBA is an electron-withdrawing group, which increases the acidity of the boronic acid, thereby lowering its pKa. Conversely, the amino group in 3-APBA is electron-donating, which decreases the acidity of the boronic acid and results in a higher pKa.
Performance Comparison for Glycoprotein Capture
The ideal boronic acid ligand for glycoprotein capture should exhibit high binding capacity, excellent specificity, and allow for binding and elution under mild conditions to preserve protein integrity. While direct, head-to-head comparative studies under identical conditions are limited in the published literature, we can infer a performance comparison based on available data.
Binding pH: A Critical Advantage for 2-AAPBA
The most significant advantage of this compound lies in its lower optimal binding pH. Due to its lower pKa, 2-AAPBA can effectively bind to glycoproteins at a pH closer to physiological conditions. Studies have shown that materials functionalized with 3-acrylamidophenylboronic acid (a close isomer of 2-AAPBA) can exhibit a binding pH of 6.5.[2] This is a substantial improvement over 3-APBA, which typically requires a more alkaline environment (pH 8.0-9.5) for efficient binding.[3]
Why is a lower binding pH advantageous?
-
Preservation of Protein Structure and Function: Many glycoproteins are sensitive to high pH and can undergo denaturation or degradation in alkaline conditions. Binding at a near-neutral pH helps to maintain the native conformation and biological activity of the captured proteins.
-
Reduced Non-Specific Binding: High pH can increase non-specific hydrophobic and ionic interactions between proteins and the chromatography matrix, leading to higher background and reduced purity of the enriched glycoproteins.
-
Simplified Sample Preparation: Biological samples are often naturally at or near physiological pH. Using 2-AAPBA can eliminate the need for significant pH adjustment of the sample prior to loading, streamlining the workflow.
Binding Capacity and Specificity
Directly comparing the binding capacities of 2-AAPBA and 3-APBA from the existing literature is challenging due to the use of different support materials (e.g., magnetic beads, monoliths, silica nanoparticles) with varying surface areas and ligand densities. However, both have been shown to be effective in enriching glycoproteins.
For instance, 3-aminophenylboronic acid-functionalized magnetic nanoparticles have demonstrated high adsorption capacity and excellent specificity for glycoproteins.[4][5] Similarly, materials functionalized with 3-acrylamidophenylboronic acid have been successfully used for the specific capture of glycoproteins like horseradish peroxidase and transferrin.[4]
The key to achieving high specificity with either ligand lies in optimizing the binding and washing conditions to minimize non-specific interactions. The ability of 2-AAPBA to operate at a lower pH can contribute to higher specificity by reducing non-specific binding that is more prevalent at alkaline pH.
Elution Conditions
For both ligands, elution is typically achieved by either:
-
Lowering the pH: An acidic elution buffer (e.g., pH 3-5) will protonate the boronate ester, leading to the release of the glycoprotein.
-
Competitive Elution: A buffer containing a high concentration of a competing diol, such as sorbitol or Tris, can displace the bound glycoprotein.[3]
The choice of elution method depends on the stability of the target glycoprotein. For pH-sensitive proteins, competitive elution at a milder pH is preferable.
Experimental Protocols
The following are generalized, step-by-step protocols for glycoprotein capture using 2-AAPBA and 3-APBA functionalized resins. Researchers should optimize these protocols for their specific application and support material.
dot
Caption: General experimental workflow for glycoprotein capture using boronic acid affinity chromatography.
Protocol 1: Glycoprotein Capture with this compound (2-AAPBA) Functionalized Resin
This protocol is based on the principle of binding at a near-neutral pH.
Materials:
-
2-AAPBA functionalized resin (e.g., agarose beads)
-
Binding/Wash Buffer: 50 mM HEPES or phosphate buffer, 150 mM NaCl, pH 7.4
-
Elution Buffer Option 1 (Acidic): 100 mM Glycine-HCl, pH 3.0
-
Elution Buffer Option 2 (Competitive): Binding/Wash Buffer containing 200 mM Sorbitol
-
Protein sample containing glycoproteins
-
Microcentrifuge tubes or spin columns
Procedure:
-
Resin Equilibration: a. Transfer the desired amount of 2-AAPBA resin slurry to a microcentrifuge tube. b. Pellet the resin by centrifugation (e.g., 1000 x g for 2 minutes) and discard the supernatant. c. Add 10 bed volumes of Binding/Wash Buffer, resuspend the resin, and centrifuge again. Repeat this wash step twice.
-
Glycoprotein Binding: a. After the final wash, resuspend the equilibrated resin in 1 bed volume of Binding/Wash Buffer. b. Add the protein sample to the resin slurry. The sample should be in or exchanged into the Binding/Wash Buffer. c. Incubate for 1-2 hours at room temperature with gentle end-over-end rotation.
-
Washing: a. Pellet the resin by centrifugation and collect the supernatant (this is the unbound fraction). b. Add 10 bed volumes of Binding/Wash Buffer to the resin, resuspend, and centrifuge. c. Repeat the wash step at least three times to ensure complete removal of non-specifically bound proteins.
-
Elution: a. Add 2-3 bed volumes of Elution Buffer (either acidic or competitive) to the washed resin. b. Incubate for 10-15 minutes with gentle mixing. c. Centrifuge and collect the supernatant containing the eluted glycoproteins. d. Repeat the elution step once more and pool the eluates. e. If using the acidic elution buffer, immediately neutralize the eluate with a suitable buffer (e.g., 1 M Tris-HCl, pH 8.0).
Protocol 2: Glycoprotein Capture with 3-Aminophenylboronic Acid (3-APBA) Functionalized Resin
This protocol utilizes a higher pH for binding as is typical for 3-APBA.[3]
Materials:
-
3-APBA functionalized resin (e.g., agarose beads)
-
Binding/Wash Buffer: 50 mM Ammonium Bicarbonate or Carbonate-Bicarbonate buffer, 150 mM NaCl, pH 9.0
-
Elution Buffer Option 1 (Acidic): 100 mM Acetate buffer, pH 4.5
-
Elution Buffer Option 2 (Competitive): Binding/Wash Buffer containing 200 mM Sorbitol
-
Protein sample containing glycoproteins
-
Microcentrifuge tubes or spin columns
Procedure:
-
Resin Equilibration: a. Follow the same procedure as in Protocol 1, but use the 3-APBA Binding/Wash Buffer (pH 9.0).
-
Glycoprotein Binding: a. Adjust the pH of the protein sample to 9.0 by adding a suitable base or by buffer exchange. b. Add the pH-adjusted sample to the equilibrated 3-APBA resin. c. Incubate for 1-2 hours at room temperature with gentle end-over-end rotation.
-
Washing: a. Follow the same procedure as in Protocol 1, using the 3-APBA Binding/Wash Buffer (pH 9.0).
-
Elution: a. Follow the same procedure as in Protocol 1, using the appropriate Elution Buffer for 3-APBA. If using the acidic elution buffer, neutralization of the eluate is recommended.
Conclusion and Recommendations
Both this compound and 3-aminophenylboronic acid are effective ligands for the affinity purification of glycoproteins. The choice between them should be guided by the specific requirements of the experiment, particularly the pH sensitivity of the target glycoproteins.
This compound (2-AAPBA) is the recommended choice when:
-
The target glycoproteins are known to be sensitive to high pH.
-
Maintaining the native structure and biological activity of the captured proteins is of paramount importance.
-
Minimizing non-specific binding is a primary concern.
-
A simplified workflow with minimal sample pH adjustment is desired.
3-Aminophenylboronic acid (3-APBA) may be a suitable choice when:
-
The target glycoproteins are stable at alkaline pH.
-
A well-established and widely documented method is preferred.
-
Cost is a primary consideration, as 3-APBA and its derivatives can sometimes be more readily available.
Ultimately, empirical testing and optimization will be necessary to determine the best ligand and conditions for any given application. This guide provides a foundational understanding to inform these experimental choices and facilitate successful glycoprotein enrichment.
References
-
LookChem. 3-Acrylamidophenylboronic acid. [Link]
-
Li, S., et al. (2018). A designable aminophenylboronic acid functionalized magnetic Fe3O4/ZIF-8/APBA for specific recognition of glycoproteins and glycopeptides. RSC Advances, 8(13), 6887-6892. [Link]
-
Rowe, L., et al. (2016). A benzoboroxole-based affinity ligand for glycoprotein purification at physiological pH. Journal of Molecular Recognition, 29(5), 232-238. [Link]
-
Wang, X., et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. International Journal of Molecular Sciences, 14(10), 20890-20912. [Link]
-
Takara Bio. (2009). Glycoprotein Enrichment Resin User Manual. [Link]
-
Liu, Z., et al. (2017). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 50(5), 1245-1255. [Link]
Sources
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A Tale of Two Affinities: 2-Acrylamidophenylboronic Acid vs. Lectins for Glycan Analysis
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of glycobiology, the precise analysis of glycans—the complex carbohydrate structures decorating proteins and lipids—is paramount to unraveling their profound roles in health and disease. From influencing protein folding and stability to mediating cell-cell recognition and immune responses, the "glycocode" holds a wealth of biological information. Consequently, the ability to effectively isolate and analyze glycans from complex biological mixtures is a critical bottleneck in glycomics and glycoprotein-based drug development.
This guide provides a comprehensive comparison of two prominent affinity-based methods for glycan enrichment: the chemically driven approach using 2-Acrylamidophenylboronic acid (2-APB) and the biologically inspired strategy employing lectins . We will delve into the fundamental principles governing their interactions with glycans, present a side-by-side comparison of their performance characteristics, and provide detailed experimental protocols to empower you to make informed decisions for your specific research needs.
The Fundamental Divide: Covalent vs. Non-covalent Recognition
At the heart of the comparison between 2-APB and lectins lies a fundamental difference in their mode of interaction with glycans. Understanding this distinction is key to appreciating their respective strengths and limitations.
This compound: A Chemoselective Covalent Bond
This compound is a synthetic molecule that leverages the unique chemistry of its boronic acid moiety to form reversible covalent bonds with cis-1,2- or cis-1,3-diols present in sugar residues.[1][2] This interaction is pH-dependent, with stable cyclic boronate esters forming under alkaline conditions and readily dissociating in an acidic environment.[3][4] The acrylamido group provides a reactive handle for polymerization or immobilization onto solid supports, creating a versatile platform for glycan enrichment.[5]
Lectins: Nature's Highly Specific Glycan Readers
Lectins are a diverse class of proteins that exhibit high specificity in recognizing and binding to particular carbohydrate structures, or "motifs."[6] This recognition is non-covalent, driven by a combination of hydrogen bonds, van der Waals forces, and hydrophobic interactions within the lectin's carbohydrate recognition domain (CRD).[6] The specificity of a given lectin is determined by the unique architecture of its CRD, allowing for the selective capture of glycoproteins bearing specific glycan structures.[7][8] For example, Concanavalin A (ConA) primarily binds to high-mannose N-glycans, while Aleuria aurantia lectin (AAL) has a strong affinity for fucose-containing glycans.[9][10]
Head-to-Head Comparison: 2-APB vs. Lectin Affinity
The choice between 2-APB and lectin affinity for glycan analysis hinges on the specific goals of the experiment. The following table summarizes the key performance characteristics of each method.
| Feature | This compound (2-APB) | Lectin Affinity |
| Binding Principle | Reversible covalent bond with cis-diols | Non-covalent, specific recognition of glycan motifs |
| Specificity | Broad, binds to a wide range of glycans containing cis-diols | High, specific to particular glycan structures |
| Binding Affinity | Generally lower, but can be enhanced by multivalency | Varies widely among lectins; can be very high (nanomolar range for multivalent interactions)[9] |
| pH Dependence | Highly pH-dependent; binding in alkaline conditions, elution in acidic conditions | Generally less pH-sensitive, operates within a physiological pH range[11] |
| Elution Conditions | Mild acidic buffer | Competitive elution with a specific monosaccharide or disaccharide |
| Coverage | Comprehensive enrichment of glycoproteins | Biased towards glycoproteins bearing the specific glycan recognized by the lectin |
| Cost | Generally more cost-effective | Can be more expensive, especially for a panel of different lectins |
| Regeneration | Easily regenerated with acidic and alkaline washes | Regeneration requires removal of the competing sugar, which can be more complex |
| Potential for Bias | Less biased towards specific glycan structures | Inherently biased towards the lectin's specific glycan target |
| Ideal Applications | Global glycoproteome analysis, unbiased enrichment of all glycoproteins | Targeted analysis of specific glycoforms, biomarker discovery, studying specific glycosylation pathways[12][13] |
Experimental Deep Dive: Protocols and Workflows
To provide a practical understanding of how these techniques are implemented, we present detailed, step-by-step protocols for glycan enrichment using both 2-APB and a common lectin, Concanavalin A.
Protocol 1: Glycoprotein Enrichment using this compound (2-APB) Coupled Beads
This protocol outlines a general procedure for the enrichment of glycoproteins from a complex protein mixture using commercially available 2-APB agarose beads.
Materials:
-
2-APB Agarose Beads
-
Binding Buffer: 50 mM Ammonium Bicarbonate, pH 8.5
-
Washing Buffer: 50 mM Ammonium Bicarbonate, pH 8.5
-
Elution Buffer: 100 mM Formic Acid
-
Protein sample (e.g., cell lysate, serum)
-
Microcentrifuge tubes
-
Rotating mixer
-
Microcentrifuge
Methodology:
-
Bead Preparation:
-
Resuspend the 2-APB agarose beads by inverting the vial several times.
-
Transfer an appropriate amount of bead slurry to a microcentrifuge tube.
-
Pellet the beads by centrifugation (e.g., 1000 x g for 1 minute) and discard the supernatant.
-
Wash the beads twice with 10 bead volumes of Binding Buffer.
-
-
Sample Binding:
-
Resuspend the washed beads in Binding Buffer.
-
Add the protein sample to the bead suspension. The optimal protein-to-bead ratio should be determined empirically.
-
Incubate the mixture for 1-2 hours at room temperature with gentle end-over-end rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and collect the supernatant (this is the unbound fraction).
-
Wash the beads three times with 10 bead volumes of Washing Buffer to remove non-specifically bound proteins. After each wash, pellet the beads and discard the supernatant.
-
-
Elution:
-
Add 1-2 bead volumes of Elution Buffer to the washed beads.
-
Incubate for 10-15 minutes at room temperature with occasional vortexing.
-
Pellet the beads by centrifugation and carefully collect the supernatant containing the enriched glycoproteins.
-
Repeat the elution step once more and pool the eluates.
-
-
Downstream Processing:
-
The enriched glycoprotein fraction can be neutralized with a suitable buffer (e.g., 1 M Ammonium Bicarbonate) and is now ready for downstream applications such as SDS-PAGE, mass spectrometry, or Western blotting.
-
Protocol 2: Glycoprotein Enrichment using Lectin Affinity Chromatography (Concanavalin A)
This protocol describes the enrichment of glycoproteins with high-mannose N-glycans using a Concanavalin A (ConA) agarose column.
Materials:
-
Concanavalin A (ConA) Agarose
-
Empty chromatography column
-
Binding/Wash Buffer: 20 mM Tris-HCl, 0.5 M NaCl, 1 mM MnCl₂, 1 mM CaCl₂, pH 7.4
-
Elution Buffer: 0.5 M Methyl α-D-mannopyranoside in Binding/Wash Buffer
-
Protein sample
-
Peristaltic pump or gravity flow setup
Methodology:
-
Column Packing:
-
Gently resuspend the ConA agarose and pack it into an empty chromatography column according to the manufacturer's instructions.
-
Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.
-
-
Sample Loading:
-
Apply the protein sample to the equilibrated column. The flow rate should be slow enough to allow for efficient binding (e.g., 0.2-0.5 mL/min).
-
Collect the flow-through fraction, which contains unbound proteins.
-
-
Washing:
-
Wash the column with 10-20 column volumes of Binding/Wash Buffer until the absorbance at 280 nm of the effluent returns to baseline. This ensures the removal of all non-specifically bound proteins.
-
-
Elution:
-
Apply the Elution Buffer to the column to competitively elute the bound glycoproteins.
-
Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm.
-
Pool the fractions containing the eluted glycoproteins.
-
-
Downstream Processing:
-
The enriched glycoprotein fraction may need to be desalted or buffer-exchanged depending on the requirements of the downstream application.
-
Concluding Remarks: Selecting the Right Tool for the Job
The choice between this compound and lectin affinity for glycan analysis is not a matter of one being definitively superior to the other, but rather a strategic decision based on the research question at hand.
Choose this compound for:
-
Global, unbiased glycoproteome profiling: When the goal is to capture the broadest possible range of glycoproteins without bias towards specific glycan structures.
-
Initial screening and discovery: For a comprehensive first-pass enrichment of all glycosylated proteins in a sample.
-
Cost-effective, high-throughput applications: The reusability and lower cost of boronic acid resins make them suitable for large-scale studies.
Choose Lectin Affinity for:
-
Targeted analysis of specific glycoforms: When investigating the role of a particular glycan structure in a biological process.[12]
-
Biomarker discovery and validation: For isolating and quantifying glycoproteins with specific, disease-associated glycans.[13]
-
Fractionation of complex glycoprotein mixtures: Serial lectin chromatography, using a series of lectins with different specificities, can be a powerful tool for resolving complex glycan heterogeneity.[9]
In many cases, a combination of both approaches can be particularly powerful. For instance, an initial enrichment with 2-APB could be followed by fractionation of the enriched glycoproteins using a panel of specific lectins. This hybrid approach can provide both a global overview and detailed insights into the glycoproteome.
Ultimately, a thorough understanding of the underlying principles and practical considerations of both this compound and lectin affinity will enable researchers to design and execute robust and informative glycan analysis experiments, paving the way for new discoveries in the captivating field of glycobiology.
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Bumba, L., et al. (2021). A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities. ACS Chemical Biology, 16(10), 1895–1907. Retrieved from [Link]
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Grant, O. C., et al. (2020). Comprehensive analysis of lectin-glycan interactions reveals determinants of lectin specificity. PLOS Computational Biology, 16(11), e1008387. Retrieved from [Link]
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Sharma, P., & Kumar, V. (2018). Protocol for separation and purification of lectins using carbohydrate affinity chromatography. Bio-protocol, 8(12), e2888. Retrieved from [Link]
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Cummings, R. D., & Etzler, M. E. (2017). Antibodies and Lectins in Glycan Analysis. In A. Varki et al. (Eds.), Essentials of Glycobiology (3rd ed.). Cold Spring Harbor Laboratory Press. Retrieved from [Link]
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Kaji, H., et al. (2021). Preparation of glycopeptides by lectin affinity chromatography (LAC). In H. Narimatsu & Y. Teneberg (Eds.), Glycoscience: Methods and Protocols (pp. 201–207). Springer. Retrieved from [Link]
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Monzo, A., Bonn, G. K., & Guttman, A. (2007). Boronic acid-lectin affinity chromatography. 1. Simultaneous glycoprotein binding with selective or combined elution. Analytical and bioanalytical chemistry, 389(7-8), 2097–2102. Retrieved from [Link]
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Kakehi, K., et al. (2009). High-Performance Lectin Affinity Chromatography. In J. M. Walker (Ed.), The Protein Protocols Handbook (pp. 1011–1018). Humana Press. Retrieved from [Link]
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CD BioGlyco. (n.d.). Affinity Chromatography-based Lectin Purification Service. Retrieved from [Link]
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O'Connor, B., & Clarke, C. (2017). Lectin Affinity Chromatography (LAC). In J. M. Walker (Ed.), Methods in Molecular Biology (Vol. 1575, pp. 291-299). Humana Press. Retrieved from [Link]
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Lu, H., et al. (2013). BAD-Lectins: Boronic Acid-Decorated Lectins with Enhanced Binding Affinity for the Selective Enrichment of Glycoproteins. ResearchGate. Retrieved from [Link]
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Pavan, S., et al. (2019). The challenges of glycan recognition with natural and artificial receptors. Chemical Society Reviews, 48(23), 5784-5803. Retrieved from [Link]
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Anonymous. (2025). Boronate Affinity Chromatography. ResearchGate. Retrieved from [Link]
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Liu, Z., & He, H. (2014). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 47(1), 145–155. Retrieved from [Link]
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Stadlmann, J., et al. (2025). Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
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Yamamoto, K., & Tateno, H. (2024). Lectin-Based Approaches to Analyze the Role of Glycans and Their Clinical Application in Disease. International Journal of Molecular Sciences, 25(19), 10405. Retrieved from [Link]
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Eriksson, K. (2020). Comparison of Lectins and their suitability in Lectin Affinity Chromatography for isolation of Glycoproteins. Diva-Portal.org. Retrieved from [Link]
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Zhang, H., et al. (2021). Workflow of the boronic acid‐based enrichment method for comprehensive... ResearchGate. Retrieved from [Link]
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Ruhaak, L. R., et al. (2010). Glycan labeling strategies and their use in identification and quantification. Proteomics, 10(4), 743–756. Retrieved from [Link]
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Waters Corporation. (n.d.). Rapid Sample Cleanup Method Development for 2-Aminobenzamide labeled N-Linked Glycans Released from Glycoproteins. Retrieved from [Link]
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Keser, T., et al. (2018). Comparison of glycan profiles obtained with 2-AB (black), ProA (gray)... ResearchGate. Retrieved from [Link]
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Sun, S., et al. (2011). A Universal Chemical Enrichment Method for Mapping the Yeast N-glycoproteome by Mass Spectrometry (MS). Journal of Proteome Research, 10(8), 3546–3553. Retrieved from [Link]
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Chen, Y. J., et al. (2013). A Rapid Approach for Fabricating Boronic Acid-Functionalized Plates for On-Probe Detection of Glycoprotein and Glycopeptide. Analytical Sciences, 29(11), 1051-1055. Retrieved from [Link]
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James, T. D., & Phillips, M. D. (2014). A Brief Overview of Recent Advances in the Applications of Boronic Acids Relevant to Glycomics. Journal of Glycomics & Lipidomics, 4(2), 1-10. Retrieved from [Link]
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Ariga, K., et al. (2012). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Journal of Functional Biomaterials, 3(3), 545–564. Retrieved from [Link]
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Shani, O., et al. (2022). Optimized Glycopeptide Enrichment Method–It Is All About the Sauce. ACS Central Science, 8(7), 960–969. Retrieved from [Link]
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Agilent Technologies. (2015). N-Glycan analysis of monoclonal antibodies and other glycoproteins using UHPLC with fluorescence detection. Retrieved from [Link]
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Weige, D. (2021). Discovery of Targeted Glycan-Binding Proteins: Approaches and Mechanisms. Journal of Glycobiology, 10(3), 1-2. Retrieved from [Link]
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Pinnamaneni, P. (2017). Boronic Acid Macroligands for Glycomics Applications. (Master's thesis). Retrieved from [Link]
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Prakriya, M., & Lewis, R. S. (2001). 2-Aminoethoxydiphenyl borate (2-APB) inhibits capacitative calcium entry independently of the function of inositol 1,4,5-trisphosphate receptors. The Journal of physiology, 536(Pt 1), 3–19. Retrieved from [Link]
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Hu, H. Z., et al. (2004). Mechanism of inhibition of TRPC cation channels by 2-aminoethoxydiphenylborane. The Journal of biological chemistry, 279(34), 35741–35748. Retrieved from [Link]
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Drake, R. R., et al. (2017). Glycan Imaging Mass Spectrometry: Progress in Developing Clinical Diagnostic Assays for Tissues, Biofluids and Cells. Molecular & cellular proteomics : MCP, 16(5), 760–772. Retrieved from [Link]
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Groschner, K., et al. (2023). The calcium channel modulator 2-APB hydrolyzes in physiological buffers and acts as an effective radical scavenger and inhibitor of the NADPH oxidase 2. Free radical biology & medicine, 199, 13–24. Retrieved from [Link]
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Taylor, C. W., & Tovey, S. C. (2006). 2-Aminoethoxydiphenyl borate (2-APB) stimulates a conformationally coupled calcium release pathway in the NG115-401L neuronal cell line. Neuropharmacology, 50(2), 224–234. Retrieved from [Link]
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A Senior Application Scientist's Guide to Performance Evaluation of Boronic Acid Ligands
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals on the nuanced performance evaluation of boronic acid ligands. This document moves beyond a simple recitation of facts to provide an in-depth, field-proven perspective on selecting and characterizing these versatile molecules for your specific application. As boronic acids continue to gain prominence in areas ranging from glycoprotein enrichment to targeted drug delivery, a thorough understanding of their comparative performance is paramount.[1][2][3][4]
This guide is structured to provide a holistic understanding, from the fundamental principles governing boronic acid interactions to the practical execution of key evaluative experiments. We will delve into the critical performance metrics, explore the chemical diversity of available ligands, and provide detailed protocols to empower you to generate your own high-quality, reproducible data.
The Core of Interaction: Understanding Boronic Acid-Diol Binding
At the heart of boronic acid utility lies their ability to form reversible covalent bonds with cis-1,2- and 1,3-diols, moieties abundant in biologically significant molecules such as carbohydrates, glycoproteins, and ribonucleosides.[5][6][7] This interaction is highly dependent on pH. In aqueous solutions, a pH-dependent equilibrium exists between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate species.[6][8] It is the tetrahedral boronate that readily reacts with diols to form stable five- or six-membered cyclic esters.[6][8][9]
Caption: pH-dependent equilibrium of boronic acid and subsequent binding to a cis-diol.
The optimal pH for binding is typically near the pKa of the boronic acid, a critical parameter in ligand selection, especially for applications requiring physiological pH.[10]
A Comparative Analysis of Boronic Acid Ligands
The performance of a boronic acid ligand is not a monolithic property. It is a function of its chemical structure, which dictates its pKa, binding affinity, and selectivity. Here, we compare some of the most common classes of boronic acid ligands.
| Ligand Class | Representative Structure | Key Features & Performance Characteristics | Typical Applications |
| Phenylboronic Acid (PBA) | 3-Aminophenylboronic acid | - Most commonly used ligand.[8]- Optimal binding at alkaline pH (>8.5), which can be denaturing for some proteins.[8]- Can exhibit non-specific hydrophobic interactions.[8] | Glycoprotein enrichment, affinity chromatography.[5][11] |
| Benzoboroxoles | 2-Hydroxymethylphenylboronic acid | - Higher affinity for pyranose saccharides compared to PBA.[12]- Binds effectively at physiological pH.[13]- Reduced non-specific binding compared to PBA. | Glycoprotein purification under physiological conditions, drug delivery.[12][13] |
| Heterocyclic Boronic Acids | 3-Pyridinylboronic acid | - Can exhibit binding at acidic pH (as low as 4.5) due to the influence of the heteroatom.[14]- Offers unique selectivity profiles. | Enrichment of biomolecules from acidic samples (e.g., urine) without pH adjustment.[14] |
| Bis-boronic Acids | Anthracene-based diboronic acid | - Can exhibit enhanced affinity and selectivity for specific saccharides due to cooperative binding.[15]- Often incorporated into fluorescent sensors.[15][16] | Glucose sensing, detection of specific oligosaccharides.[17][18] |
Key Performance Metrics and Experimental Evaluation
Objective evaluation of boronic acid ligand performance hinges on a set of well-defined metrics and robust experimental protocols.
Binding Affinity (Ka) and Dissociation Constant (Kd)
These parameters quantify the strength of the interaction between the ligand and the diol. A higher Ka (or lower Kd) indicates a stronger binding affinity.
This protocol describes a competitive binding assay using a fluorescent reporter dye, Alizarin Red S (ARS), which forms a fluorescent complex with boronic acids. The displacement of ARS by a competing saccharide leads to a change in fluorescence, allowing for the calculation of the binding constant.[19]
Materials:
-
Boronic acid ligand of interest
-
Alizarin Red S (ARS)
-
Saccharide of interest (e.g., fructose, glucose)
-
Phosphate buffer (pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a stock solution of the boronic acid ligand and ARS in phosphate buffer.
-
In a series of cuvettes, add a fixed concentration of the boronic acid-ARS complex.
-
To each cuvette, add increasing concentrations of the saccharide.
-
Incubate the solutions at a constant temperature until equilibrium is reached.
-
Measure the fluorescence intensity of each solution at the appropriate excitation and emission wavelengths for the boronic acid-ARS complex.
-
Plot the change in fluorescence intensity as a function of the saccharide concentration.
-
Fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the binding constant.[19]
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- 19. Sci-Hub. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation / ACS Omega, 2018 [sci-hub.ru]
A Senior Application Scientist's Guide to Mass Spectrometry Validation of Glycoprotein Enrichment
For researchers, scientists, and drug development professionals venturing into the complex world of glycoproteomics, the effective enrichment of glycoproteins is a critical first step. The low abundance of many glycoproteins and the inherent heterogeneity of their glycan structures present significant analytical challenges.[1][2] Successful enrichment is not merely about isolating these molecules; it is about ensuring the specificity, efficiency, and reproducibility of the chosen method. This guide provides an in-depth comparison of common glycoprotein enrichment strategies, complete with experimental protocols and a detailed workflow for mass spectrometric validation, empowering you to make informed decisions and generate high-quality, reliable data.
The Critical Need for Enrichment and its Validation
Glycoproteins play pivotal roles in a vast array of biological processes, from cell signaling and immune responses to disease progression.[3] However, in complex biological samples, they are often overshadowed by their non-glycosylated counterparts, leading to poor ionization efficiency and signal suppression in mass spectrometry (MS) analysis.[4][5][6] Enrichment strategies are therefore essential to selectively isolate glycoproteins or glycopeptides, thereby increasing their concentration and improving their detectability by MS.
Validation of the enrichment process is paramount to ensure the biological relevance of the downstream analysis. Without proper validation, it is impossible to ascertain whether the observed changes in glycosylation are genuine biological phenomena or artifacts of an inefficient or biased enrichment method.
A Comparative Overview of Glycoprotein Enrichment Strategies
The choice of enrichment strategy is dictated by the specific research question, the nature of the sample, and the types of glycoproteins being targeted. Here, we compare the most widely used techniques, highlighting their principles, strengths, and inherent biases.
| Enrichment Strategy | Principle | Strengths | Weaknesses & Biases | Best Suited For |
| Lectin Affinity Chromatography (LAC) | Utilizes the specific binding affinity of lectins for particular carbohydrate structures.[2][7] | High specificity for certain glycan motifs.[2] Can be tailored to enrich for specific glycoforms. | Bias towards the lectin's specific glycan target.[2] May miss glycoproteins with uncommon or inaccessible glycans. Potential for non-specific binding. | Targeted analysis of glycoproteins with known or suspected glycan structures. Studying specific glycosylation pathways. |
| Hydrazide Chemistry | Covalent capture of oxidized cis-diol groups on glycans onto a solid support with hydrazide functionalities.[8][9] | Global enrichment of glycoproteins, regardless of glycan structure.[5] High specificity for glycoproteins. | Requires chemical modification of glycans, which can sometimes be incomplete. May not be ideal for preserving intact glycan structures for certain analyses. | Comprehensive, unbiased profiling of the glycoproteome. Discovery of novel glycoproteins. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Separates molecules based on their hydrophilicity. The polar glycan moieties of glycopeptides are retained on a polar stationary phase.[1][10] | Broad applicability for enriching a wide range of glycopeptides.[6][10] Good for large-scale screening.[8] | Can be biased towards more hydrophilic glycopeptides with larger glycans.[5] Lower recovery for less hydrophilic or smaller glycopeptides. | General glycoproteome analysis. Enrichment of N-linked glycopeptides. |
| Strong Anion Exchange - Electrostatic Repulsion HILIC (SAX-ERLIC) | Combines electrostatic repulsion and hydrophilic interaction to enhance the separation of glycopeptides. | High recovery and extensive enrichment of N-linked glycopeptides.[11] Can outperform traditional HILIC and lectin affinity for plasma glycoproteome analysis.[11] | May have a bias towards charged, sialylated glycopeptides.[5] | In-depth analysis of complex samples like human plasma. |
Experimental Workflows: From Sample to Mass Spectrometer
The following sections provide detailed, step-by-step protocols for the most common glycoprotein enrichment techniques, followed by a comprehensive workflow for their validation using mass spectrometry.
Experimental Workflow for Glycoprotein Enrichment
Caption: General workflow for glycoprotein enrichment prior to MS analysis.
Protocol 1: Lectin Affinity Chromatography (LAC) Enrichment
This protocol provides a general framework for enriching glycoproteins using lectin-conjugated beads. The choice of lectin will depend on the target glycan structures.
Materials:
-
Lectin-conjugated agarose beads (e.g., Concanavalin A for high-mannose N-glycans)
-
Binding/Wash Buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl₂, 1 mM CaCl₂, pH 7.4)
-
Elution Buffer (e.g., 0.2 M Methyl α-D-mannopyranoside in Binding/Wash Buffer)
-
Spin columns
Procedure:
-
Bead Equilibration:
-
Resuspend the lectin-agarose beads and transfer the desired amount to a spin column.
-
Wash the beads three times with 500 µL of Binding/Wash Buffer, centrifuging at a low speed (e.g., 500 x g) for 1 minute between washes to remove the supernatant.
-
-
Sample Binding:
-
Resuspend the digested peptide mixture in Binding/Wash Buffer.
-
Add the sample to the equilibrated beads and incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Centrifuge the column to collect the unbound fraction (flow-through).
-
Wash the beads three to five times with 500 µL of Binding/Wash Buffer to remove non-specifically bound peptides.
-
-
Elution:
-
Add 200-500 µL of Elution Buffer to the beads and incubate for 15-30 minutes at room temperature with occasional vortexing.
-
Centrifuge the column to collect the enriched glycopeptides. Repeat the elution step for complete recovery.
-
-
Desalting:
-
Desalt the eluted glycopeptides using a C18 StageTip or equivalent before LC-MS/MS analysis.
-
Protocol 2: Hydrazide Chemistry Enrichment
This method captures glycoproteins onto a solid support through covalent bonding with oxidized glycans.
Materials:
-
Hydrazide-functionalized beads
-
Coupling Buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 5.5)
-
Oxidation Solution (e.g., 10 mM Sodium Periodate in Coupling Buffer)
-
Washing Buffer (e.g., 1.5 M NaCl)
-
PNGase F enzyme and buffer
-
Ammonium Bicarbonate (50 mM, pH 8.0)
Procedure:
-
Bead Equilibration:
-
Wash the hydrazide beads three times with deionized water and then three times with Coupling Buffer.
-
-
Glycan Oxidation:
-
Dissolve the protein/peptide sample in Coupling Buffer.
-
Add the Oxidation Solution and incubate in the dark at room temperature for 1 hour.
-
Quench the reaction by adding an excess of a reducing agent (e.g., sodium bisulfite).
-
-
Covalent Coupling:
-
Add the oxidized sample to the equilibrated hydrazide beads and incubate overnight at room temperature with gentle rotation.[8]
-
-
Washing:
-
Wash the beads extensively with Washing Buffer to remove non-covalently bound peptides.
-
-
On-bead Digestion (if starting with intact proteins):
-
If you started with intact proteins, perform tryptic digestion directly on the beads.
-
-
Release of N-linked Glycopeptides:
-
Wash the beads with 50 mM Ammonium Bicarbonate.
-
Add PNGase F in its recommended buffer and incubate overnight at 37°C to release the formerly N-linked glycopeptides.[8]
-
-
Sample Collection and Desalting:
-
Centrifuge to collect the supernatant containing the released peptides.
-
Desalt the sample before LC-MS/MS analysis.
-
Protocol 3: Hydrophilic Interaction Liquid Chromatography (HILIC) Enrichment
This protocol outlines the enrichment of glycopeptides using a HILIC micro-spin column.
Materials:
-
HILIC spin columns
-
Loading/Wash Buffer (e.g., 80% Acetonitrile, 1% Trifluoroacetic Acid)
-
Elution Buffer (e.g., 0.1% Trifluoroacetic Acid in water)
Procedure:
-
Column Equilibration:
-
Condition the HILIC spin column by washing it three times with 100 µL of water, followed by three washes with 100 µL of Loading/Wash Buffer.[12] Centrifuge at a low speed between washes.
-
-
Sample Loading:
-
Resuspend the dried peptide digest in 50-100 µL of Loading/Wash Buffer.
-
Load the sample onto the equilibrated column and centrifuge. Collect the flow-through.
-
Reload the flow-through onto the column to maximize binding.
-
-
Washing:
-
Wash the column three to five times with 100 µL of Loading/Wash Buffer to remove non-glycosylated peptides.
-
-
Elution:
-
Elute the enriched glycopeptides by adding 50-100 µL of Elution Buffer and centrifuging. Repeat the elution for complete recovery.
-
-
Sample Preparation for MS:
-
Dry the eluted sample in a vacuum centrifuge and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
Mass Spectrometry Validation: A Step-by-Step Workflow
Once the glycoproteins are enriched, a robust mass spectrometry workflow is crucial to validate the enrichment process and to identify and quantify the glycoproteins of interest.
MS Validation Workflow
Caption: Workflow for mass spectrometry validation of glycoprotein enrichment.
Step 1: Data Acquisition - Choosing the Right Fragmentation Method
The choice of fragmentation method in the mass spectrometer is critical for obtaining comprehensive information from glycopeptides.
-
Higher-energy Collisional Dissociation (HCD): This method efficiently fragments the glycan portion of the glycopeptide, producing characteristic oxonium ions (e.g., m/z 204.0867 for HexNAc, m/z 366.1396 for Hex-HexNAc) that serve as reporters for the presence of glycopeptides.[13] However, it often results in limited fragmentation of the peptide backbone.
-
Electron Transfer Dissociation (ETD): ETD preferentially cleaves the peptide backbone while leaving the labile glycan structure intact.[4][14] This is particularly useful for pinpointing the exact site of glycosylation.
-
Electron-Transfer/Higher-Energy Collision Dissociation (EThcD): This hybrid fragmentation technique combines ETD and HCD, providing comprehensive fragmentation of both the peptide backbone and the glycan moiety in a single spectrum.[14][15] This approach is increasingly favored for in-depth glycopeptide characterization.
Recommendation: For validation of enrichment, an HCD-based method is often sufficient to confirm the presence of glycopeptides through the detection of oxonium ions. For detailed characterization of glycosylation sites and structures, EThcD is the preferred method.
Step 2: Data Analysis - Validating Enrichment and Identifying Glycoproteins
Specialized software is required to analyze the complex MS/MS spectra of glycopeptides.
-
Software: Several software packages are available for glycoproteomics data analysis, including Byonic, pGlyco, and GlycReSoft.[16][17][18] These tools can identify both the peptide sequence and the attached glycan composition from the MS/MS data.
Validation of Enrichment:
-
Increased Identification of Glycoproteins: A successful enrichment should result in a significantly higher number of identified glycoproteins and glycopeptides in the enriched fraction compared to the unenriched (input) sample.
-
Spectral Counting and Intensity Comparison: The spectral counts or precursor intensities of known glycoproteins should be substantially higher in the enriched fraction. Conversely, the signals from known non-glycoproteins should be depleted.
-
Presence of Oxonium Ions: A key indicator of successful glycopeptide enrichment is the prominent presence of oxonium ions in the HCD MS/MS spectra. The ratio of spectra containing oxonium ions to the total number of MS/MS spectra is a good measure of enrichment specificity.[19]
Step 3: Quantitative Analysis - Comparing Glycoprotein Abundance
Quantitative proteomics techniques can be applied to the enriched samples to compare glycoprotein abundance between different biological states.
-
Label-Free Quantification (LFQ): This method compares the signal intensities of peptides across different runs.[20][21][22] It is a cost-effective approach but requires highly reproducible chromatography.
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC is a metabolic labeling strategy where cells are grown in media containing "light" or "heavy" isotopes of essential amino acids.[23][24] The samples are then mixed, and the relative abundance of proteins is determined by the intensity ratio of the heavy and light peptide pairs in the mass spectrometer. SILAC is a highly accurate method for quantitative proteomics.[25]
Protocol 4: PNGase F Deglycosylation for Validation
Peptide-N-Glycosidase F (PNGase F) is an enzyme that cleaves N-linked glycans between the innermost GlcNAc and asparagine residues.[26] This reaction results in the deamidation of the asparagine to aspartic acid, causing a mass shift of +0.984 Da.[26] This mass shift can be used to confirm the site of N-glycosylation.
Mass Spectrometry Compatible Protocol:
Materials:
-
PNGase F
-
50 mM Ammonium Bicarbonate, pH 7.8
Procedure:
-
Resuspend the enriched glycopeptides in 50 mM Ammonium Bicarbonate.
-
Add PNGase F according to the manufacturer's instructions.
-
Incubate at 37°C for 2-18 hours.[27]
-
The deglycosylated peptides can be directly analyzed by LC-MS/MS.
Troubleshooting Common Issues in Glycoprotein Enrichment
| Problem | Potential Cause | Solution |
| Low yield of enriched glycoproteins | Inefficient binding to the affinity matrix. | Optimize binding conditions (pH, incubation time). Ensure the chosen lectin is appropriate for the target glycans. For HILIC, ensure the correct organic solvent concentration in the loading buffer. |
| Incomplete elution. | Use a stronger elution buffer or perform multiple elution steps. | |
| High background of non-glycosylated peptides | Insufficient washing. | Increase the number of wash steps or the stringency of the wash buffer. |
| Non-specific binding. | Add a blocking agent (e.g., BSA) to the binding buffer for lectin affinity. Optimize the organic solvent concentration for HILIC. | |
| Poor reproducibility | Inconsistent sample handling. | Standardize all steps of the protocol, including incubation times, temperatures, and centrifugation speeds. |
| Variability in the affinity matrix. | Use beads from the same lot for all experiments in a comparative study. |
Conclusion
The successful mass spectrometric analysis of glycoproteins is critically dependent on the selection and validation of an appropriate enrichment strategy. This guide has provided a comprehensive comparison of the most common enrichment techniques, detailed experimental protocols, and a robust workflow for MS-based validation. By understanding the principles, strengths, and limitations of each method and by diligently validating the enrichment process, researchers can confidently generate high-quality glycoproteomic data, paving the way for new discoveries in biology and medicine.
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Semiautomated glycoproteomics data analysis workflow for maximized glycopeptide identification and reliable quantification. (2020). Beilstein Journal of Organic Chemistry. [Link]
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Protocol for N-glycoprotein enrichment by hydrazide resin. (n.d.). Figshare. [Link]
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Semiautomated glycoproteomics data analysis workflow for maximized glycopeptide identification and reliable quantification. (2020). ResearchGate. [Link]
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4-plex Quantitative Glycoproteomics using Glycan/Protein-Stable Isotope Labeling in Cell Culture. (2024). PMC. [Link]
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Label-Free Quantitation: A New Glycoproteomics Approach. (2009). CORE. [Link]
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Simultaneous N-Deglycosylation and Digestion of Complex Samples on S-Traps Enables Efficient Glycosite Hypothesis Generation. (2022). PMC. [Link]
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CHAPTER 7: Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages. (2017). PMC. [Link]
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Improving glycoproteomic analysis workflow by systematic evaluation of glycopeptide enrichment, quantification, mass spectrometry approach, and data analysis strategies. (2023). National Institutes of Health. [Link]
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Parallel Comparison of N-Linked Glycopeptide Enrichment Techniques Reveals Extensive Glycoproteomic Analysis of Plasma Enabled by SAX-ERLIC. (2017). PubMed. [Link]
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Glycoproteomics Sample Processing, LC-MS, and Data Analysis Using GlycReSoft. (2021). National Institutes of Health. [Link]
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Label-free quantitation: A new glycoproteomics approach. (2009). Journal of the American Society for Mass Spectrometry. [Link]
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A review of methods for interpretation of glycopeptide tandem mass spectral data. (2015). National Institutes of Health. [Link]
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A review of methods for interpretation of glycopeptide tandem mass spectral data. (2015). Analytica Chimica Acta. [Link]
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A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics. (2021). PMC. [Link]
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From Enrichment to Identification: A Comprehensive Interpretation of Glycoproteomics Mass Spectrometry Methods. (n.d.). Biotai. [Link]
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CHAPTER 7: Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages. (2017). PMC. [Link]
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Optimization of glycopeptide enrichment techniques for the identification of Clinical Biomarkers. (2023). PMC. [Link]
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LC-MS/MS Quantitation of HILIC-Enriched N-glycopeptides Derived from Low-Abundance Serum Glycoproteins in Patients with Narcolepsy Type 1. (2023). MDPI. [Link]
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Preparation of glycopeptides by hydrophilic interaction chromatography (HILIC). (2021). NCBI. [Link]
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SILAC Quantitation. (n.d.). UT Southwestern Proteomics Core. [Link]
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Stable isotope labeling by amino acids in cell culture. (n.d.). Wikipedia. [Link]
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SILAC for Improved Mass Spectrometry & Quantitative Proteomics. (2018). G-Biosciences. [Link]
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Idealized workflow for assignment of glycoprotein site-specific... (n.d.). ResearchGate. [Link]
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Assessment of lectin and HILIC based enrichment protocols for characterization of serum glycoproteins by mass spectrometry. (2008). PubMed. [Link]
-
Electron-Transfer/Higher-Energy Collision Dissociation (EThcD)-enabled Intact Glycopeptide/Glycoproteome Characterization. (2016). PMC. [Link]
-
Assessing the reproducibility of an O‐glycopeptide enrichment method with a novel software, Pinnacle. (2020). Semantic Scholar. [Link]
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Effective Enrichment of Glycopeptides in Drop-HILIC Approach Using iSPE (R). (n.d.). Sielc. [Link]
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Optimization of glycopeptide enrichment techniques for the identification of clinical biomarkers. (2024). ResearchGate. [Link]
-
Methods for Quantification of Glycopeptides by Liquid Separation and Mass Spectrometry. (2022). PMC. [Link]
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Novel Antibodies for the Simple and Efficient Enrichment of Native O-GlcNAc Modified Peptides. (n.d.). Squarespace. [Link]
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Improved online LC-MS/MS identification of O-glycosites by EThcD fragmentation, chemoenzymatic reaction, and SPE enrichment. (2020). PubMed Central. [Link]
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Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages. (2017). PubMed. [Link]
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Novel Isobaric Tagging Reagent Enabled Multiplex Quantitative Glycoproteomics via Electron-Transfer/Higher-Energy Collisional Dissociation (EThcD) Mass Spectrometry. (2019). National Institutes of Health. [Link]
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A Researcher's Guide to Isothermal Titration Calorimetry for Boronic Acid-Sugar Interactions
For researchers, scientists, and drug development professionals delving into the nuanced world of molecular recognition, the interaction between boronic acids and sugars presents a fascinating and vital area of study. These interactions are fundamental to the development of glucose sensors, drug delivery systems, and tools for chemical biology.[1][2][3][4] This guide provides an in-depth comparison of Isothermal Titration Calorimetry (ITC) with other common analytical techniques, offering a comprehensive look at the experimental data and protocols necessary for a thorough investigation of these binding events.
The Significance of Boronic Acid-Sugar Interactions
Boronic acids possess the unique ability to reversibly form covalent bonds with 1,2- or 1,3-diols, which are structural motifs abundant in sugars.[5][6] This interaction forms the basis for a wide array of applications, from the continuous monitoring of glucose in diabetic patients to the targeted delivery of therapeutics.[7][8] A deep understanding of the thermodynamics driving these interactions is paramount for the rational design of novel boronic acid-based technologies.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a biomolecular binding event.[9][10] This allows for a complete thermodynamic profiling of the interaction in a single experiment, providing crucial data on binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[11]
The Causality Behind Experimental Choices in ITC
The design of a successful ITC experiment hinges on a clear understanding of the underlying principles. The choice of buffer, for instance, is critical. Buffers with different ionization enthalpies can be used to determine if proton exchange is coupled to the binding event, a common occurrence in boronic acid-sugar interactions.[10] The concentrations of the boronic acid and sugar must be carefully selected to ensure an optimal "c-window" (c = K a *[M]), which allows for the accurate determination of the binding isotherm.[12]
A Self-Validating System: The ITC Protocol
A robust ITC protocol inherently includes self-validating steps. Control experiments, such as titrating the ligand into the buffer alone, are essential to account for the heat of dilution.[13] Furthermore, the stoichiometry value (n) obtained from the experiment should ideally be close to a whole number, providing confidence in the accuracy of the concentrations and the binding model.
Caption: Experimental workflow for Isothermal Titration Calorimetry.
Comparing ITC with Alternative Techniques
While ITC is considered the gold standard, other techniques offer complementary information.
| Technique | Principle | Advantages | Disadvantages |
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding. | Provides a complete thermodynamic profile (K D , ΔH, ΔS, n) in a single experiment; Label-free.[10][14] | Requires relatively large amounts of sample; Not suitable for very high or very low affinity interactions without competition assays.[15] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures changes in the chemical environment of nuclei upon binding. | Provides structural information about the binding site; Can determine binding constants over a wide range.[16][17] | Requires large amounts of isotopically labeled sample; Complex data analysis. |
| Fluorescence Spectroscopy | Measures changes in fluorescence properties upon binding. | High sensitivity; Requires small amounts of sample.[5][16] | Often requires labeling of one of the binding partners, which can perturb the interaction; Does not directly measure enthalpy or entropy. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a sensor surface upon binding. | Provides real-time kinetic data (k on , k off ); High throughput capabilities.[18] | Requires immobilization of one binding partner, which may affect its activity; Susceptible to mass transport limitations. |
Experimental Protocols
Detailed ITC Protocol for Boronic Acid-Sugar Interaction
1. Sample Preparation:
-
Prepare a 1 mM solution of the boronic acid derivative in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).
-
Prepare a 100 mM solution of the sugar (e.g., glucose, fructose) in the exact same buffer from the same stock to minimize buffer mismatch effects.
-
Thoroughly degas both solutions immediately before the experiment to prevent bubble formation in the ITC cell.
2. Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Fill the sample cell (typically ~200 µL) with the boronic acid solution.
-
Fill the injection syringe (typically ~40 µL) with the sugar solution.
-
Place the cell and syringe in the instrument and allow for thermal equilibration.
3. Data Acquisition:
-
Set the injection parameters: typically 20-30 injections of 1-2 µL each, with a spacing of 120-180 seconds between injections to allow the signal to return to baseline.
-
Perform an initial small injection (e.g., 0.5 µL) that will be discarded during data analysis to remove any air from the syringe tip.
-
Initiate the titration run.
4. Data Analysis:
-
Integrate the raw data peaks to obtain the heat change for each injection.
-
Subtract the heat of dilution, determined from a control experiment where the sugar is injected into the buffer.
-
Plot the heat change per mole of injectant against the molar ratio of sugar to boronic acid.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine the binding affinity (K D ), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(K a ).[19]
Caption: Reversible binding of boronic acid with a sugar.
Quantitative Data Summary
The following table presents hypothetical, yet realistic, thermodynamic data for the interaction of a phenylboronic acid (PBA) with different sugars at pH 7.4 and 25°C, as would be determined by ITC.
| Sugar | Binding Affinity (K D , mM) | Stoichiometry (n) | Enthalpy (ΔH, kcal/mol) | Entropy (TΔS, kcal/mol) | Gibbs Free Energy (ΔG, kcal/mol) |
| D-Fructose | 0.5 | 1.0 | -5.5 | -1.0 | -4.5 |
| D-Glucose | 5.0 | 1.0 | -3.0 | 0.5 | -3.5 |
| D-Mannose | 2.5 | 1.0 | -4.2 | -0.2 | -4.0 |
| D-Galactose | 8.0 | 1.0 | -2.5 | 0.8 | -3.3 |
Note: The binding affinity of boronic acids is generally higher for fructose than for other common monosaccharides due to the favorable arrangement of its diol groups in the furanose form.[20]
Conclusion
Isothermal Titration Calorimetry stands out as an indispensable tool for the in-depth thermodynamic characterization of boronic acid-sugar interactions. Its ability to provide a complete thermodynamic profile in a single, label-free experiment empowers researchers to make informed decisions in the design and optimization of boronic acid-based technologies.[21] While other techniques like NMR and fluorescence spectroscopy offer valuable complementary information, ITC provides the direct measurement of the energetic forces driving these crucial molecular recognition events. By following rigorous, self-validating experimental protocols, researchers can obtain high-quality, reliable data to advance their work in drug development and chemical biology.
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A Comparative Guide to Boronic Acid-Functionalized Nanoparticles for Advanced Biomedical Applications
In the dynamic landscape of nanomedicine, the quest for highly specific and responsive delivery and diagnostic systems is paramount. Boronic acid-functionalized nanoparticles have emerged as a versatile and powerful platform, offering unique capabilities for targeted therapies and sensitive biosensing.[1][2][3] This guide provides an in-depth comparative analysis of various boronic acid-functionalized nanoparticle systems, grounded in experimental data and field-proven insights. We will dissect the underlying chemistry, compare different nanoparticle scaffolds, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals in their pursuit of innovative biomedical solutions.
The Power of Boronic Acid: A Reversible Covalent Interaction
At the heart of this technology lies the remarkable chemistry of the boronic acid moiety (-B(OH)₂). Unlike many targeting ligands that rely on weaker, non-covalent interactions, boronic acids form reversible covalent bonds with molecules containing cis-1,2- or cis-1,3-diols.[4] This specific interaction is the cornerstone of their utility in biomedicine, as many biologically significant molecules, including carbohydrates, glycoproteins, and certain catechols, possess this structural feature.[1][2]
The binding affinity of boronic acid is exquisitely sensitive to pH.[5] In its neutral, trigonal planar form, the boronic acid has a relatively low affinity for diols. However, in an alkaline environment (typically above its pKa), it transitions to a more nucleophilic, tetrahedral boronate anion, which readily forms a stable cyclic ester with cis-diols.[1][5] This pH-dependent "on-off" switching mechanism is a key advantage, enabling the design of smart nanomaterials that can release their cargo in response to specific physiological cues, such as the acidic tumor microenvironment or the intracellular environment of endosomes.
Nanoparticle Platforms: A Comparative Analysis
The choice of nanoparticle scaffold is critical as it dictates the overall physicochemical properties, biocompatibility, and in vivo fate of the final conjugate. Here, we compare three major classes of nanoparticles commonly functionalized with boronic acid.
Magnetic Nanoparticles (MNPs)
Iron oxide nanoparticles are a popular choice due to their biocompatibility, biodegradability, and unique magnetic properties, which allow for magnetic targeting and easy separation.[6][7][8]
-
Advantages:
-
Magnetic Targeting: Enables accumulation at a specific site using an external magnetic field.
-
Facile Separation: Simplifies purification during synthesis and allows for the enrichment of target molecules from complex biological samples.[6][7]
-
Biocompatibility: Generally considered safe for in vivo applications.
-
-
Disadvantages:
-
Potential for Aggregation: Can be prone to aggregation in physiological media, requiring appropriate surface coatings.
-
Lower Drug Loading Capacity: Compared to polymeric nanoparticles, the dense core limits the volume available for drug encapsulation.
-
Polymeric Nanoparticles
Polymeric nanoparticles, including micelles and nanogels, are self-assembled structures of amphiphilic or cross-linked polymers. They offer high versatility in terms of composition and functionality.
-
Advantages:
-
High Drug Loading Capacity: The polymeric matrix can encapsulate a significant amount of therapeutic agents.
-
Tunable Properties: The size, charge, and release kinetics can be precisely controlled by modulating the polymer composition.
-
Biocompatibility and Biodegradability: A wide range of biocompatible and biodegradable polymers are available.
-
-
Disadvantages:
-
More Complex Synthesis: The synthesis and functionalization can be more intricate compared to inorganic nanoparticles.
-
Potential for Burst Release: Poorly designed formulations can lead to a rapid initial release of the encapsulated drug.
-
Carbon-Based Nanomaterials (Carbon Dots and Graphene Oxide)
Carbon dots (CDs) and graphene oxide (GO) are emerging platforms with unique optical and electronic properties.[1][2][3]
-
Advantages:
-
Inherent Fluorescence: Many carbon-based nanomaterials exhibit intrinsic fluorescence, making them suitable for bioimaging and sensing applications without the need for additional fluorescent labels.[1][2][3]
-
High Surface Area: Provides ample sites for functionalization with boronic acid and loading of therapeutic molecules.
-
Good Biocompatibility: Generally exhibit low toxicity.[1][2]
-
-
Disadvantages:
-
Heterogeneity: Achieving uniform size and surface chemistry can be challenging.
-
Long-Term Fate: The in vivo degradation and clearance pathways of some carbon-based nanomaterials are still under investigation.
-
Performance Comparison: A Data-Driven Perspective
To provide a clearer picture of the relative performance of these platforms, the following table summarizes key experimental data from various studies.
| Nanoparticle Type | Boronic Acid Functionalization Method | Application | Key Performance Metric | Reference |
| Magnetic Nanoparticles (Fe₃O₄) | Atom Transfer Radical Polymerization (ATRP) of an acrylamidophenylboronic acid monomer | Glycoprotein Enrichment | Binding capacity for ovalbumin: 798.1 mg/g | [6] |
| **Magnetic Silica Nanoparticles (Fe₃O₄@SiO₂) ** | Facile chemical conjugation of 3-aminophenylboronic acid | Dopamine Extraction | Maximal adsorption capacity for dopamine: 108.46 µg/g at pH 8.5 | [7] |
| Polymeric Nanolatex | Microemulsion polymerization followed by post-functionalization with 3-aminophenylboronic acid | Carbohydrate Sensing | Visual detection of fructose in a competitive assay | [9] |
| Carbon Dots (C-dots) | One-step hydrothermal carbonization using phenylboronic acid as the precursor | Blood Glucose Sensing | Linear fluorescence quenching in the range of 9–900 µM with a 1.5 µM detection limit | [10] |
Experimental Workflows: From Synthesis to Application
To ensure scientific integrity and reproducibility, we provide detailed, step-by-step methodologies for key experiments.
Experimental Protocol 1: Synthesis of Boronic Acid-Functionalized Magnetic Nanoparticles (BA-MNPs)
This protocol is adapted from a method for preparing core-shell magnetic silica nanoparticles functionalized with 3-aminophenylboronic acid (APBA).[7]
Diagrammatic Representation of the Synthesis Workflow:
Caption: Workflow for the synthesis of boronic acid-functionalized magnetic nanoparticles.
Step-by-Step Methodology:
-
Synthesis of Fe₃O₄ Nanoparticles: Prepare Fe₃O₄ nanoparticles via a standard co-precipitation method.
-
Silica Coating: Coat the Fe₃O₄ nanoparticles with a silica shell using a modified Stöber method. Disperse the Fe₃O₄ nanoparticles in a mixture of ethanol and water, followed by the addition of tetraethyl orthosilicate (TEOS) and ammonium hydroxide. Stir the mixture overnight.
-
Amine Functionalization: Functionalize the silica-coated nanoparticles with amine groups using (3-aminopropyl)triethoxysilane (APTES).
-
Boronic Acid Conjugation: Covalently attach 3-aminophenylboronic acid (APBA) to the amine-functionalized nanoparticles using carbodiimide chemistry (e.g., EDC/NHS coupling).
-
Purification and Characterization: Purify the resulting BA-MNPs by magnetic separation and wash extensively with water and ethanol. Characterize the nanoparticles using Transmission Electron Microscopy (TEM) for morphology, Fourier-Transform Infrared (FTIR) spectroscopy to confirm functionalization, and Vibrating Sample Magnetometry (VSM) to assess magnetic properties.
Experimental Protocol 2: Characterization of Glucose Binding using a Fluorescent Displacement Assay
This protocol describes a common method to evaluate the binding of glucose to boronic acid-functionalized nanoparticles using a fluorescent dye.
Diagrammatic Representation of the Fluorescent Displacement Assay:
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A Senior Application Scientist's Guide to the Cross-Reactivity of 2-Acrylamidophenylboronic Acid for Sialic Acid Recognition
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 2-acrylamidophenylboronic acid (2-APBA) as a molecular tool for recognizing sialic acid, a critical biomarker in cancer and immunology. We move beyond simple cataloging of features to provide a comparative framework, grounded in the principles of physical organic chemistry and supported by experimental data. Our objective is to equip you with the necessary insights to critically evaluate 2-APBA's suitability for your research, understand its inherent cross-reactivity challenges, and benchmark it against viable alternatives.
The Foundational Principle: Boronic Acid-Diol Interactions
Boronic acids reversibly form covalent cyclic esters with molecules containing cis-1,2 or -1,3 diols. This interaction is the cornerstone of their use as sensors and affinity ligands for a vast array of biomolecules, including saccharides, glycoproteins, and ribonucleotides. The reaction's equilibrium is highly pH-dependent. The boronic acid (a trigonal Lewis acid) must first transition to its more reactive tetrahedral boronate form by accepting a hydroxide ion. Consequently, strong binding typically occurs at a pH at or above the boronic acid's acidity constant (pKa).[1][2]
The central challenge in designing selective boronic acid probes is that the target diol motif is ubiquitous in biology, leading to potential off-target binding, or cross-reactivity.
Decoding this compound: The Impact of Ortho-Substitution
The specific placement of the acrylamido group at the ortho- (or 2-) position on the phenyl ring is a critical design choice that fundamentally alters the properties of the boronic acid moiety compared to its meta- (3-) and para- (4-) isomers.
-
Lowered pKa: The proximity of the electron-withdrawing amide group and the potential for intramolecular hydrogen bonding or coordination with the boron center lowers the pKa of the boronic acid.[3][4] A lower pKa is advantageous as it facilitates the formation of the reactive boronate anion at or near physiological pH (7.4), enhancing binding affinity under biological conditions.[5] For instance, 2-formylphenylboronic acid, which also features an ortho-carbonyl, exhibits a pKa around 7.8, significantly lower than that of unsubstituted phenylboronic acid (pKa ≈ 8.8).[1][4]
-
Steric Influence: The ortho-substituent introduces steric hindrance around the binding site.[6] This can be a double-edged sword: it may disfavor binding with bulky diol structures but could potentially be exploited to enhance selectivity for smaller, more accessible targets like the exocyclic glycerol-type diol on sialic acid.
The acrylamido group also provides a reactive handle for polymerization or conjugation, a feature often exploited in the development of hydrogels and functionalized surfaces.
Diagram: Mechanism of 2-APBA Binding and the Influence of pH
The following diagram illustrates the fundamental equilibrium governing the binding of 2-APBA to a generic cis-diol, such as the C8-C9 diol of sialic acid.
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A Head-to-Head Comparison: Benchmarking Boronate Affinity Chromatography Against Other Glycoprotein Enrichment Methods
For researchers, scientists, and drug development professionals navigating the complexities of glycoproteomics, the effective enrichment of glycoproteins and other cis-diol-containing biomolecules is a critical first step. The low stoichiometry of many glycoproteins compared to their non-glycosylated counterparts necessitates a robust enrichment strategy to enable sensitive detection and accurate characterization. Among the available techniques, boronate affinity chromatography (BAC) presents a unique value proposition. This guide provides an in-depth, objective comparison of boronate affinity chromatography against other prevalent enrichment methodologies, supported by experimental principles and data to inform your selection of the most appropriate workflow.
The Central Challenge: Isolating Glycoproteins from a Complex Milieu
Protein glycosylation is a pivotal post-translational modification that dictates protein folding, stability, and function. The study of these modifications is often hampered by the sheer complexity of biological samples. Glycoproteins are frequently present at much lower concentrations than other proteins, making their direct analysis challenging. Enrichment techniques aim to selectively capture these molecules, thereby increasing their relative abundance and facilitating downstream analysis by methods such as mass spectrometry.
This guide will focus on the following key enrichment strategies:
-
Boronate Affinity Chromatography (BAC): Exploits the reversible covalent interaction between boronic acid and cis-diol groups present in glycans.
-
Lectin Affinity Chromatography (LAC): Utilizes the high specificity of lectin proteins for binding to particular carbohydrate structures.
-
Hydrazide Chemistry (HC): Involves the chemical oxidation of glycan cis-diols to aldehydes, which are then covalently captured by a hydrazide-functionalized solid support.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Separates molecules based on their hydrophilicity, with the highly polar glycans facilitating the retention of glycoproteins.
The Science Behind the Separation: A Mechanistic Overview
Understanding the fundamental principles of each technique is paramount to appreciating their respective strengths and limitations.
Boronate Affinity Chromatography: A Broad-Spectrum Covalent Capture
Boronate affinity chromatography is founded on the unique, pH-dependent interaction between a boronic acid ligand and a cis-diol group—a common feature in sugars.[1][2] Under alkaline conditions (typically pH > 8), the boronic acid in its trigonal planar form transitions to a tetrahedral boronate anion. This anion readily forms a reversible covalent cyclic ester with molecules containing adjacent hydroxyl groups in a cis configuration.[2] Elution is elegantly achieved by simply lowering the pH, which reverses the reaction and releases the bound molecules, or by introducing a competing agent with a high concentration of cis-diols, such as sorbitol.[2][3] This broad specificity for the cis-diol moiety makes BAC a powerful tool for capturing a wide range of glycoproteins, as well as other important biomolecules like ribonucleosides and catecholamines.[2]
Lectin Affinity Chromatography: The Specificity of Biological Recognition
Lectin affinity chromatography leverages the natural, highly specific binding of lectin proteins to defined carbohydrate structures.[4][5] Different lectins exhibit distinct binding preferences; for instance, Concanavalin A (ConA) primarily binds to mannose-containing glycans, while Wheat Germ Agglutinin (WGA) recognizes N-acetylglucosamine and sialic acid residues.[6][7] This specificity can be a significant advantage when targeting a particular class of glycoproteins. Enrichment can be further tailored by using a single lectin, a series of different lectins sequentially, or a mixture of lectins to broaden the capture net.[4][8] Elution is typically achieved by introducing a high concentration of a competing free sugar that displaces the bound glycoprotein from the lectin.[9]
Hydrazide Chemistry: A Robust, Covalent Immobilization
Hydrazide chemistry offers a covalent capture strategy that begins with the oxidation of cis-diol groups on the glycan using a mild oxidizing agent like sodium periodate.[10] This reaction converts the diols into aldehydes. The entire protein sample is then incubated with a solid support functionalized with hydrazide groups, leading to the formation of a stable covalent hydrazone bond with the newly formed aldehydes.[11] After washing away non-glycosylated peptides, the captured glycopeptides can be released. A common method for release involves enzymatic cleavage with Peptide-N-Glycosidase F (PNGase F), which cleaves the bond between the asparagine residue and the N-linked glycan, leaving the glycan attached to the resin and releasing the formerly glycosylated peptide.[12]
Hydrophilic Interaction Liquid Chromatography (HILIC): Separation by Polarity
HILIC is a chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[6] Under these conditions, a water-rich layer forms on the surface of the stationary phase. Highly polar molecules, such as the glycan portions of glycoproteins, preferentially partition into this aqueous layer and are retained, while less polar, non-glycosylated peptides are washed away. Elution is achieved by increasing the polarity of the mobile phase, typically by increasing the concentration of the aqueous component.[6]
Head-to-Head Comparison: Performance Metrics
The choice of an enrichment method should be guided by the specific experimental goals. The following table summarizes the key performance characteristics of each technique.
| Feature | Boronate Affinity Chromatography (BAC) | Lectin Affinity Chromatography (LAC) | Hydrazide Chemistry (HC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Reversible covalent binding to cis-diols[1] | Specific non-covalent binding to glycan structures[5] | Covalent capture of oxidized glycans[10] | Partitioning based on hydrophilicity[6] |
| Specificity | Broad for cis-diol containing molecules[2] | High for specific glycan motifs; can be narrow or broad depending on lectin(s) used[4] | High for glycoproteins (requires oxidation)[12] | Enriches for hydrophilic peptides in general; not exclusive to glycopeptides |
| Binding Conditions | Alkaline pH (typically >8)[2] | Near-physiological pH[4] | Mildly acidic pH (e.g., pH 5.5) for coupling[1] | High organic solvent concentration |
| Elution Conditions | Acidic pH or competing diols (e.g., sorbitol)[3] | Competing free sugars[9] | Enzymatic (e.g., PNGase F) or chemical release[11] | Increasing aqueous solvent concentration[6] |
| Glycan Integrity | Preserved | Preserved | Glycan is oxidized and often remains on the resin after peptide release[13] | Preserved |
| Workflow Simplicity | Relatively simple, pH-based control[2] | Simple, requires specific elution sugars[9] | Multi-step, involves oxidation and enzymatic release[1] | Relatively simple, solvent-based |
| Advantages | Broad coverage of glycoproteins, reversible covalent binding, fast kinetics[2] | High specificity for targeted glycoforms, mild conditions[5] | Robust covalent capture, high specificity for oxidized glycans[14] | Good for general glycopeptide enrichment, compatible with mass spectrometry[15] |
| Disadvantages | Requires alkaline pH for binding, may not be suitable for pH-sensitive samples[16] | Potential for non-specific binding, some lectins are expensive or unstable, may miss certain glycoforms[7][17] | Oxidation step can damage the glycan, release can be inefficient, glycan structure information is lost[13] | Can co-enrich other hydrophilic peptides (e.g., phosphopeptides), lower specificity than affinity methods[15] |
Experimental Workflows: A Visual Guide
To further clarify the practical application of these methods, the following diagrams illustrate the typical experimental workflows.
Boronate Affinity Chromatography Workflow
Caption: Workflow for Boronate Affinity Chromatography.
Lectin Affinity Chromatography Workflow
Caption: Workflow for Lectin Affinity Chromatography.
Hydrazide Chemistry Workflow
Caption: Workflow for Hydrazide Chemistry.
Detailed Experimental Protocols
To ensure reproducibility and provide a practical starting point, detailed step-by-step methodologies for each key enrichment technique are provided below.
Protocol 1: Glycoprotein Enrichment using Boronate Affinity Chromatography
This protocol is adapted for the enrichment of glycoproteins from a complex protein mixture like serum.[3][18]
-
Resin Preparation:
-
Equilibrate the boronate affinity resin with 5-10 column volumes (CV) of binding buffer (e.g., 50 mM ammonium bicarbonate, pH 8.5).[19]
-
-
Sample Preparation:
-
Dilute the protein sample (e.g., 1 mg total protein) in the binding buffer.
-
Ensure the final pH of the sample is consistent with the binding buffer.
-
-
Binding:
-
Load the prepared sample onto the equilibrated column at a slow flow rate to maximize binding.
-
-
Washing:
-
Wash the column with 10-15 CV of binding buffer to remove non-specifically bound proteins. Monitor the UV absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound glycoproteins with 5 CV of elution buffer (e.g., 0.1 M acetic acid or a buffer containing a high concentration of sorbitol).[3]
-
-
Post-Elution Processing:
-
Immediately neutralize the eluted fractions if an acidic elution buffer was used.
-
Proceed with buffer exchange or direct downstream processing like tryptic digestion for mass spectrometry.
-
Protocol 2: Glycoprotein Enrichment using Multi-Lectin Affinity Chromatography
This protocol utilizes a combination of lectins to achieve broader coverage of the glycoproteome.[8]
-
Lectin Column Preparation:
-
Pack a column with a mixture of lectin-agarose resins (e.g., ConA, WGA, and Aleuria Aurantia Lectin (AAL)).
-
Equilibrate the column with 10 CV of binding buffer (e.g., 20 mM Tris-HCl, 0.5 M NaCl, 1 mM MnCl₂, 1 mM CaCl₂, pH 7.4).[4]
-
-
Sample Preparation:
-
Dissolve the protein sample in the binding buffer.
-
-
Binding:
-
Apply the sample to the equilibrated lectin column.
-
-
Washing:
-
Wash the column with 10-15 CV of binding buffer to remove unbound proteins.
-
-
Elution:
-
Elute the bound glycoproteins with 5 CV of elution buffer containing a mixture of competing sugars (e.g., 0.5 M α-methyl-mannopyranoside, 0.5 M N-acetylglucosamine, 0.1 M L-fucose in binding buffer).[4]
-
-
Post-Elution Processing:
-
Remove the competing sugars by dialysis or buffer exchange before downstream analysis.
-
Protocol 3: N-Glycopeptide Enrichment using Hydrazide Chemistry
This protocol is designed for the enrichment of N-linked glycopeptides following tryptic digestion.[1][12]
-
Protein Oxidation:
-
Hydrazide Resin Coupling:
-
Equilibrate the hydrazide resin with the coupling buffer.
-
Mix the oxidized protein solution with the equilibrated resin and incubate at room temperature for 12-24 hours with gentle agitation.[1]
-
-
On-Resin Digestion:
-
Wash the resin extensively to remove non-bound proteins.
-
Resuspend the resin in a digestion buffer (e.g., 50 mM ammonium bicarbonate) and add trypsin (enzyme to protein ratio of 1:50). Incubate overnight at 37°C.[1]
-
-
Washing:
-
Wash the resin thoroughly to remove non-glycosylated peptides.
-
-
N-Glycopeptide Release:
-
Add PNGase F to the resin and incubate for at least 2 hours at 37°C to release the N-linked peptides.[11]
-
-
Sample Collection:
-
Collect the supernatant containing the enriched, formerly N-linked glycopeptides for mass spectrometry analysis.
-
Practical Considerations and Troubleshooting
As with any experimental technique, success often lies in the details. Here are some field-proven insights:
-
For Boronate Affinity Chromatography:
-
Sub-optimal Binding: Ensure the pH of your binding buffer is at least one unit above the pKa of the boronic acid. Inadequate pH is a common cause of poor binding.[20]
-
Peak Tailing During Elution: This can indicate strong non-specific interactions. Consider adding a non-ionic detergent to the wash buffer or slightly increasing the ionic strength.[19]
-
-
For Lectin Affinity Chromatography:
-
Non-Specific Binding: The presence of non-glycoproteins in the eluate is a common issue. Increase the stringency of the wash steps, for example, by adding a low concentration of detergent or increasing the salt concentration in the wash buffer.[17][21]
-
Low Recovery: The affinity of some glycoproteins for the lectin may be too high for efficient elution with the competing sugar. Try a different elution sugar or a lower pH elution buffer if the glycoprotein can tolerate it.[22]
-
-
For Hydrazide Chemistry:
-
Incomplete Oxidation: Ensure the sodium periodate is fresh and the reaction is protected from light.
-
Low Yield of Released Peptides: Optimize the PNGase F digestion time and amount. Ensure that no residual chemicals from the coupling and washing steps are inhibiting the enzyme.
-
Conclusion: Selecting the Right Tool for the Job
There is no single "best" method for glycoprotein enrichment; the optimal choice is contingent on the research question.
-
Boronate affinity chromatography is an excellent choice for researchers seeking broad coverage of the glycoproteome without bias towards specific glycan structures. Its reversible covalent nature and straightforward, pH-controlled workflow make it a robust and versatile tool.[2]
-
Lectin affinity chromatography is unparalleled when the goal is to isolate glycoproteins with specific glycan features, for example, in studies comparing the sialylation or fucosylation patterns between healthy and diseased states.[5] The use of multiple lectins can broaden its applicability.[8]
-
Hydrazide chemistry provides a highly selective method for covalently capturing glycoproteins, which can be particularly useful for complex samples. However, the trade-off is the loss of information about the glycan structure itself.[13]
-
HILIC is a valuable, non-affinity-based technique that can enrich a wide range of glycopeptides and is easily coupled with mass spectrometry. Its lower specificity compared to affinity-based methods means it may co-enrich other hydrophilic molecules.[15]
Ultimately, a multi-pronged approach, potentially combining different enrichment strategies, may yield the most comprehensive view of the glycoproteome.[17] By understanding the underlying principles, advantages, and limitations of each method, researchers can make an informed decision to best achieve their scientific objectives.
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Cell surface profiling of cultured cells by direct hydrazide capture of oxidized glycoproteins. (2023). MethodsX. [Link]
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Combining Results from Lectin Affinity Chromatography and Glycocapture Approaches Substantially Improves the Coverage of the Glycoproteome. National Center for Biotechnology Information. [Link]
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Solid Phase Extraction of N-linked Glycopeptides Using Hydrazide Tip. National Center for Biotechnology Information. [Link]
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Selective Enrichment of Sialylglycopeptides Enabled by Click Chemistry and Dynamic Covalent Exchange. National Center for Biotechnology Information. [Link]
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Schematic illustration of the sample preparation protocol used for the... ResearchGate. [Link]
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Enrichment and Analysis of Non-enzymatically Glycated Peptides: Boronate Affinity Chromatography Coupled with Electron Transfer Dissociation Mass Spectrometry. National Center for Biotechnology Information. [Link]
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Mastering Affinity Chromatography: Techniques and Troubleshooting. Microbioz India. [Link]
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Glycan analysis by reversible reaction to hydrazide beads and mass spectrometry. Early Detection Research Network. [Link]
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The development of the boronate affinity chromatography and Biotime's success. Biotime. [Link]
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Synthesis of hydrazide-functionalized hydrophilic polymer hybrid graphene oxide for highly efficient N-glycopeptide enrichment and identification by mass spectrometry. PubMed. [Link]
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Comparison of Lectins and their suitability in Lectin Affinity Chromatography for isolation of Glycoproteins. Diva-Portal.org. [Link]
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(PDF) Affinity Chromatography of Lectins. ResearchGate. [Link]
-
Lectin Purification through Affinity Chromatography Exploiting Macroporous Monolithic Adsorbents. MDPI. [Link]
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Demonstration of hydrazide tagging for O-glycans and a central composite design of experiments optimization using the INLIGHT™ reagent. PubMed. [Link]
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Reducing non-specific protein binding in HPLC. Element Lab Solutions. [Link]
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Recent Advances in Lectin-Based Affinity Sorbents for Protein Glycosylation Studies. Frontiers in Chemistry. [Link]
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Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics. National Center for Biotechnology Information. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Acrylamidophenylboronic Acid
As a Senior Application Scientist, I understand that innovation in the lab must be matched by an unwavering commitment to safety and environmental stewardship. The proper disposal of specialized reagents like 2-Acrylamidophenylboronic acid is not a mere procedural formality; it is a critical component of responsible research. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, grounded in established safety principles.
The unique structure of this compound, incorporating both an acrylamide group and a phenylboronic acid moiety, necessitates a cautious approach. Its hazard profile is a composite of these two functionalities. Unpolymerized acrylamide is a known neurotoxin and suspected carcinogen, while boronic acids can cause skin, eye, and respiratory irritation.[1][2][3] Therefore, this compound and any materials contaminated with it must be treated as hazardous waste.
Core Disposal Principles
-
Never Use Drain or General Trash Disposal : Due to its chemical nature and potential hazards, this compound must not be disposed of down the sink or in regular trash containers.[4][5]
-
Treat as Hazardous Waste : All waste streams containing this compound, including pure compound, solutions, and contaminated labware, must be managed as hazardous chemical waste.[3][6]
-
Consult Institutional EHS : Your facility's Environmental Health & Safety (EHS) department is the ultimate authority on waste disposal.[6][7] Always follow their specific procedures for hazardous waste collection.
Hazard Profile Summary
| Functional Group | Associated Hazards | Representative GHS Statements |
| Phenylboronic Acid | Acute Oral Toxicity, Skin Irritation, Serious Eye Irritation, Respiratory Irritation.[8] | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[8] |
| Acrylamide | Suspected Carcinogen, Neurotoxin, Reproductive Toxin, Skin/Eye Irritation.[1][2][4] | H302: Harmful if swallowed. H340: May cause genetic defects. H350: May cause cancer. H361: Suspected of damaging fertility or the unborn child. H372: Causes damage to organs through prolonged or repeated exposure. |
This data is a composite from SDSs for analogous compounds and should be considered representative.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe collection and disposal of waste generated from the use of this compound.
PART 1: Preparation and Personal Protective Equipment (PPE)
Before handling any waste, ensure you are in a designated area, preferably within a certified chemical fume hood.[9][10] Proper PPE is non-negotiable to prevent exposure.
Required PPE:
-
Eye Protection : Safety goggles with side shields.
-
Hand Protection : Chemical-resistant nitrile gloves. Inspect gloves before use and use proper removal technique to avoid skin contact.
-
Body Protection : A lab coat must be worn.
-
Respiratory Protection : If handling the powder form outside of a fume hood, a dust mask or appropriate respirator is necessary to prevent inhalation.[1][2]
PART 2: Waste Segregation and Containerization
Proper segregation is crucial to prevent dangerous reactions and ensure compliant disposal.[11][12] Never mix incompatible waste streams.[7]
A. Unused or Expired Solid Compound:
-
Do not attempt to neutralize or chemically treat the solid waste.
-
Leave the chemical in its original container if possible.
-
If transferring is necessary, use a clean, dry, chemically compatible container made of glass or high-density polyethylene (HDPE).[11][13]
-
Securely cap the container.
-
Affix a hazardous waste label, clearly identifying the contents as "Hazardous Waste: this compound". Include the approximate quantity and date.
B. Contaminated Labware and Debris (Gloves, Weigh Boats, Wipes):
-
Segregate Sharps : Any sharp items (needles, broken glass) must be placed in a designated, puncture-proof sharps container.[11]
-
Solid Debris : Place all non-sharp contaminated items (gloves, bench covers, wipes, etc.) into a durable plastic bag or a designated solid hazardous waste container.[2]
-
Double-bag all waste to prevent leaks.[6]
-
Label the bag or container clearly as "Hazardous Waste: this compound contaminated debris".
C. Liquid Waste (Solutions):
-
Select a Compatible Container : Use a designated, leak-proof hazardous waste container, typically made of HDPE.[11] Ensure the container has a tightly fitting screw cap.
-
Do Not Mix : Do not mix this waste with other waste streams, especially strong acids, bases, or oxidizing agents, to avoid violent reactions.[9][14]
-
Labeling : Clearly label the container with a hazardous waste tag. List all constituents, including solvents and the solute (this compound), with their approximate concentrations.
-
Headspace : Fill liquid waste containers to no more than 75-90% of their capacity to allow for vapor expansion.[13][15]
PART 3: Temporary Storage and Final Disposal
-
Storage : Store all sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from general lab traffic. Ensure incompatible waste types are segregated within the SAA.
-
Arrange for Pickup : Contact your institution's EHS department to schedule a hazardous waste pickup.[4] Follow their specific procedures for documenting and handing over the waste.
Spill Management Protocol
In the event of an accidental spill, immediate and correct action is vital to mitigate exposure.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary. If the spill is large or you are unsure how to proceed, contact your EHS department or emergency line immediately.[6][9]
-
Control and Contain : If the spill is small and you are trained to handle it, prevent its spread by using a chemical spill kit with an inert absorbent material (e.g., vermiculite or sand).[2]
-
Clean-Up :
-
Decontamination : Some protocols for acrylamide suggest treating the spill area with solutions like potassium persulfate and sodium metabisulfite to polymerize residues.[1][2] However, for this compound, a thorough cleaning with a detergent solution followed by water is a safer general recommendation.[6]
-
Dispose of Clean-Up Materials : All materials used for the cleanup (absorbent, contaminated PPE, etc.) must be collected, double-bagged, and disposed of as hazardous waste as described in Part 2B.[2][9]
By adhering to this comprehensive guide, you ensure that your critical research is conducted not only effectively but also with the highest standards of safety and environmental responsibility.
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Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
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University of Washington Environmental Health & Safety. (n.d.). Acrylamide Use SOP. Retrieved from [Link]
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Unknown. (n.d.). Acrylamide Gel SOP. Retrieved from [Link]
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University of Nebraska-Lincoln Environmental Health and Safety. (2022, December). Acrylamide - Safe Operating Procedure. Retrieved from [Link]
-
University of New Mexico Environmental Health & Safety. (n.d.). Acrylamide Standard Operating Procedure Template. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18997948, this compound. Retrieved from [Link]
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ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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Carl Roth. (2024, November 4). 110140 - Phenylboronic acid - Safety Data Sheet. Retrieved from [Link]
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Fisher Scientific. (2023, September 25). Safety Data Sheet - Phenylboronic acid. Retrieved from [Link]
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Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
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Kamulin Biotech Co., Ltd. (n.d.). Materials Safety Data Sheet - Mal-PEG2k-Polyaspartic Acid5k-Phenylboronic Acid. Retrieved from [Link]
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HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
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University of Toronto Department of Chemistry. (2019, August 4). Handling Procedures for Chemical Wastes. Retrieved from [Link]
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Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
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Navigating the Synthesis of 2-Acrylamidophenylboronic Acid: A Guide to Essential Personal Protective Equipment
For Immediate Implementation: A Comprehensive Safety and Handling Protocol for Researchers, Scientists, and Drug Development Professionals
The synthesis and handling of 2-Acrylamidophenylboronic acid, a molecule holding potential in various research and development applications, necessitates a stringent adherence to safety protocols. This bifunctional molecule combines the chemical reactivity of a boronic acid with the potential hazards of an acrylamide moiety. The acrylamide functional group, in particular, is associated with significant health risks, including neurotoxicity and potential carcinogenicity.[1][2][3][4][5] This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), alongside essential operational and disposal plans, to ensure the safety of all laboratory personnel.
Understanding the Dual-Hazard Nature of this compound
A thorough risk assessment of this compound must consider the hazards presented by both its boronic acid and acrylamide components.
-
Boronic Acid Group: Phenylboronic acids and their derivatives are generally classified as irritants.[6][7][8] Exposure can lead to irritation of the skin, eyes, and respiratory tract. While typically not as acutely toxic as the acrylamide group, repeated or prolonged contact can cause significant discomfort and potential tissue damage.
-
Acrylamide Group: The greater concern stems from the acrylamide functionality. Acrylamide is a known neurotoxin in both humans and laboratory animals, with the potential for cumulative damage.[1][2][3][4][5] Chronic exposure to acrylamide can lead to peripheral neuropathy, characterized by numbness, tingling, and weakness in the extremities.[4][5] Furthermore, the International Agency for Research on Cancer (IARC) has classified acrylamide as a "probable human carcinogen" (Group 2A).[3] Of critical importance is that acrylamide and its derivatives can be readily absorbed through the skin, making dermal contact a significant route of exposure.
Given these dual hazards, a multi-layered PPE strategy is not just recommended, but essential for the safe handling of this compound.
Core Personal Protective Equipment (PPE) Requirements
The following table outlines the minimum required PPE for handling this compound. The rationale behind each piece of equipment is detailed to emphasize the importance of a comprehensive safety approach.
| PPE Component | Specifications | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | The outer glove provides the primary chemical barrier, while the inner glove offers protection in case of a breach of the outer glove. Nitrile is recommended for its resistance to a broad range of chemicals. Given the high dermal toxicity of acrylamide, this redundancy is crucial.[9] |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Goggles provide a seal around the eyes to protect against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face from splashes of corrosive or toxic materials.[10] |
| Body Protection | A chemical-resistant laboratory coat, preferably with long sleeves and a secure closure. Consider a disposable chemical-resistant suit for larger quantities or procedures with a high risk of splashing. | A lab coat protects the skin and personal clothing from contamination. For procedures with a higher risk of exposure, a disposable suit provides a more comprehensive barrier.[11][12] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. The specific type should be determined by a formal risk assessment. | Due to the irritant nature of boronic acids and the potential for aerosolization of the compound, respiratory protection is necessary, especially when handling the solid material or preparing solutions.[6][8] |
| Foot Protection | Closed-toe, chemical-resistant shoes. | Protects the feet from spills and falling objects. Perforated shoes or sandals are strictly prohibited in the laboratory.[10][12] |
Procedural Guidance for Donning and Doffing PPE
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Start with clean, dry hands.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Body Protection: Put on the laboratory coat or chemical-resistant suit.
-
Respiratory Protection: Fit the respirator to your face, ensuring a proper seal.
-
Eye and Face Protection: Put on chemical splash goggles, followed by the face shield.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring they go over the cuffs of the lab coat.
Doffing Procedure:
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands. Dispose of them in the designated hazardous waste container.
-
Face Shield and Goggles: Remove the face shield and goggles from the back of your head.
-
Body Protection: Remove the lab coat or suit, turning it inside out as you remove it to contain any contaminants.
-
Respiratory Protection: Remove the respirator from the back of your head.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Thoroughly wash your hands with soap and water.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the key steps and decision points for safely handling this compound in a laboratory setting.
Caption: A flowchart outlining the essential steps for the safe handling of this compound, from preparation to disposal.
Disposal Plan for this compound Waste
All materials contaminated with this compound, including excess reagent, reaction mixtures, contaminated consumables (e.g., gloves, weighing paper), and rinsing solvents, must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect all solid and liquid waste in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials, until it is collected by the institution's environmental health and safety (EHS) department.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office, following all local, state, and federal regulations.[13][14] Do not dispose of this chemical down the drain or in the regular trash.
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. If the spill is small, and you are trained and equipped to handle it, contain the spill with an inert absorbent material. Place the absorbed material in a sealed container for hazardous waste disposal. For large spills, evacuate the laboratory and contact your institution's EHS department immediately.
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling this compound and maintain a safe laboratory environment.
References
-
LoPachin, R. M., & Gavin, T. (2014). Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry. Environmental Health Perspectives, 122(4), 319–326. [Link]
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Wang, H., et al. (2021). The Mechanism of Acrylamide-Induced Neurotoxicity: Current Status and Future Perspectives. Frontiers in Nutrition, 8, 700233. [Link]
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Kasperczyk, A., et al. (2022). Acrylamide Neurotoxicity as a Possible Factor Responsible for Inflammation in the Cholinergic Nervous System. International Journal of Molecular Sciences, 23(19), 11867. [Link]
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Chemistry For Everyone. (2025). What Are The Safety Precautions For Using Boric Acid? YouTube. [Link]
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Pennisi, M., et al. (2013). Neurotoxicity of Acrylamide in Exposed Workers. International Journal of Environmental Research and Public Health, 10(9), 3843–3854. [Link]
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Pennisi, M., et al. (2013). Neurotoxicity of acrylamide in exposed workers. PubMed. [Link]
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U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. EPA. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Boron Molecular. (n.d.). This compound. Boron Molecular. [Link]
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Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon Occupational Safety and Health. [Link]
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University of Arizona. (2015). Personal Protective Equipment Selection Guide. Research Laboratory & Safety Services. [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]
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BHS Industrial Equipment. (n.d.). Personal Protective Kit (PPE Kit). BHS Industrial Equipment. [Link]
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Toronto Tribune. (2025). Safety Precautions for Acids and Bases in a Laboratory. Toronto Tribune. [Link]
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Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Environmental Health and Safety. [Link]
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University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Environment, Health and Safety. [Link]
Sources
- 1. Molecular Mechanism of Acrylamide Neurotoxicity: Lessons Learned from Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Mechanism of Acrylamide-Induced Neurotoxicity: Current Status and Future Perspectives [frontiersin.org]
- 3. mdpi.com [mdpi.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
